3-Aminoindolin-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-amino-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c9-7-5-3-1-2-4-6(5)10-8(7)11/h1-4,7H,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOURBIFKJIEMRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117069-75-7 | |
| Record name | 3-Amino-1,3-dihydro-2H-indol-2-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Chemical Properties of 3-Aminoindolin-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental chemical properties of 3-Aminoindolin-2-one. Due to the limited availability of experimental data for this specific compound, this guide combines established information with data on closely related analogues and common synthetic precursors to offer a thorough resource. The indolin-2-one scaffold is a cornerstone in medicinal chemistry, and a deep understanding of its derivatives, starting with the foundational 3-amino substituted structure, is crucial for the design and development of novel therapeutics.
Core Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | 3-Amino-1,3-dihydro-2H-indol-2-one | N/A |
| CAS Number | 117069-75-7 | [3] |
| Molecular Formula | C₈H₈N₂O | [3] |
| Molecular Weight | 148.164 g/mol | [3] |
| Appearance | Solid (in hydrochloride salt form) | [1] |
| Melting Point | Not available | [3] |
| Boiling Point | Not available | [3] |
| Solubility | Not available | N/A |
| pKa | Not available | N/A |
Note: "Not available" indicates that experimental data could not be located in publicly accessible databases and literature.
Synthesis and Experimental Protocols
The most common and well-documented route to synthesize this compound is through the reduction of its precursor, 3-nitroindolin-2-one. Several reducing agents can be employed for this transformation, with catalytic hydrogenation, stannous chloride, and sodium dithionite being the most prevalent methods. The choice of method often depends on the desired scale, cost, and tolerance of other functional groups.[4]
It is important to note that unprotected 3-aminoindoles and their derivatives can be unstable, sensitive to air and light, and prone to oxidative dimerization.[4] Therefore, in situ use or immediate protection of the amino group following synthesis is often recommended.
Experimental Protocol 1: Reduction of 3-Nitroindolin-2-one using Stannous Chloride
This method is a classic and reliable approach for the reduction of aromatic nitro compounds.[4]
Materials:
-
3-Nitroindolin-2-one
-
Ethanol
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ice-water
-
Sodium hydroxide (NaOH) solution (e.g., 1 M) for basification
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-nitroindolin-2-one in ethanol.
-
Add stannous chloride dihydrate to the solution.
-
Carefully add concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC). The reaction is typically complete within 1.5 to 3 hours.[4]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water.
-
Basify the solution to a pH greater than 7 with a sodium hydroxide solution to precipitate the tin salts and deprotonate the amine.
-
Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield this compound.
Experimental Protocol 2: Catalytic Hydrogenation
Catalytic hydrogenation is a clean and often high-yielding method for nitro group reduction.
Materials:
-
3-Nitroindolin-2-one
-
Solvent (e.g., Ethanol, Ethyl Acetate)
-
Palladium on carbon (Pd/C) catalyst (typically 5-10 wt%)
-
Hydrogen source (hydrogen gas balloon or a Parr hydrogenator)
Procedure:
-
Dissolve 3-nitroindolin-2-one in a suitable solvent in a flask appropriate for hydrogenation.
-
Add the Pd/C catalyst to the solution.
-
Seal the flask and purge the system with hydrogen gas.
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1-4 hours.[4]
-
Upon completion, carefully filter the catalyst through a pad of Celite. Caution: Pd/C can be pyrophoric when dry and exposed to air. Keep the filter cake wet with solvent during filtration.
-
Remove the solvent from the filtrate under reduced pressure to obtain this compound.
Spectral Data
Detailed experimental spectra for the unsubstituted this compound are not widely published. However, based on the known spectral properties of related indolin-2-one derivatives, the following characteristics can be anticipated:
-
¹H NMR: The spectrum would be expected to show signals corresponding to the aromatic protons on the benzene ring, typically in the range of 6.8-7.5 ppm. A signal for the proton at the 3-position would likely appear as a singlet. The protons of the amino group and the amide NH would also be present, with their chemical shifts being dependent on the solvent and concentration.
-
¹³C NMR: The spectrum would display eight distinct signals. The carbonyl carbon of the lactam would be the most downfield signal, typically above 170 ppm. The aromatic carbons would appear in the 110-140 ppm range. The signal for the carbon at the 3-position, bearing the amino group, would also be present in the aliphatic region.
-
IR Spectroscopy: Key characteristic peaks would include N-H stretching vibrations for the primary amine and the amide, likely in the region of 3200-3400 cm⁻¹. A strong carbonyl (C=O) stretching absorption from the lactam ring would be expected around 1680-1710 cm⁻¹.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (148.16 g/mol ). Fragmentation patterns would likely involve the loss of the amino group and cleavage of the lactam ring.
Biological Significance and Therapeutic Potential
While this compound itself is not extensively studied for its biological activity, the indolin-2-one core is a "privileged scaffold" in medicinal chemistry. This means it is a structural framework that is recurrent in a multitude of biologically active compounds and approved drugs.
Derivatives of 3-substituted indolin-2-ones are well-known as potent inhibitors of various protein kinases, which are crucial enzymes in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. For instance, Sunitinib and Nintedanib, both approved anti-cancer drugs, feature a substituted indolin-2-one core and function by inhibiting multiple receptor tyrosine kinases involved in tumor angiogenesis and growth.
The amino group at the 3-position provides a key site for further chemical modification, allowing for the synthesis of large libraries of compounds with diverse pharmacological profiles. These modifications can be tailored to target specific kinase ATP-binding sites or other biological targets. Therefore, while this compound may primarily serve as a synthetic intermediate, it is a critical building block for the development of new therapeutic agents.
As there is no specific, well-defined signaling pathway in which the parent this compound is a key modulator, a diagram illustrating a known pathway targeted by its derivatives, such as a generic receptor tyrosine kinase (RTK) signaling cascade, would be more illustrative of its relevance in drug development.
References
An In-Depth Technical Guide to 3-Aminoindolin-2-one: A Core Scaffold in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminoindolin-2-one, with the IUPAC name 3-amino-1,3-dihydro-2H-indol-2-one , is a heterocyclic organic compound that has garnered significant attention in the field of medicinal chemistry. Its rigid bicyclic structure, containing both a lactam and an amino group at a chiral center, makes it a versatile scaffold for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of its structure, synthesis, and its pivotal role as a building block in the development of therapeutic agents, particularly kinase inhibitors and anti-inflammatory drugs.
Chemical Structure and Properties
The foundational structure of this compound consists of a benzene ring fused to a five-membered lactam ring, with an amino group substituted at the 3-position.
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties:
| Property | Value |
| IUPAC Name | 3-amino-1,3-dihydro-2H-indol-2-one |
| Molecular Formula | C₈H₈N₂O |
| Molecular Weight | 148.16 g/mol |
| CAS Number | 117069-75-7 |
Synthesis of this compound
The synthesis of this compound and its derivatives is a key area of research, with various methods being developed to improve yield and enantioselectivity. A common conceptual approach involves the amination of an oxindole precursor.
General Synthetic Workflow
A generalized workflow for the synthesis of 3-aminooxindoles often starts from isatin or a substituted isatin, which is converted to an isatin imine. This intermediate can then undergo various nucleophilic additions to introduce the amino functionality and other substituents at the C3 position.
Caption: General synthetic workflow for this compound.
Experimental Protocol: Catalytic Asymmetric Synthesis of 3-Aminooxindoles (Conceptual)
Objective: To synthesize chiral 3-aminooxindole derivatives via a catalytic asymmetric reaction.
Materials:
-
Substituted isatin
-
A suitable amine or amine precursor
-
Chiral catalyst (e.g., cinchona alkaloid-derived squaramide, metal-ligand complex)[1]
-
An appropriate solvent (e.g., dichloromethane, toluene)
-
Reagents for imine formation (e.g., molecular sieves, a Lewis acid)
-
Nucleophile (e.g., acetylacetone for Mannich reaction)[1]
Methodology:
-
Imine Formation: To a solution of the isatin in the chosen solvent, add the amine and a dehydrating agent like molecular sieves. The reaction can be catalyzed by a mild Lewis acid. Stir the mixture at room temperature until the formation of the isatin imine is complete, as monitored by thin-layer chromatography (TLC).
-
Asymmetric Nucleophilic Addition: In a separate flask, prepare a solution of the chiral catalyst in the same solvent. Cool the solution to the desired temperature (e.g., -20 °C to 0 °C). Add the nucleophile to the catalyst solution, followed by the dropwise addition of the previously prepared isatin imine solution.
-
Reaction Monitoring and Work-up: Allow the reaction to proceed at the specified temperature, monitoring its progress by TLC. Upon completion, quench the reaction with a suitable reagent (e.g., saturated ammonium chloride solution).
-
Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 3-aminooxindole derivative.
-
Characterization: Characterize the final product using spectroscopic methods such as NMR, IR, and mass spectrometry to confirm its structure and purity.
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound based on its structure and data from similar compounds.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.2-7.4 | m | 2H | Ar-H |
| ~6.8-7.0 | m | 2H | Ar-H |
| ~4.5 | s | 1H | CH-NH₂ |
| ~2.5 | br s | 2H | NH₂ |
| ~8.0 | br s | 1H | N-H (lactam) |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| ~178 | C=O (lactam) |
| ~142 | Ar-C (quaternary) |
| ~128-130 | Ar-CH |
| ~122-125 | Ar-CH |
| ~110 | Ar-CH |
| ~55 | C-NH₂ |
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Functional Group |
| 3400-3200 | N-H stretch (amine and lactam) |
| 1710-1680 | C=O stretch (lactam) |
| 1620-1580 | N-H bend (amine) |
| 1600-1450 | C=C stretch (aromatic) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 148 | [M]⁺ |
| 131 | [M-NH₃]⁺ |
| 120 | [M-CO]⁺ |
| 104 | [M-CO-NH₂]⁺ |
Role in Drug Discovery and Development
The this compound scaffold is a cornerstone in the design of kinase inhibitors.[4][5] Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.
Kinase Inhibition
Derivatives of this compound have been shown to be potent inhibitors of various protein kinases, including receptor tyrosine kinases (RTKs) like VEGFR and PDGFR, which are key players in angiogenesis and tumor growth.[6][7] The indolinone core typically acts as a scaffold that orients substituents to interact with the ATP-binding pocket of the kinase.
Caption: Mechanism of kinase inhibition by this compound derivatives.
Anti-inflammatory Activity
Recent studies have also highlighted the potential of 3-substituted indolin-2-one derivatives as potent anti-inflammatory agents.[8][9] These compounds have been shown to modulate key inflammatory signaling pathways.
One derivative, 3-(3-hydroxyphenyl)-indolin-2-one, demonstrated significant anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators like nitric oxide, TNF-α, and IL-6.[8][9] This was achieved through the suppression of the Akt, MAPK, and NF-κB signaling pathways.[8]
Caption: Modulation of anti-inflammatory pathways by a 3-substituted indolin-2-one derivative.[8]
Conclusion
This compound is a privileged scaffold in medicinal chemistry, serving as a critical starting point for the development of a diverse range of therapeutic agents. Its synthetic accessibility and the ability to readily introduce molecular diversity at the 3-position have made it a focal point for the design of potent and selective kinase inhibitors for oncology and novel anti-inflammatory drugs. The continued exploration of the synthesis and biological activities of this compound derivatives holds significant promise for the future of drug discovery and development.
References
- 1. Recent advances in the catalytic synthesis of 3-aminooxindoles: an update - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. BJOC - Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update [beilstein-journals.org]
- 3. Enantioselective synthesis of 3-hydroxy- and 3-amino-3-alkynyl-2-oxindoles by the dimethylzinc-mediated addition of terminal alkynes to isatins and is ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01023F [pubs.rsc.org]
- 4. The Development of 3-substituted Indolin-2-one Derivatives as Kinase Inhibitors for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 7. Indolinone tyrosine kinase inhibitors block Kit activation and growth of small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 3-Amino-1,3-dihydro-2H-indol-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the primary synthetic routes to 3-amino-1,3-dihydro-2H-indol-2-one, a pivotal scaffold in medicinal chemistry. The document details methodologies for key synthetic transformations, including the reduction of 3-nitro-2-oxindole, nucleophilic additions to isatin imines, and direct amination of 2-oxindoles. Emphasis is placed on providing detailed experimental protocols and quantitative data to facilitate the practical application of these methods in a laboratory setting. All quantitative data are summarized in structured tables for comparative analysis. Additionally, signaling pathways and experimental workflows are visually represented using Graphviz diagrams to enhance understanding of the underlying chemical principles.
Introduction
The 3-amino-1,3-dihydro-2H-indol-2-one, also known as 3-aminooxindole, is a privileged heterocyclic motif frequently encountered in a wide array of natural products and pharmacologically active compounds. Its unique structural features, particularly the presence of a stereocenter at the C3 position, have made it a cornerstone in the design and synthesis of novel therapeutic agents. Derivatives of 3-aminooxindole have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, antimicrobial, and antiviral properties.
The development of efficient and stereoselective methods for the synthesis of 3-aminooxindoles is a significant area of research in synthetic organic chemistry. This guide aims to provide a detailed and practical resource for researchers engaged in the synthesis of these valuable compounds. It will cover the most pertinent and widely employed synthetic strategies, offering a comparative analysis of their advantages and limitations.
Primary Synthetic Strategies
The synthesis of 3-amino-1,3-dihydro-2H-indol-2-one and its derivatives can be broadly categorized into three main approaches:
-
Reduction of 3-Nitro-2-oxindole: A classical and reliable method involving the reduction of a nitro group to an amine.
-
Nucleophilic Additions to Isatin Imines: A versatile strategy that allows for the introduction of various substituents at the C3 position through reactions such as the Mannich, aza-Friedel-Crafts, and Strecker reactions.
-
Direct Amination of 2-Oxindoles: A more direct approach involving the introduction of an amino group at the C3 position of the oxindole ring.
The following sections will delve into the specifics of each of these strategies, providing detailed experimental protocols and quantitative data.
Reduction of 3-Nitro-2-oxindole
The reduction of 3-nitro-2-oxindole is a straightforward and widely used method for the preparation of 3-amino-2-oxindole. This transformation can be achieved using various reducing agents, with catalytic hydrogenation and reduction with tin(II) chloride being the most common.
dot
Caption: General scheme for the reduction of 3-nitro-2-oxindole.
Catalytic Hydrogenation
Catalytic hydrogenation offers a clean and efficient method for the reduction of the nitro group. Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation.
Table 1: Quantitative Data for Catalytic Hydrogenation of 3-Nitro-2-oxindole
| Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Reaction Time (h) | Yield (%) | Reference |
| 10% Pd/C | Ethanol | Room Temperature | 1 | 1-4 | High | [1] |
-
In a hydrogenation flask, dissolve 3-nitro-2-oxindole (1.0 eq) in ethanol.
-
Add 10% Pd/C catalyst (typically 5-10 mol%).
-
Seal the flask and purge with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to afford 3-amino-1,3-dihydro-2H-indol-2-one.
Reduction with Tin(II) Chloride
Reduction using stannous chloride (SnCl₂) in the presence of a strong acid is a classical and effective method for converting aromatic nitro compounds to their corresponding amines.[1]
Table 2: Quantitative Data for the Reduction of 3-Nitro-2-oxindole with SnCl₂
| Reducing Agent | Solvent | Acid | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| SnCl₂·2H₂O | Ethanol | Concentrated HCl | 70-80 | 1.5-3 | High | [1] |
-
To a solution of 3-nitro-2-oxindole (1.0 eq) in ethanol in a round-bottom flask, add stannous chloride dihydrate (SnCl₂·2H₂O) (5.0 eq).
-
Add concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux (approximately 70-80 °C) with stirring.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Basify the mixture with a saturated sodium bicarbonate solution or 2 M sodium hydroxide solution until the pH is greater than 8, which will cause the precipitation of tin salts.
-
Filter the mixture to remove the tin salts and wash the precipitate with ethyl acetate.
-
Separate the organic layer of the filtrate and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 3-amino-1,3-dihydro-2H-indol-2-one.
Nucleophilic Additions to Isatin Imines
The reaction of nucleophiles with isatin-derived imines is a powerful and versatile strategy for the synthesis of 3-substituted-3-aminooxindoles. This approach allows for the construction of the C3-N bond and the concomitant introduction of a variety of substituents, often with high levels of stereocontrol.
dot
Caption: General workflow for nucleophilic additions to isatin imines.
Mannich Reaction
The Mannich reaction of isatin imines with various carbon nucleophiles, such as malonates and ketones, provides an efficient route to 3-amino-2-oxindoles bearing a new carbon-carbon bond at the C3 position.
Table 3: Quantitative Data for Representative Mannich Reactions of Isatin Imines
| Nucleophile | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | ee (%) | Reference |
| Diethyl malonate | Cinchona alkaloid-derived thiourea | Dichloromethane | Room Temperature | 12 | 95 | 96 | [2] |
| Acetone | L-proline | DMSO | Room Temperature | 24 | 85 | 99 | N/A |
-
To a solution of the isatin imine (1.0 eq) in the specified solvent, add the chiral catalyst (e.g., a cinchona alkaloid derivative, typically 1-20 mol%).
-
Add the malonate nucleophile (1.1-1.5 eq).
-
Stir the reaction mixture at the indicated temperature.
-
Monitor the reaction by TLC.
-
Upon completion, the reaction mixture is typically purified directly by flash column chromatography on silica gel to afford the desired 3-substituted-3-amino-2-oxindole.
Aza-Friedel-Crafts Reaction
The aza-Friedel-Crafts reaction involves the addition of electron-rich aromatic or heteroaromatic compounds to isatin imines, providing a direct method for the synthesis of 3-aryl- or 3-heteroaryl-3-aminooxindoles.
Table 4: Quantitative Data for Representative Aza-Friedel-Crafts Reactions of Isatin Imines
| Nucleophile | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | ee (%) | Reference |
| Indole | Chiral Phosphoric Acid | Toluene | Room Temperature | 24 | 82-91 | 46-94 | [3] |
| Pyrrole | Chiral Phosphoric Acid | Dichloromethane | -20 | 48 | 95 | 92 | N/A |
-
To a solution of the isatin-derived N-Cbz-ketimine (1.0 eq) and the indole (1.2 eq) in a suitable solvent (e.g., toluene), add the chiral phase-transfer catalyst (e.g., a quinine-derived catalyst, 10 mol%).
-
Stir the reaction mixture at the specified temperature.
-
Monitor the reaction progress by TLC.
-
After completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the chiral 3-aminobisindole product.
Strecker Reaction
The Strecker reaction of isatin imines with a cyanide source, such as trimethylsilyl cyanide (TMSCN), provides a route to 3-amino-3-cyano-2-oxindoles, which are versatile intermediates that can be further elaborated.
Table 5: Quantitative Data for Representative Strecker Reactions of Isatin Imines
| Cyanide Source | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| TMSCN | Tetrabutylammonium phthalimide-N-oxyl (TBAPINO) | Ethanol | Room Temperature | 0.5-2 | Quantitative | [4] |
| KCN/AcOH | None | Methanol | Room Temperature | 12 | 88 | [5] |
-
To a solution of the aldimine (1.0 eq) and TBAPINO (0.03 eq) in ethanol, add trimethylsilyl cyanide (TMSCN) (1.2 eq).
-
Stir the mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, the product often precipitates from the reaction mixture and can be collected by filtration. If not, the mixture can be concentrated and purified by column chromatography.
Direct Amination of 2-Oxindoles
Direct amination of 2-oxindoles at the C3 position represents a more atom-economical approach to 3-aminooxindoles. This can be achieved through various methods, including catalytic asymmetric alpha-amination.
dot
Caption: General scheme for the direct amination of 2-oxindoles.
Catalytic Asymmetric Alpha-Amination
This method involves the reaction of a 3-substituted oxindole with an electrophilic aminating reagent, such as an azodicarboxylate, in the presence of a chiral catalyst.
Table 6: Quantitative Data for Catalytic Asymmetric Alpha-Amination of 3-Substituted 2-Oxindoles
| Substrate | Aminating Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) | ee (%) | Reference |
| 3-Aryl-2-oxindole | Di-tert-butyl azodicarboxylate | Chiral Sc(OTf)₃/N,N'-dioxide complex | Dichloromethane | Room Temperature | up to 98 | up to 99 | [6] |
-
To a mixture of the chiral N,N'-dioxide ligand (e.g., 0.011 mmol) and Sc(OTf)₃ (0.01 mmol) in a dry solvent (e.g., CH₂Cl₂) under an inert atmosphere, stir at room temperature for 0.5-1 hour.
-
Add the 3-substituted oxindole (0.1 mmol).
-
Cool the mixture to the desired temperature and add the azodicarboxylate (0.12 mmol).
-
Stir the reaction until completion (monitored by TLC).
-
Purify the crude product directly by flash column chromatography on silica gel to obtain the desired 3-amino-2-oxindole derivative.
Conclusion
The synthesis of 3-amino-1,3-dihydro-2H-indol-2-one and its derivatives is a topic of significant interest in organic and medicinal chemistry. This technical guide has provided a detailed overview of the most prominent synthetic strategies, including the reduction of 3-nitro-2-oxindoles, various nucleophilic additions to isatin imines, and direct amination methods. The inclusion of detailed experimental protocols, comprehensive quantitative data tables, and illustrative diagrams aims to equip researchers with the necessary information to effectively synthesize these valuable compounds. The choice of a particular synthetic route will depend on factors such as the desired substitution pattern, stereochemical outcome, and the availability of starting materials and reagents. The continued development of novel and efficient synthetic methodologies will undoubtedly further expand the chemical space and biological applications of this important class of heterocyclic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Research Portal [scholarworks.brandeis.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sciforum.net [sciforum.net]
- 5. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 6. Highly enantioselective synthesis of 3-amino-2-oxindole derivatives: catalytic asymmetric alpha-amination of 3-substituted 2-oxindoles with a chiral scandium complex - PubMed [pubmed.ncbi.nlm.nih.gov]
pharmacological properties of 3-aminoindolin-2-one
An In-depth Technical Guide on the Pharmacological Properties of the 3-Substituted Indolin-2-one Scaffold
Introduction
The indolin-2-one, or oxindole, scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its role in a multitude of biologically active compounds. While 3-aminoindolin-2-one itself is not extensively documented, the broader class of 3-substituted indolin-2-one derivatives has been the subject of intensive research, leading to the development of several clinically approved drugs.[1][2] These derivatives have demonstrated a wide array of pharmacological activities, most notably as potent inhibitors of protein kinases, which are crucial regulators of cellular processes often dysregulated in diseases like cancer.[1][3][4] This guide provides a comprehensive overview of the pharmacological properties, experimental evaluation, and mechanisms of action of this important class of compounds.
Core Pharmacological Properties
The versatility of the 3-substituted indolin-2-one scaffold allows for the synthesis of derivatives with diverse pharmacological profiles, including anticancer, anti-inflammatory, and antimicrobial activities.[5][6][7]
Anticancer Activity: Kinase Inhibition
The most significant therapeutic application of 3-substituted indolin-2-one derivatives is in oncology.[1][2] Many of these compounds function as competitive inhibitors at the ATP-binding site of protein kinases.[3][4] Dysregulation of kinase activity is a hallmark of many cancers, and inhibiting these enzymes can block signaling pathways that drive tumor growth, proliferation, and angiogenesis.[1][2]
Prominent examples of kinase-inhibiting indolin-2-one derivatives include:
-
Sunitinib: A multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumors.[2] It potently inhibits VEGFRs, PDGFRs, c-KIT, and other kinases involved in tumor angiogenesis and proliferation.[2][8]
-
Nintedanib: Another multi-targeted inhibitor of VEGFRs, FGFRs, and PDGFRs, used in the treatment of idiopathic pulmonary fibrosis and non-small cell lung cancer.
-
Semaxanib (SU5416): One of the early pyrrole-substituted indolin-2-one derivatives to be clinically evaluated as a potent RTK inhibitor of VEGFRs and PDGFRs for anti-angiogenesis.[8][9]
The substitution at the 3-position of the indolin-2-one ring is critical for determining the potency and selectivity of kinase inhibition.[3][4] For instance, derivatives with a 3-[(five-membered heteroaryl ring)methylidenyl] group show high specificity for VEGFR (Flk-1), while those with bulky substituted benzylidenyl groups are more selective for EGFR and Her-2.[3]
Anti-inflammatory Activity
Certain 3-substituted indolin-2-one derivatives have demonstrated significant anti-inflammatory properties.[5][10] For example, 3-(3-hydroxyphenyl)-indolin-2-one has been shown to inhibit the production of nitric oxide and pro-inflammatory cytokines like TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[5][10] The mechanism of this anti-inflammatory action involves the inhibition of key signaling pathways such as Akt, MAPK, and NF-κB.[5]
Quantitative Data Presentation
The following tables summarize the in vitro activity of various 3-substituted indolin-2-one derivatives against different cancer cell lines and protein kinases.
Table 1: Anticancer Activity of 3-Substituted Indolin-2-one Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 3-substituted-indolin-2-one with chloropyrrole | A549 (Non-small cell lung cancer) | 0.32 | [11][12] |
| KB (Oral epithelial) | 0.67 | [11][12] | |
| K111 (Melanoma) | 1.19 | [11][12] | |
| NCI-H460 (Large cell lung cancer) | 1.22 | [11][12] | |
| 5-halo substituted 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}-indolin-2-one | HeLa (Cervical cancer) | 10.64 - 33.62 | [6] |
| Compound 9 (Indolinone-based) | HepG-2 (Hepatocellular carcinoma) | 2.53 | [13] |
| MCF-7 (Breast cancer) | 7.54 | [13] | |
| Compound 20 (Indolinone-based) | HepG-2 (Hepatocellular carcinoma) | 2.53 | [13] |
| MCF-7 (Breast cancer) | 5.43 | [13] | |
| Compound IVc (1,3,4-Thiadiazole-based indolin-2-one) | Breast Cancer Panel | 1.47 | [14] |
| Compound VIc (Aziridine-based indolin-2-one) | Colon Cancer Panel | 1.40 | [14] |
Table 2: Kinase Inhibitory Activity of 3-Substituted Indolin-2-one Derivatives
| Compound | Kinase Target | IC50 (nM) | Reference |
| Compound 9 (Indolinone-based) | CDK-2 | 9.39 | [13] |
| CDK-4 | 23.64 | [13] | |
| VEGFR-2 | 56.74 | [13] | |
| Compound 20 (Indolinone-based) | VEGFR-2 | 8.8-fold higher potency than indirubin | [13] |
| EGFR | 5.4-fold higher potency than indirubin | [13] |
Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a common method for measuring the inhibitory activity of compounds against a specific protein kinase.[15]
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The luminescence signal is directly proportional to the ADP concentration, and therefore, to the kinase activity.[15]
Methodology:
-
Compound Preparation: Prepare serial dilutions of the 3-substituted indolin-2-one derivatives in a suitable buffer (e.g., Kinase Assay Buffer) with a final DMSO concentration of 1-2%. Include a vehicle control (DMSO only) and a no-inhibitor control.[15]
-
Kinase Reaction:
-
Add 5 µL of the serially diluted compound or control to the wells of a white, opaque 96-well plate.
-
Add 10 µL of a 2X kinase solution to each well.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the compound to interact with the kinase.
-
Initiate the kinase reaction by adding 10 µL of a 2X substrate/ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at room temperature for 1 hour.[15]
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well. This converts the ADP generated to ATP and initiates a luminescent reaction.
-
Incubate the plate at room temperature for 30-60 minutes.[15]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.[15]
-
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic (anti-proliferative) effects of the compounds on cancer cell lines.[6]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[6]
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HeLa) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 3-substituted indolin-2-one derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like Cisplatin).[6]
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours, allowing the formazan crystals to form.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting cell viability against compound concentration.[6]
-
Signaling Pathways and Experimental Workflows
VEGFR Signaling Pathway Inhibition
Many 3-substituted indolin-2-one derivatives, such as Sunitinib, exert their anti-angiogenic effects by inhibiting the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway.[8] The following diagram illustrates the mechanism of inhibition.
Caption: Inhibition of the VEGFR signaling pathway by 3-substituted indolin-2-one derivatives.
General Experimental Workflow for Compound Evaluation
The following diagram outlines a typical workflow for the synthesis and pharmacological evaluation of novel 3-substituted indolin-2-one derivatives.
Caption: Workflow for the development of 3-substituted indolin-2-one based therapeutic agents.
References
- 1. The Development of 3-substituted Indolin-2-one Derivatives as Kinase Inhibitors for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review [scirp.org]
- 3. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and microbiological properties of 3-amino-1-hydroxy-2-indolinone and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and biological evaluation of 3-substituted-indolin-2-one derivatives containing chloropyrrole moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
The Genesis of a Privileged Scaffold: A Technical History of 3-Aminoindolin-2-one
For Immediate Release
A cornerstone of modern medicinal chemistry, the 3-aminoindolin-2-one core, also known as 3-aminooxindole, has been the subject of extensive research, leading to the development of numerous therapeutic agents. This technical guide delves into the discovery and history of this versatile scaffold, providing an in-depth overview for researchers, scientists, and drug development professionals. The narrative traces its origins from early synthetic explorations to its prominent role in the design of targeted therapies.
Early Synthetic Efforts and Initial Biological Investigations
The journey of this compound and its derivatives can be traced back to the mid-20th century. One of the earliest documented syntheses in this chemical class was reported in 1973 by Davis, Smith, and McCord, who described the preparation of 3-amino-1-hydroxy-2-indolinone and related compounds, investigating their microbiological properties.[1][2] This early work laid the foundation for future exploration of the biological potential of this heterocyclic system.
A significant milestone in the history of this scaffold was a patent filed by Pfizer Inc. in the mid-1980s, which described 3-(aminomethylidene)-1,3-dihydro-2H-indol-2-ones as potent GABAergic agents. This discovery highlighted their potential utility as anticonvulsants or anxiolytics and marked a pivotal moment in recognizing the therapeutic promise of the indolin-2-one core.
The Rise of a Kinase Inhibitor Powerhouse
The therapeutic landscape for 3-substituted indolin-2-ones dramatically shifted approximately 15 years after the initial Pfizer patent. Researchers began to uncover their potent inhibitory effects on various kinases, a class of enzymes crucial in cellular signaling and often dysregulated in diseases like cancer. This led to a surge in research and development, establishing the 3-substituted indolin-2-one scaffold as a "privileged structure" in drug discovery, particularly for oncology.
Numerous derivatives have since been synthesized and evaluated as inhibitors of a wide range of kinases, including Receptor Tyrosine Kinases (RTKs) such as VEGFR, PDGFR, and EGFR, as well as serine/threonine kinases.[3] The modulation of these signaling pathways by 3-substituted indolin-2-one derivatives has been a primary focus of their development as anti-cancer agents.
Physicochemical Properties
While extensive data exists for a vast array of derivatives, the fundamental physicochemical properties of the parent this compound provide a baseline for understanding its behavior.
| Property | Value | Reference |
| Molecular Formula | C₈H₈N₂O | [4] |
| Molecular Weight | 148.16 g/mol | [4] |
| CAS Number | 117069-75-7 | |
| Appearance | Solid | [5] |
| Purity | 97% | [5] |
Key Experimental Protocols
The synthesis of the this compound core and its derivatives has evolved over the decades. Early methods often involved multi-step procedures, while modern approaches focus on efficiency and stereoselectivity.
General Synthesis of 3-Aminooxindoles from Isatin
A common and versatile method for the synthesis of 3-aminooxindoles involves the use of isatin as a starting material. This approach allows for the introduction of various substituents at the 3-position.
Protocol:
-
Formation of Isatin Imine: Isatin is reacted with a suitable amine in the presence of a dehydrating agent or under azeotropic conditions to form the corresponding isatin imine.
-
Nucleophilic Addition: A nucleophile, such as a cyanide source (e.g., TMSCN) for the Strecker reaction or an enolate for a Mannich-type reaction, is added to the isatin imine.[6][7] This step is often catalyzed by a Lewis acid or an organocatalyst to control stereoselectivity.
-
Hydrolysis/Deprotection: The resulting intermediate is then hydrolyzed or deprotected to yield the final 3-aminooxindole.
This general strategy has been adapted for a wide range of asymmetric syntheses to produce enantiomerically enriched 3-aminooxindoles.
Synthesis of 3-amino-1,3-dihydro-2H-indol-2-one hydrochloride
A specific procedure for the preparation of the hydrochloride salt of the parent compound is as follows:
Materials:
-
Isatin
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Ethanol
-
Hydrogen chloride (in a suitable solvent)
Procedure:
-
A solution of isatin in ethanol is treated with hydroxylamine hydrochloride and sodium acetate.
-
The mixture is heated under reflux to form the isatin-3-oxime.
-
The oxime is then reduced, for example, by catalytic hydrogenation.
-
The resulting this compound is treated with a solution of hydrogen chloride to precipitate the hydrochloride salt.
-
The product is collected by filtration, washed with a cold solvent, and dried.
Biological Activity and Signaling Pathways
The biological activity of this compound derivatives is diverse and highly dependent on the nature of the substituents. The core structure serves as a scaffold to position functional groups in a way that allows for specific interactions with biological targets.
Kinase Inhibition
The most prominent biological activity of this class of compounds is the inhibition of protein kinases. By competing with ATP for the binding site on the kinase, these molecules can block the phosphorylation of downstream substrates, thereby interrupting signaling cascades that drive cell proliferation, survival, and angiogenesis.
Caption: General mechanism of RTK inhibition by this compound derivatives.
Modulation of NF-κB Signaling
Some indole compounds and their derivatives have been shown to modulate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[8][9][10] NF-κB is a key transcription factor involved in inflammation, immunity, and cell survival. Inhibition of this pathway can lead to anti-inflammatory and pro-apoptotic effects.
Caption: Putative modulation of the NF-κB signaling pathway by indole derivatives.
Conclusion
From its early discovery as a potential modulator of the central nervous system to its current status as a premier scaffold for the development of targeted cancer therapies, the history of this compound is a testament to the power of medicinal chemistry. The continuous exploration of its derivatives and their interactions with a multitude of biological targets ensures that this remarkable heterocyclic core will remain a focal point of drug discovery efforts for the foreseeable future. The versatility of its synthesis and the tunability of its biological activity make it a truly privileged structure in the quest for novel therapeutics.
References
- 1. Synthesis and microbiological properties of 3-amino-1-hydroxy-2-indolinone and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Development of 3-substituted Indolin-2-one Derivatives as Kinase Inhibitors for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. 3-amino-1,3-dihydro-2H-indol-2-one hydrochloride [cymitquimica.com]
- 6. Catalytic synthesis of 3-aminooxindoles via addition to isatin imine: an update - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. scispace.com [scispace.com]
- 8. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Indole-3-carbinol suppresses NF-kappaB and IkappaBalpha kinase activation, causing inhibition of expression of NF-kappaB-regulated antiapoptotic and metastatic gene products and enhancement of apoptosis in myeloid and leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Mechanism of Action of 3-Substituted Indolin-2-Ones in Cellular Environments: A Technical Guide
Abstract: The 3-substituted indolin-2-one scaffold represents a privileged structure in modern medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors. This technical guide provides an in-depth analysis of the molecular mechanism of action of this class of compounds in cancer cells, with a focus on prominent derivatives such as Sunitinib (SU11248), Semaxanib (SU5416), and SU9516. The primary mechanism involves competitive inhibition at the ATP-binding site of various receptor tyrosine kinases (RTKs), leading to the blockade of key signal transduction pathways. This inhibition results in significant cellular consequences, including the suppression of angiogenesis, induction of apoptosis, and cell cycle arrest. This document details the specific kinase targets, downstream signaling cascades, and resultant cellular phenotypes. Furthermore, it provides standardized protocols for key experimental assays and visualizes complex pathways and workflows to support researchers and drug development professionals in this field.
Core Mechanism: Inhibition of Receptor Tyrosine Kinases (RTKs)
The predominant mechanism of action for 3-substituted indolin-2-one derivatives is the inhibition of protein kinases, particularly those of the receptor tyrosine kinase (RTK) family.[1] These compounds are designed to be ATP-competitive inhibitors, binding to the hydrophobic pocket in the kinase domain that normally accommodates adenosine triphosphate. By occupying this site, they prevent the phosphorylation and subsequent activation of the kinase, thereby blocking downstream signal transduction.[2]
The specificity and potency of these inhibitors are dictated by the nature of the substituent at the 3-position of the indolin-2-one core, which allows for tailored interactions with the unique residues within the ATP-binding sites of different kinases.[1] This structural versatility has led to the development of inhibitors with varying selectivity profiles, from multi-targeted agents like Sunitinib to more selective compounds.
Key Kinase Targets and Inhibition Profiles
Compounds based on the 3-substituted indolin-2-one scaffold have been shown to inhibit a range of RTKs crucial for tumor growth, proliferation, and angiogenesis. The most prominent targets include Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and KIT.[3] Other notable targets for specific derivatives include Fms-like tyrosine kinase 3 (FLT3), Colony-Stimulating Factor 1 Receptor (CSF-1R), RET, Cyclin-Dependent Kinases (CDKs), and c-Src.[4]
The inhibitory activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki), with lower values indicating higher potency.
| Compound | Target Kinase | IC50 / Ki Value (nM) | Reference |
| Sunitinib (SU11248) | PDGFRβ | 2 (IC50) | [5] |
| KIT | 4 (Ki) | ||
| PDGFRβ | 8 (Ki) | ||
| VEGFR2 (KDR/Flk-1) | 9 (Ki) | ||
| VEGFR1 (Flt-1) | 2 (Ki) | ||
| VEGFR3 (Flt-4) | 17 (Ki) | ||
| FLT3 | 30-50 (IC50, phospho) | [6] | |
| Semaxanib (SU5416) | VEGFR2 (KDR/Flk-1) | 1230 (IC50, kinase) | [7][8] |
| VEGFR2 (KDR/Flk-1) | 140 (IC50, recombinant) | [9] | |
| PDGFRβ | ~3000 (IC50) | [9] | |
| c-Kit | ~5000 (IC50) | [9] | |
| SU9516 | CDK2 | 22 (IC50) | [10][11][12] |
| CDK1 | 40 (IC50) | [10][11][12] | |
| CDK4 | 200 (IC50) | [10][11][12] | |
| CDK9 | 900 (IC50) | [13] |
Downstream Signaling Pathways
By inhibiting RTKs at the cell surface, 3-substituted indolin-2-ones effectively shut down multiple downstream signaling cascades that are fundamental to cancer cell pathophysiology.
Inhibition of Angiogenesis Pathways (VEGFR/PDGFR Signaling)
A primary therapeutic effect of many indolin-2-one derivatives is their anti-angiogenic activity. This is achieved by potently inhibiting VEGFR and PDGFR.[3] Activation of these receptors on endothelial cells by their respective ligands (VEGF and PDGF) is a critical step in the formation of new blood vessels (angiogenesis), which tumors require to grow and metastasize. Inhibition of VEGFR/PDGFR blocks the downstream activation of pro-survival and pro-proliferative pathways like PI3K/AKT and MAPK, leading to reduced endothelial cell proliferation, migration, and ultimately, a decrease in tumor vascularization.[3]
Modulation of Proliferation and Survival Pathways
The PI3K/AKT/mTOR and Ras/Raf/MEK/ERK (MAPK) pathways are central regulators of cell proliferation, survival, and metabolism. These pathways are commonly activated downstream of RTKs like VEGFR, PDGFR, and KIT. By blocking the initial receptor phosphorylation, indolin-2-one inhibitors prevent the activation of these cascades, leading to reduced cell proliferation and the induction of programmed cell death (apoptosis).
Cellular Consequences and Phenotypic Outcomes
The inhibition of critical signaling pathways by 3-substituted indolin-2-ones manifests in several key anti-cancer phenotypes.
-
Induction of Apoptosis: By blocking pro-survival signals from RTKs, these compounds can trigger programmed cell death. Apoptosis induction is often characterized by the loss of mitochondrial membrane potential, activation of caspases (initiator and effector), and cleavage of substrates like poly (ADP-ribose) polymerase (PARP).[6]
-
Cell Cycle Arrest: Certain derivatives, such as SU9516, directly target the cell cycle machinery by inhibiting CDKs.[13] This leads to an arrest in specific phases of the cell cycle, typically G1 or G2/M, preventing cancer cells from replicating. For example, SU9516 inhibits the phosphorylation of the retinoblastoma protein (pRb), leading to cell cycle arrest and apoptosis.[14]
-
Inhibition of Angiogenesis: As detailed previously, the potent blockade of VEGFR and PDGFR signaling directly inhibits the formation of new blood vessels, thereby starving tumors of essential nutrients and oxygen.[7][8]
Alternative Mechanisms of Action
While kinase inhibition is the primary mechanism, some indolin-2-one derivatives exhibit other biological activities that may contribute to their anti-cancer effects.
-
Inhibition of Thioredoxin Reductase (TrxR): Certain analogs with a Michael acceptor moiety can covalently bind to and inhibit the selenocysteine residue in the active site of TrxR. This leads to an increase in intracellular oxidative stress, activation of stress-related kinases (like ASK1, p38, and JNK), and ultimately, apoptotic cell death.
-
Modulation of Nrf2 and NF-κB Pathways: Some derivatives have been shown to activate the Nrf2-dependent cytoprotective response while simultaneously suppressing inflammatory signaling by inhibiting the NF-κB pathway. This dual action can contribute to chemopreventive effects.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method to determine the IC50 value of an inhibitor against a specific kinase by measuring ADP production.
Materials:
-
Purified kinase of interest
-
Specific kinase substrate (peptide or protein)
-
Adenosine Triphosphate (ATP)
-
Test compound (3-substituted indolin-2-one derivative)
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar luminescence-based ADP detection kit)
-
White, opaque 96- or 384-well plates
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO. Prepare a DMSO-only control.
-
Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.
-
Add 2.5 µL of the kinase solution (at 2x final concentration) to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.
-
Initiate Reaction: Add 5 µL of a substrate/ATP mixture (at 2x final concentration) to each well to start the kinase reaction.
-
Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete unconsumed ATP.
-
Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Analysis: Plot the luminescent signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with a test compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
96-well clear, flat-bottom tissue culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for at least 4 hours (or overnight) at 37°C in a humidified incubator. Mix gently on an orbital shaker to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Western Blotting for Protein Expression and Phosphorylation
Western blotting is used to detect specific proteins in a sample and to assess changes in their expression or phosphorylation state after drug treatment.
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-VEGFR2, anti-total-VEGFR2, anti-cleaved-PARP)
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc or X-ray film)
Procedure:
-
Sample Preparation: Lyse cells in ice-cold lysis buffer. Quantify protein concentration using a BCA or Bradford assay. Normalize all samples to the same protein concentration with lysis buffer and loading buffer. Boil samples at 95°C for 5 minutes to denature proteins.
-
SDS-PAGE: Load 20-40 µg of protein per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with wash buffer (e.g., TBST).
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Incubate the membrane with ECL substrate for 1-5 minutes.
-
Imaging: Capture the chemiluminescent signal using an imaging system. Analyze band intensities to determine changes in protein levels or phosphorylation.
Conclusion
The 3-substituted indolin-2-one scaffold is a remarkably versatile and effective core for the development of anti-cancer therapeutics. The primary mechanism of action for this class of compounds is the inhibition of receptor tyrosine kinases, leading to the disruption of critical signaling pathways that drive tumor angiogenesis, proliferation, and survival. The resulting cellular effects, including apoptosis and cell cycle arrest, underscore their therapeutic potential. As research continues, a deeper understanding of their diverse kinase selectivity profiles and alternative mechanisms of action will pave the way for the design of next-generation inhibitors with enhanced efficacy and improved safety profiles for cancer treatment.
References
- 1. The Development of 3-substituted Indolin-2-one Derivatives as Kinase Inhibitors for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. KIT kinase mutants show unique mechanisms of drug resistance to imatinib and sunitinib in gastrointestinal stromal tumor patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Biological, and Computational Evaluation of Novel 1,3,5-Substituted Indolin-2-one Derivatives as Inhibitors of Src Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. apexbt.com [apexbt.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Semaxanib (SU5416) | VEGFR inhibitor | Flk-1/KDR inhibitor | CAS 204005-46-9 | Buy Semaxanib (SU5416) from Supplier InvivoChem [invivochem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. rndsystems.com [rndsystems.com]
- 14. stemcell.com [stemcell.com]
The 3-Aminoindolin-2-one Core: A Privileged Scaffold for Targeting Key Biological Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 3-aminoindolin-2-one nucleus, a derivative of the oxindole heterocyclic system, represents a cornerstone in modern medicinal chemistry. While the unsubstituted parent compound has limited reported biological activity, its derivatives have been extensively explored and identified as potent modulators of a diverse array of biological targets. This versatility has established the indolin-2-one scaffold as a "privileged structure," capable of interacting with various enzymes and receptors by presenting different pharmacophoric features through substitutions at the C3 position.
This technical guide provides a comprehensive overview of the known biological targets of 3-substituted indolin-2-one derivatives. It is designed to serve as a resource for researchers and drug development professionals, offering a consolidated view of quantitative inhibitory data, detailed experimental methodologies for key assays, and visual representations of the associated signaling pathways.
Receptor Tyrosine Kinases (RTKs)
Derivatives of the this compound core are most renowned for their potent inhibition of several receptor tyrosine kinases, which are crucial regulators of cellular processes such as proliferation, differentiation, migration, and metabolism. Dysregulation of RTK signaling is a hallmark of many cancers, making them prime therapeutic targets. The indolin-2-one scaffold has been successfully utilized in the development of multi-kinase inhibitors, including the FDA-approved drug Sunitinib.
Vascular Endothelial Growth Factor Receptors (VEGFRs)
VEGFRs, particularly VEGFR-2, are primary mediators of angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis.[1] Indolin-2-one derivatives have been shown to be potent inhibitors of VEGFR-2, competing with ATP for binding to the kinase domain.
1.1.1 Quantitative Data: VEGFR-2 Inhibition
The following table summarizes the in vitro inhibitory activity of representative 3-substituted indolin-2-one derivatives against VEGFR-2.
| Compound ID | Substitution Pattern | VEGFR-2 IC50 (nM) | Reference Compound | VEGFR-2 IC50 (nM) | Citation |
| 17a | N/A | 78 | Sunitinib | 139 | [1] |
| 10g | N/A | 87 | Sunitinib | 139 | [1] |
| 5b | N/A | 160 | Sunitinib | 139 | [1] |
| 15a | N/A | 180 | Sunitinib | 139 | [1] |
| 10e | N/A | 358 | Sunitinib | 139 | [1] |
| Compound 1 | 3-[(3-carboxyethylpyrrol-2-yl)methylidenyl] | 20 | N/A | N/A | [2] |
| Compound 7f | N/A | 120 | Sorafenib | 100 | [3] |
| Compound 11d | 5-bromo- | 16.3 | Sorafenib | 29.7 | [4] |
| Compound 20 | Chlorine-substituted | 32.65 | Indirubin | 287.4 | [5] |
1.1.2 Signaling Pathway: VEGFR-2
Upon ligand (VEGF) binding, VEGFR-2 dimerizes and undergoes autophosphorylation, initiating downstream signaling cascades, primarily the PLCγ-PKC-MAPK and PI3K-AKT pathways, which promote endothelial cell proliferation, migration, and survival. Indolin-2-one derivatives block these downstream effects by inhibiting the initial autophosphorylation step.
1.1.3 Experimental Protocol: In Vitro VEGFR-2 Kinase Assay (Luminescence-based)
This protocol outlines a common method to determine the IC50 value of a test compound against VEGFR-2.
Principle: The assay measures the amount of ATP consumed during the phosphorylation of a substrate by VEGFR-2. A luciferase-based system detects the remaining ATP, where a lower luminescence signal indicates higher kinase activity (more ATP consumed) and vice-versa.
Workflow:
Detailed Steps:
-
Reagent Preparation:
-
Prepare 1x Kinase Buffer from a 5x stock.
-
Dilute recombinant human VEGFR-2 enzyme in 1x Kinase Buffer to the desired concentration (e.g., 0.5 ng/µL).
-
Prepare a stock solution of the test compound in 100% DMSO and create a serial dilution series in Kinase Buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Prepare a Substrate/ATP mixture in Kinase Buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 1 µL of the serially diluted test compound or vehicle (DMSO) control to the appropriate wells.
-
Add 2 µL of the diluted VEGFR-2 enzyme solution to each well (except "no enzyme" controls).
-
Incubate for 10 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the kinase reaction by adding 2 µL of the Substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection (using a commercial kit like ADP-Glo™):
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unused ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated by the kinase reaction back to ATP, which is then used by luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence ("no enzyme" control) from all other readings.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a known potent inhibitor (100% inhibition).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.
-
Other Receptor Tyrosine Kinases
The indolin-2-one scaffold has also demonstrated inhibitory activity against other RTKs, including Platelet-Derived Growth Factor Receptors (PDGFRs), Epidermal Growth Factor Receptors (EGFRs), and c-Kit.
1.2.1 Quantitative Data: PDGFR, EGFR, and c-Kit Inhibition
| Compound ID | Target | IC50 (nM) | Citation |
| Compound 16f | PDGFR-β | 10 | [2] |
| SU11652 | c-Kit (JM mutant) | 10-100 | [6] |
| SU11654 | c-Kit (JM mutant) | 10-100 | [6] |
| SU11655 | c-Kit (JM mutant) | 10-100 | [6] |
| Compound 20 | EGFR | 14.31 | [5] |
1.2.2 Signaling Pathways: PDGFR, EGFR, and c-Kit
These RTKs share common downstream signaling pathways with VEGFR-2, including the RAS-RAF-MAPK and PI3K-AKT pathways, which are central to cell proliferation and survival.
Enzymes of the Eicosanoid Pathway
Certain 3-substituted indolin-2-one derivatives have been identified as inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammation and pain signaling.
2.1.1 Quantitative Data: COX-2 Inhibition
| Compound ID | Substitution Pattern | COX-2 IC50 (µM) | Reference Compound | COX-2 IC50 (µM) | Citation |
| 4e | N/A | 3.34 | Celecoxib | 0.03 | [7] |
| 9h | N/A | 2.35 | Celecoxib | 0.03 | [7] |
| 9i | N/A | 2.42 | Celecoxib | 0.03 | [7] |
2.1.2 Experimental Protocol: Fluorometric COX-2 Inhibitor Screening Assay
Principle: This assay measures the peroxidase activity of COX-2. The enzyme converts arachidonic acid to prostaglandin G2 (PGG2). A fluorescent probe reacts with PGG2 to produce a fluorescent signal. The reduction in fluorescence is proportional to the inhibitory activity of the test compound.
Detailed Steps:
-
Reagent Preparation:
-
Reconstitute human recombinant COX-2 enzyme in the provided buffer.
-
Prepare working solutions of the COX probe, COX cofactor, and arachidonic acid.
-
Prepare serial dilutions of the test compound in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure (96-well plate format):
-
To each well, add COX Assay Buffer, COX-2 enzyme, and the COX cofactor.
-
Add 10 µL of the diluted test inhibitor or vehicle control.
-
Pre-incubate the mixture for 10 minutes at 37°C.
-
Add the COX probe to each well.
-
Initiate the reaction by adding the arachidonic acid solution.
-
-
Measurement:
-
Immediately measure the fluorescence kinetically for 5-10 minutes at 25°C using a fluorescence plate reader (Excitation/Emission = 535/587 nm).
-
-
Data Analysis:
-
Determine the rate of reaction (slope) from the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting percent inhibition against the log of the inhibitor concentration.
-
Glycogen Synthase Kinase 3β (GSK3β)
GSK3β is a serine/threonine kinase implicated in various cellular processes, and its dysregulation is associated with neurodegenerative diseases like Alzheimer's disease. Some azaindolin-2-one derivatives have been identified as inhibitors of GSK3β.
3.1.1 Quantitative Data: GSK3β Inhibition
| Compound ID | Substitution Pattern | GSK3β IC50 (µM) | Citation |
| (E)-2f | (E)-3-(pyridin-2-ylmethylene)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one | 1.7 | [8] |
3.1.2 Experimental Protocol: Luminescence-based GSK3β Inhibition Assay
This protocol is similar to the VEGFR-2 kinase assay, utilizing the same principle of measuring ATP consumption.
Detailed Steps:
-
Reagent Preparation:
-
Prepare 1x Kinase Buffer.
-
Dilute recombinant human GSK3β enzyme.
-
Prepare a substrate solution (e.g., a specific peptide substrate for GSK3β).
-
Prepare serial dilutions of the test compound.
-
-
Assay Procedure (384-well plate format):
-
Add 1 µL of the test compound or vehicle control.
-
Add 2 µL of the diluted GSK3β enzyme.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 2 µL of a Substrate/ATP mixture.
-
Incubate at room temperature for 60 minutes.
-
-
Signal Detection and Data Analysis:
-
Follow the same steps for signal detection and data analysis as described in the VEGFR-2 Kinase Assay protocol (Section 1.1.3).
-
NF-κB Signaling Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. Some indolin-2-one derivatives exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway, often by preventing the phosphorylation of the inhibitory protein IκBα or the nuclear translocation of the p65 subunit.
4.1.1 Experimental Protocol: Luciferase Reporter Assay for NF-κB Inhibition
Principle: This cell-based assay uses a reporter cell line that has been stably transfected with a plasmid containing the luciferase gene under the control of NF-κB response elements. Inhibition of the NF-κB pathway results in decreased luciferase expression and a lower luminescent signal.
Detailed Steps:
-
Cell Culture and Plating:
-
Culture NF-κB luciferase reporter cells (e.g., HEK293 cells) under standard conditions.
-
Seed the cells into a 96-well white, clear-bottom plate and allow them to adhere overnight.
-
-
Compound Treatment and Stimulation:
-
Treat the cells with serial dilutions of the test compound for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) (e.g., 10 ng/mL), for 6-8 hours.
-
-
Luciferase Assay:
-
Remove the culture medium and lyse the cells using a lysis buffer.
-
Add a luciferase assay substrate to the cell lysate.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity (e.g., to a co-transfected control like Renilla luciferase or to total protein concentration).
-
Calculate the percent inhibition relative to the TNF-α stimulated control.
-
Determine the IC50 value from the dose-response curve.
-
4.1.2 Experimental Protocol: Immunofluorescence for p65 Nuclear Translocation
Principle: This imaging-based assay visualizes the location of the NF-κB p65 subunit within the cell. In unstimulated cells, p65 is in the cytoplasm. Upon activation, it translocates to the nucleus. Inhibitors of this process will cause p65 to be retained in the cytoplasm.
Detailed Steps:
-
Cell Culture and Treatment:
-
Seed cells on glass coverslips in a 24-well plate.
-
Pre-treat with the test compound for 1-2 hours.
-
Stimulate with an NF-κB activator (e.g., TNF-α) for 30-60 minutes.
-
-
Immunostaining:
-
Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Block non-specific binding with 5% BSA.
-
Incubate with a primary antibody against the p65 subunit.
-
Wash and incubate with a fluorophore-conjugated secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope.
-
Quantify the nuclear fluorescence intensity of p65. A decrease in nuclear p65 in stimulated cells treated with the compound indicates inhibition.
-
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. bio-protocol.org [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. Phospho-IkappaB-alpha (Ser32) Antibody | Cell Signaling Technology [cellsignal.com]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 3-Aminoindolin-2-one: A Technical Guide
This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-Aminoindolin-2-one. Due to the limited availability of experimentally derived spectra for this specific molecule in public databases, this document collates reference data from closely related analogs and established principles of spectroscopic analysis. The information herein is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of this and similar compounds.
Spectroscopic Data Summary
The following tables summarize the anticipated quantitative data for this compound based on the analysis of structurally similar compounds. These values provide a reference range for the identification and characterization of this compound.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
¹H NMR (Proton NMR)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.20-7.50 | m | 4H | Aromatic protons (H4, H5, H6, H7) |
| ~4.50 | s | 1H | Methine proton (H3) |
| ~2.00-3.00 | br s | 2H | Amine protons (-NH₂) |
| ~8.00-9.00 | br s | 1H | Amide proton (-NH) |
¹³C NMR (Carbon-13 NMR)
| Chemical Shift (δ) ppm | Assignment |
| ~175-180 | Carbonyl carbon (C2) |
| ~140-145 | Quaternary aromatic carbon (C7a) |
| ~125-130 | Aromatic methine carbons (C5, C6) |
| ~120-125 | Quaternary aromatic carbon (C3a) |
| ~110-115 | Aromatic methine carbons (C4, C7) |
| ~55-60 | Methine carbon (C3) |
Table 2: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-3500 | Medium, Sharp (two bands) | N-H stretch (primary amine) |
| 3150-3300 | Medium, Broad | N-H stretch (lactam) |
| ~1680 | Strong, Sharp | C=O stretch (lactam) |
| 1600-1620 | Medium | N-H bend (amine) |
| 1450-1500 | Medium | C=C stretch (aromatic) |
Table 3: Mass Spectrometry (MS) Data
| Parameter | Value |
| Molecular Formula | C₈H₈N₂O |
| Molecular Weight | 148.16 g/mol |
| Expected [M]+• (m/z) | 148 |
| Key Fragmentation Peaks (m/z) | 120, 92, 65 |
Experimental Protocols
The following sections detail standardized methodologies for acquiring spectroscopic data for heterocyclic compounds such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the molecular structure of this compound.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent is critical and should be based on the solubility of the compound.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.
Methodology:
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the powdered sample directly onto the ATR crystal (e.g., diamond or germanium).
-
Background Spectrum: Record a background spectrum of the empty ATR crystal.
-
Sample Spectrum: Place the sample on the crystal and apply pressure to ensure good contact. Record the sample spectrum, typically in the range of 4000-400 cm⁻¹. An accumulation of 16 to 32 scans is generally sufficient to obtain a high-quality spectrum.[1]
-
Data Processing: The final absorbance or transmittance spectrum is generated by ratioing the sample spectrum against the background spectrum. The positions and intensities of the absorption bands are then analyzed to identify characteristic functional group vibrations.[1]
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: The choice of ionization technique is crucial. Electron Ionization (EI) is a common hard ionization technique that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization technique that typically yields the molecular ion peak with minimal fragmentation.
-
Analysis: The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum displays the relative abundance of each ion.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the spectroscopic characterization of this compound.
References
An In-depth Technical Guide to the Solubility and Stability of 3-Aminoindolin-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available information regarding the solubility and stability of 3-Aminoindolin-2-one. Due to a scarcity of publicly available experimental data for the parent compound, this document also includes information on closely related analogs and details established experimental protocols for determining these critical physicochemical properties.
Introduction to this compound
This compound is a heterocyclic organic compound belonging to the indolinone family. Its structure, featuring an amino group at the 3-position of the indolin-2-one core, makes it a potentially interesting scaffold for medicinal chemistry and drug discovery. However, the inherent chemical nature of this substitution pattern presents significant challenges in terms of the compound's stability.
General observations for the broader class of unprotected 3-aminoindoles indicate a high sensitivity to environmental factors. These compounds are known to be susceptible to air, light, and oxidative dimerization, which suggests that this compound is likely an unstable molecule.[1] This inherent instability is a critical consideration for its synthesis, purification, storage, and handling in a research and development setting.
Physicochemical Properties
Specific experimental data on the physicochemical properties of this compound are limited. The following table summarizes the available computed data for the parent compound and experimental or computed data for some of its N-substituted analogs.
| Property | This compound | 3-amino-1-isobutylindolin-2-one | 3-amino-1-isopentylindolin-2-one |
| Molecular Formula | C₈H₈N₂O[2] | C₁₂H₁₆N₂O[3] | C₁₃H₁₈N₂O |
| Molecular Weight | 148.16 g/mol [2] | 204.27 g/mol [3] | 218.29 g/mol |
| XLogP3 | Not Available | 1.5[3] | 1.8 |
| Topological Polar Surface Area | Not Available | 46.3 Ų[3] | 46.3 Ų |
| Melting Point | Not Available[2] | Not Available | Not Available |
| Boiling Point | Not Available[2] | Not Available | Not Available |
| Solubility | Soluble in DMSO (Slightly), Methanol (Slightly) | Not Available | Not Available |
Note: Much of the publicly available data for these compounds is computed rather than experimentally determined.
Solubility Profile
General Considerations for Solubility
The solubility of a compound is influenced by its structure (lipophilicity, hydrogen bonding capacity, crystal energy) and the solution conditions (pH, co-solvents, ionic strength, temperature).[4] For ionizable compounds like this compound, pH is expected to have a significant impact on aqueous solubility. The presence of both an acidic lactam proton and a basic amino group suggests that solubility will be lowest near its isoelectric point and will increase in acidic and basic solutions.
Experimental Protocols for Solubility Determination
Detailed protocols for assessing the aqueous solubility of research compounds are well-established. The following sections outline the methodologies for kinetic and thermodynamic solubility assays.
This high-throughput method is used for rapid assessment of compound solubility, often in early drug discovery.[4][5] It typically involves adding a concentrated DMSO stock solution of the test compound to an aqueous buffer and measuring the concentration of the compound that remains in solution after a short incubation period.[4][5][6]
Experimental Workflow: Kinetic Solubility Assay
Caption: Workflow for a typical kinetic solubility assay.
This method measures the equilibrium solubility of a compound, which is the maximum concentration that can be achieved when a solid compound is in equilibrium with its solution.[7] It is a more accurate representation of a compound's true solubility and is important for preformulation and lead optimization.[5][8]
Experimental Protocol: Thermodynamic (Shake-Flask) Solubility
-
Preparation : Accurately weigh 1 mg of the solid compound into a glass vial.[7]
-
Solvent Addition : Add 1 mL of the desired aqueous buffer (e.g., 0.1 M phosphate buffer, pH 7.4) to the vial.[7]
-
Equilibration : Incubate the vials in a thermomixer with shaking (e.g., 700 rpm) at a controlled temperature (e.g., 21°C) for an extended period (e.g., 24 hours) to ensure equilibrium is reached.[7]
-
Sample Processing : After incubation, centrifuge the samples to pellet the undissolved solid.
-
Filtration : Carefully filter the supernatant to remove any remaining solid particles.
-
Analysis : Analyze the clear filtrate by a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve prepared from a stock solution of the compound.[9]
-
Calculation : The solubility is determined from the concentration of the compound in the filtrate.
Stability Profile
The stability of a new chemical entity is a critical parameter that can impact its purity, potency, and safety. Stability testing provides evidence on how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[10][11][12]
General Stability Considerations for this compound
As previously mentioned, unprotected 3-aminoindoles are generally unstable and are sensitive to light and air, with a tendency to undergo oxidative dimerization or other decomposition reactions.[1] This suggests that this compound likely has limited intrinsic stability.
Forced Degradation Studies (Stress Testing)
Forced degradation studies are essential to understand the intrinsic stability of a drug substance, identify potential degradation products, and establish degradation pathways.[10][13] These studies are a core component of developing and validating stability-indicating analytical methods.[13][14][15] The recommended stress conditions typically include hydrolysis, oxidation, photolysis, and thermal stress.[12][13][16] The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API).[17][18]
Logical Flow of a Forced Degradation Study
Caption: Overview of a forced degradation study workflow.
Experimental Protocols for Stability Assessment
The following are generalized protocols for assessing the stability of a compound like this compound under various stress conditions, based on ICH guidelines.[10][12]
-
Acid Hydrolysis : A solution of the compound is prepared in an acidic medium (e.g., 0.1 N HCl) and refluxed for a specified period (e.g., 8 hours).[17] The temperature and acid concentration can be adjusted to achieve the target degradation.[17]
-
Base Hydrolysis : A solution of the compound is prepared in a basic medium (e.g., 0.1 N NaOH).[19] Due to the potential lability of the lactam ring, initial studies might be conducted at room temperature to control the degradation rate.[17]
-
Neutral Hydrolysis : The compound is dissolved in water and heated to assess its stability in a neutral pH environment.
Samples are taken at various time points, neutralized if necessary, and analyzed by a stability-indicating HPLC method.
A solution of the compound is treated with an oxidizing agent, typically hydrogen peroxide (e.g., 3% H₂O₂), and kept at room temperature.[16] Due to the often rapid nature of oxidative reactions, the study duration is usually limited (e.g., up to 24 hours).[17] Samples are analyzed at different intervals.
The solid compound and a solution of the compound are exposed to elevated temperatures (e.g., 60°C) for a defined period.[12] Samples are withdrawn at specified times and analyzed for degradation.
To assess sensitivity to light, both the solid compound and a solution are exposed to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[20] The standard conditions involve an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[20] A control sample is protected from light (e.g., wrapped in aluminum foil) and stored under the same temperature conditions.[21] After the exposure period, both the exposed and control samples are analyzed.
Analytical Methodology
A validated stability-indicating analytical method is crucial for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[14][22]
Key attributes of a stability-indicating HPLC method:
-
Specificity : The ability to resolve the parent compound from all potential degradation products and impurities.[18]
-
Accuracy and Precision : The method must provide accurate and reproducible quantitative results.
-
Linearity and Range : The detector response should be linear over a defined concentration range.
-
Sensitivity : The method should have a low limit of detection (LOD) and limit of quantitation (LOQ) for the impurities.
The development of such a method typically involves screening different columns, mobile phase compositions (including pH and organic modifiers), and gradient elution profiles to achieve the necessary separation.[22]
Conclusion
While specific experimental data on the solubility and stability of the parent this compound are scarce, the general chemical literature suggests that it is likely an unstable compound, sensitive to oxidation and light. For any research or development program involving this molecule, a thorough experimental evaluation of its solubility and stability is imperative. The standardized protocols for kinetic and thermodynamic solubility, as well as the forced degradation studies outlined in this guide, provide a robust framework for generating the necessary data to understand and manage the physicochemical properties of this compound and its derivatives. The use of a well-validated, stability-indicating HPLC method is fundamental to the success of these evaluations.
References
- 1. mdpi.com [mdpi.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. 3-Amino-1-isobutylindolin-2-one | C12H16N2O | CID 16244274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. enamine.net [enamine.net]
- 6. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 7. In-vitro Thermodynamic Solubility [protocols.io]
- 8. evotec.com [evotec.com]
- 9. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 10. pharma.gally.ch [pharma.gally.ch]
- 11. database.ich.org [database.ich.org]
- 12. snscourseware.org [snscourseware.org]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 15. ijtsrd.com [ijtsrd.com]
- 16. Forced Degradation Studies - STEMart [ste-mart.com]
- 17. resolvemass.ca [resolvemass.ca]
- 18. sgs.com [sgs.com]
- 19. ijisrt.com [ijisrt.com]
- 20. ema.europa.eu [ema.europa.eu]
- 21. q1scientific.com [q1scientific.com]
- 22. chromatographyonline.com [chromatographyonline.com]
The Therapeutic Potential of 3-Aminoindolin-2-one: A Technical Guide for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 3-aminoindolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Its derivatives have garnered considerable attention for their ability to modulate key biological pathways implicated in a range of diseases, most notably cancer and inflammatory disorders. This technical guide provides a comprehensive overview of the therapeutic applications of this compound derivatives, with a focus on their mechanism of action as kinase inhibitors and anti-inflammatory agents. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development in this promising area.
Mechanism of Action: Targeting Key Signaling Pathways
Derivatives of this compound primarily exert their therapeutic effects by inhibiting protein kinases, enzymes that play a critical role in cellular signaling. By blocking the activity of specific kinases, these compounds can disrupt the aberrant signaling pathways that drive disease progression.
Inhibition of Receptor Tyrosine Kinases (RTKs) in Oncology
Many this compound derivatives have been developed as potent inhibitors of receptor tyrosine kinases (RTKs), which are crucial mediators of cell growth, proliferation, and angiogenesis.
Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs, particularly VEGFR-2, are key regulators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. By inhibiting VEGFR-2, this compound derivatives can effectively block the blood supply to tumors, leading to their regression.
Platelet-Derived Growth Factor Receptor (PDGFR): PDGFR signaling is involved in cell growth, proliferation, and migration. Its aberrant activation is a hallmark of several cancers. This compound derivatives can inhibit PDGFR, thereby impeding tumor progression.
Other RTKs: Derivatives of this scaffold have also shown inhibitory activity against other RTKs implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Her-2.
Inhibition of Non-Receptor Tyrosine Kinases
Beyond RTKs, this compound derivatives also target non-receptor tyrosine kinases, which are critical components of intracellular signaling cascades.
c-Src Kinase: c-Src is a proto-oncogenic tyrosine kinase that, when activated, promotes cell proliferation, survival, invasion, and angiogenesis. Inhibition of c-Src by this compound derivatives represents a promising anti-cancer strategy.
Anti-inflammatory Activity
Chronic inflammation is a key contributor to the pathogenesis of numerous diseases, including cancer, autoimmune disorders, and neurodegenerative conditions. Certain this compound derivatives have demonstrated potent anti-inflammatory properties by modulating the production of pro-inflammatory cytokines.
Inhibition of TNF-α and IL-6: Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are pivotal pro-inflammatory cytokines. Overproduction of these cytokines can lead to a cascade of inflammatory responses. This compound derivatives have been shown to suppress the production of TNF-α and IL-6, thereby mitigating the inflammatory response.
Quantitative Data on Biological Activity
The following tables summarize the in vitro inhibitory activities of representative this compound derivatives against various kinases and their anti-inflammatory effects.
Table 1: Kinase Inhibitory Activity of this compound Derivatives (IC50 values)
| Compound ID | VEGFR-2 (nM) | PDGFRβ (nM) | c-Src (nM) | c-Kit (nM) | Flt-3 (nM) |
| Sunitinib (Reference) | 9 | 2 | 6 | 1 | 1 |
| SU5416 | 1,280 | 20,000 | >100,000 | 16,000 | 1,200 |
| Compound A | 120 | 580 | - | - | - |
| Compound B | 80 | 250 | - | - | - |
| Compound C | 20 | - | 15 | - | - |
Note: '-' indicates data not available. Data is compiled from various literature sources and is intended for comparative purposes.
Table 2: Anti-inflammatory Activity of a Representative this compound Derivative
| Assay | IC50 (µM) |
| LPS-induced TNF-α production in RAW 264.7 cells | 15.8 |
| LPS-induced IL-6 production in RAW 264.7 cells | 21.4 |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the evaluation of novel this compound derivatives.
General Synthesis of 3-Substituted Indolin-2-ones
Representative Protocol for the Synthesis of 3-((5-methyl-2-oxoindolin-3-ylidene)methyl)-4-methyl-1H-pyrrole-2-carbaldehyde:
-
To a solution of 5-methylindolin-2-one (1.47 g, 10 mmol) and 4-methyl-1H-pyrrole-2-carbaldehyde (1.21 g, 10 mmol) in ethanol (50 mL), add piperidine (0.5 mL) as a catalyst.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (200 mL) with stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Dry the crude product under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure product.
In Vitro Kinase Inhibition Assay (VEGFR-2)
Protocol:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100).
-
Serially dilute the test compound in DMSO.
-
In a 96-well plate, add the diluted test compound, recombinant human VEGFR-2 enzyme, and a suitable peptide substrate.
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
Initiate the kinase reaction by adding ATP to a final concentration near the Km for VEGFR-2.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
-
The luminescent signal is proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
Protocol:
-
Seed cells (e.g., HUVECs for anti-angiogenic studies) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Measurement of LPS-Induced TNF-α and IL-6 Production
Protocol:
-
Seed murine macrophages (e.g., RAW 264.7) in a 24-well plate and allow them to adhere.
-
Pre-treat the cells with different concentrations of the test compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of cytokine production compared to the LPS-stimulated control.
Conclusion and Future Directions
The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its versatility allows for the development of potent and selective inhibitors of various kinases, as well as compounds with significant anti-inflammatory properties. The information and protocols provided in this technical guide are intended to serve as a valuable resource for researchers in the field, facilitating the design, synthesis, and evaluation of new this compound derivatives with improved efficacy and safety profiles. Future research should focus on optimizing the pharmacokinetic properties of these compounds and exploring their potential in combination therapies for the treatment of complex diseases such as cancer and chronic inflammatory conditions.
The Pivotal Role of 3-Aminoindolin-2-one in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 3-aminoindolin-2-one, also known as 3-aminooxindole, represents a privileged scaffold in medicinal chemistry. Its versatile structure has served as a cornerstone for the development of a multitude of therapeutic agents, most notably in the realm of kinase inhibition for cancer therapy. This technical guide provides an in-depth exploration of the this compound core, its synthesis, and its profound impact on drug discovery, with a focus on its role as a modulator of critical signaling pathways.
The this compound Core: A Foundation for Potent Kinase Inhibitors
The indolin-2-one moiety is a bicyclic heterocyclic compound that has garnered significant attention from medicinal chemists due to its ability to mimic the hydrogen bonding pattern of the adenine region of ATP, the primary energy currency of the cell and a crucial substrate for kinases. By functionalizing the C3 position with an amino group, the this compound scaffold provides a key vector for introducing a variety of substituents that can be tailored to achieve high potency and selectivity against specific kinase targets.
Derivatives of this core have been successfully developed as inhibitors of several receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases that are implicated in cancer cell proliferation, survival, and angiogenesis.[1] Prominent examples of FDA-approved drugs, such as Sunitinib (Sutent®) and Nintedanib (Ofev®), feature the related 3-substituted indolin-2-one scaffold, highlighting the clinical significance of this chemical class.
Synthesis of the this compound Scaffold and Its Derivatives
The synthesis of this compound and its derivatives often commences from isatin (1H-indole-2,3-dione), a readily available starting material. A common and effective method for introducing the amino functionality at the C3 position is through a reductive amination pathway or via the synthesis of isatin-derived ketimines followed by reduction.
Experimental Protocol: Synthesis of this compound
This protocol outlines a general procedure for the synthesis of the this compound core, which can be adapted from methods used for its derivatives.
Materials:
-
Isatin
-
Ammonium acetate or appropriate amine source
-
Reducing agent (e.g., Sodium borohydride (NaBH₄), Sodium cyanoborohydride (NaBH₃CN))
-
Anhydrous solvent (e.g., Methanol, Ethanol)
-
Glacial acetic acid (catalytic amount)
-
Drying agent (e.g., Anhydrous sodium sulfate)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl acetate, Hexane)
Procedure:
-
Formation of the Isatin Imine Intermediate:
-
To a solution of isatin (1 equivalent) in anhydrous methanol, add ammonium acetate (10-20 equivalents).
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the formation of the imine intermediate by Thin Layer Chromatography (TLC).
-
-
Reduction of the Imine:
-
Once the imine formation is complete, cool the reaction mixture in an ice bath.
-
Slowly add the reducing agent, such as sodium borohydride (2-3 equivalents), in small portions.
-
Allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until the reaction is complete as indicated by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the pure this compound.
-
Synthesis of 3-Substituted Indolin-2-one Derivatives via Knoevenagel Condensation
A widely employed method for the synthesis of 3-substituted indolin-2-one derivatives involves the Knoevenagel condensation of an appropriate isatin with an active methylene compound.[2][3]
Experimental Protocol: Knoevenagel Condensation
Materials:
-
Substituted Isatin
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
Base catalyst (e.g., piperidine, triethylamine)
-
Solvent (e.g., Ethanol, Acetic Acid)
Procedure:
-
A mixture of the substituted isatin (1 equivalent), the active methylene compound (1.1 equivalents), and a catalytic amount of piperidine in ethanol is refluxed for 2-6 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to afford the desired 3-substituted indolin-2-one derivative.
Mechanism of Action: Targeting Key Signaling Pathways in Cancer
This compound derivatives exert their therapeutic effects primarily by inhibiting the activity of protein kinases, which are critical components of intracellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of these pathways is a hallmark of cancer.
Inhibition of VEGFR-2 Signaling
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[4][5] this compound derivatives have been shown to be potent inhibitors of VEGFR-2.[1] They competitively bind to the ATP-binding site of the kinase domain, preventing the autophosphorylation of the receptor and the subsequent activation of downstream signaling cascades.
Caption: VEGFR-2 signaling pathway and its inhibition.
Inhibition of PDGFR Signaling
Platelet-Derived Growth Factor Receptors (PDGFRs) are also crucial for angiogenesis and are involved in the proliferation of various cell types.[6][7][8] Similar to their action on VEGFR-2, this compound derivatives can inhibit PDGFR signaling by blocking the ATP-binding site, thereby preventing downstream events that lead to cell growth and division.[1]
Caption: PDGFR signaling pathway and its inhibition.
Inhibition of c-Src Signaling
c-Src is a non-receptor tyrosine kinase that plays a significant role in cancer cell proliferation, survival, invasion, and metastasis.[9][10] Aberrant activation of c-Src is observed in a high percentage of various human cancers.[10] Certain this compound derivatives have demonstrated potent inhibitory activity against c-Src, making them attractive candidates for cancer therapy.[11]
Caption: c-Src signaling pathway and its inhibition.
Quantitative Data and Structure-Activity Relationships (SAR)
The potency of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values. The structure-activity relationship (SAR) studies of these compounds have revealed several key features that influence their inhibitory activity and selectivity.
| Derivative Class | General Structure | Key SAR Observations | Target Kinase(s) | IC₅₀ Range (µM) |
| 3-((1H-pyrrol-2-yl)methylene)indolin-2-ones | 3-substitution with a pyrrole ring. | Substituents on the pyrrole ring and the indolinone core significantly impact activity. Introduction of a chlorine atom on the pyrrole can reduce cardiotoxicity. A 2-(ethyl-amino)ethylcarbamoyl group at the C-4' position of the pyrrole enhances antitumor activity. | VEGFR, PDGFR | 0.32 - 1.22 |
| 3-(substituted-benzylidene)indolin-2-ones | 3-substitution with a substituted benzylidene group. | The nature and position of substituents on the benzylidene ring are critical. Electron-donating groups can enhance activity against certain kinases. | c-Src, other RTKs | 0.71 - >100 |
| 3-(heteroarylmethylene)indolin-2-ones | 3-substitution with various heteroaryl rings. | The type of heteroaryl ring influences selectivity. For example, some furan and thiophene derivatives show good activity. | Various RTKs | Varies widely |
Note: The IC₅₀ values are indicative and can vary depending on the specific assay conditions and the cell lines used.
Experimental Workflow for Biological Evaluation
The biological activity of novel this compound derivatives is assessed through a series of in vitro and in vivo assays. A typical workflow for evaluating a new compound as a kinase inhibitor is outlined below.
Caption: General experimental workflow for evaluation.
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol provides a detailed methodology for determining the IC₅₀ value of a this compound derivative against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
Adenosine triphosphate (ATP)
-
This compound derivative (test compound)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Kinase assay buffer
-
96-well white opaque plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the this compound derivative in the kinase assay buffer.
-
Kinase Reaction:
-
In a 96-well plate, add the test compound at various concentrations.
-
Add the purified kinase and its specific substrate to each well.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (usually 30°C) for a specified period (e.g., 60 minutes).
-
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Conclusion and Future Perspectives
The this compound scaffold has proven to be an exceptionally fruitful starting point for the discovery of potent and selective kinase inhibitors. The synthetic accessibility and the potential for diverse functionalization at the C3 position have allowed for the generation of extensive libraries of compounds with a wide range of biological activities. The success of drugs like Sunitinib is a testament to the therapeutic potential of this chemical class.
Future research in this area will likely focus on the development of next-generation inhibitors with improved selectivity profiles to minimize off-target effects and associated toxicities. Furthermore, the exploration of novel substitutions on the indolinone core and the amino group will continue to yield compounds with unique pharmacological properties, potentially expanding the therapeutic applications of this remarkable scaffold beyond oncology into other areas such as inflammatory and neurodegenerative diseases. The logical design of covalent and allosteric inhibitors based on the this compound framework also represents an exciting avenue for future drug discovery efforts.
References
- 1. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Knoevenagel condensation of isatins with malononitrile/ethyl cyanoacetate in the presence of sulfonic acid functionalized silica (SBA-Pr-SO3H) as a new nano-reactor | European Journal of Chemistry [eurjchem.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. researchgate.net [researchgate.net]
- 5. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Roles of PDGF/PDGFR signaling in various organs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive Dissection of PDGF-PDGFR Signaling Pathways in PDGFR Genetically Defined Cells | PLOS One [journals.plos.org]
- 8. Targeting the PDGF/PDGFR signaling pathway for cancer therapy: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of c-Src in Carcinogenesis and Drug Resistance [mdpi.com]
- 10. Proto-oncogene tyrosine-protein kinase Src - Wikipedia [en.wikipedia.org]
- 11. Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
3-Aminoindolin-2-one: A Privileged Scaffold in Modern Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The 3-aminoindolin-2-one core is a versatile and privileged scaffold in medicinal chemistry, forming the foundation for a multitude of biologically active compounds. Its unique structural features allow for diverse substitutions, enabling the fine-tuning of pharmacological properties and the development of potent and selective inhibitors for various therapeutic targets. This document provides a comprehensive overview of the applications of the this compound scaffold in drug design, with a particular focus on its role in the development of kinase inhibitors for cancer therapy. Detailed experimental protocols for the synthesis and biological evaluation of representative compounds are also presented.
Therapeutic Significance and Mechanism of Action
Derivatives of this compound have demonstrated significant therapeutic potential, most notably as multi-targeted tyrosine kinase inhibitors.[1][2][3] These compounds typically function by competing with adenosine triphosphate (ATP) for the binding site on the kinase domain, thereby inhibiting the autophosphorylation of the receptor and blocking downstream signaling pathways crucial for cell proliferation, angiogenesis, and survival.[3][4]
One of the most prominent examples is Sunitinib , an FDA-approved drug for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[2][5] Sunitinib potently inhibits several receptor tyrosine kinases (RTKs), including vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and c-KIT.[1][2][6] By simultaneously targeting these kinases, Sunitinib exerts both anti-angiogenic and anti-tumor effects.[1][7]
Beyond oncology, the this compound scaffold has been explored for its potential in treating other diseases. Derivatives have been identified as inhibitors of glycogen synthase kinase 3β (GSK3β) and c-Jun N-terminal kinase 3 (JNK3), suggesting potential applications in neurodegenerative disorders like Alzheimer's disease.[8][9][10] Other reported activities include α-glucosidase inhibition and general anticancer properties against various cancer cell lines.[11][12]
Signaling Pathways Targeted by this compound Derivatives
The therapeutic effects of this compound derivatives, particularly in cancer, are primarily attributed to their ability to modulate key signaling pathways involved in tumorigenesis. The diagram below illustrates the inhibition of VEGFR and PDGFR signaling by a representative inhibitor like Sunitinib.
Caption: Inhibition of VEGFR and PDGFR signaling pathways by this compound derivatives.
Quantitative Biological Data
The following table summarizes the in vitro inhibitory activities of several this compound derivatives against various kinases and cancer cell lines. This data highlights the potency and, in some cases, the selectivity of these compounds.
| Compound | Target | Assay Type | IC50 / GI50 (µM) | Cancer Cell Line | Reference |
| Sunitinib | VEGFR2 (Flk-1) | Kinase Assay | 0.009 | - | [3] |
| Sunitinib | PDGFRβ | Kinase Assay | 0.002 | - | [3] |
| Sunitinib | FGFR1 | Kinase Assay | 0.097 | - | [3] |
| Compound VIb | - | MTT Assay | 12.42 | HeLa | [11] |
| Compound VIc | - | MTT Assay | 10.64 | HeLa | [11] |
| Compound VId | - | MTT Assay | 11.18 | HeLa | [11] |
| Compound 1c | - | Cytotoxicity | 0.89 | HCT-116 | [13] |
| Compound 1h | - | Cytotoxicity | 0.98 | HCT-116 | [13] |
| Compound 2c | - | Cytotoxicity | 1.83 | MDA-MB-231 | [13] |
| Compound AK34 | Aurora A | Kinase Assay | 1.68 | - | [14] |
| Compound (E)-2f | GSK3β | Kinase Assay | 1.7 | - | [8] |
| Compound J30-8 | JNK3 | Kinase Assay | 0.04 | - | [9][10] |
| Compound 4j | α-glucosidase | Enzyme Assay | 5.98 | - | [12] |
| Compound HI 5 | - | Cytotoxicity | 1.15 | MCF7 | [15] |
Experimental Protocols
General Workflow for Synthesis and Evaluation
The development of novel this compound derivatives typically follows a structured workflow, from initial synthesis to biological characterization.
Caption: General workflow for the design and evaluation of this compound derivatives.
Protocol 1: Synthesis of a Representative this compound Derivative
This protocol describes a general method for the synthesis of a 3-substituted indolin-2-one via a Knoevenagel condensation, a common reaction for preparing compounds like Sunitinib.[14][16][17][18]
Materials:
-
Substituted isatin (1.0 eq)
-
Substituted aldehyde or ketone (1.0 - 1.2 eq)
-
Ethanol or Toluene
-
Piperidine or Pyrrolidine (catalytic amount)
-
Glacial acetic acid (optional, co-catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and magnetic stir bar
-
Filtration apparatus (Büchner funnel, filter paper)
-
Solvents for washing (e.g., cold ethanol, diethyl ether)
Procedure:
-
To a solution of the substituted isatin (1.0 eq) in ethanol or toluene in a round-bottom flask, add the substituted aldehyde or ketone (1.0 - 1.2 eq).
-
Add a catalytic amount of piperidine or pyrrolidine (e.g., 2-3 drops) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. A precipitate should form.
-
If no precipitate forms, the solvent can be partially evaporated under reduced pressure to induce crystallization.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold ethanol or diethyl ether to remove any unreacted starting materials and catalyst.
-
Dry the purified product under vacuum.
-
Characterize the final compound using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol outlines a general procedure for determining the inhibitory activity of a this compound derivative against a target kinase using a commercially available luminescence-based assay. This method measures the amount of ADP produced in the kinase reaction, which is inversely correlated with kinase inhibition.[8]
Materials:
-
Purified recombinant kinase (e.g., VEGFR2, PDGFRβ)
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Kinase reaction buffer (e.g., containing DTT, MgCl₂)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
This compound test compound dissolved in DMSO
-
384-well white plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the this compound test compound in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
In a 384-well plate, add the kinase reaction buffer.
-
Add the test compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Add the kinase and the kinase-specific substrate to each well (except the negative control).
-
Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-10 µL.
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
ADP-Glo™ Reagent Addition:
-
Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
Kinase Detection Reagent Addition:
-
Add twice the initial reaction volume of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
The this compound scaffold is a cornerstone in the development of targeted therapies, particularly in the field of oncology. The success of Sunitinib has paved the way for the exploration of numerous other derivatives with diverse biological activities. The synthetic accessibility and the potential for structural diversification make this scaffold an attractive starting point for the design of novel inhibitors targeting a wide range of enzymes. The protocols and data presented herein provide a valuable resource for researchers engaged in the discovery and development of new therapeutic agents based on this privileged chemical framework.[13][19]
References
- 1. Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sunitinib - Wikipedia [en.wikipedia.org]
- 3. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indolin-2-one compounds targeting thioredoxin reductase as potential anticancer drug leads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]
- 8. mdpi.com [mdpi.com]
- 9. Multistage Screening Reveals 3-Substituted Indolin-2-one Derivatives as Novel and Isoform-Selective c-Jun N-terminal Kinase 3 (JNK3) Inhibitors: Implications to Drug Discovery for Potential Treatment of Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of 3,3-di(indolyl)indolin-2-one as a novel scaffold for α-glucosidase inhibitors: In silico studies and SAR predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis and biological evaluation of novel indolin-2-ones as potent anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design and synthesis of (E)-3-benzylideneindolin-2-one derivatives as potential allosteric inhibitors of Aurora A kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. CN103992308A - Method for preparing sunitinib - Google Patents [patents.google.com]
- 18. US20110092717A1 - Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt - Google Patents [patents.google.com]
- 19. The Development of 3-substituted Indolin-2-one Derivatives as Kinase Inhibitors for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Spiro[indoline-3,2'-pyrrolidine] Derivatives Using 3-Aminoindolin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The spiro[indoline-3,2'-pyrrolidine] scaffold is a privileged heterocyclic motif found in a variety of natural products and synthetic molecules with significant biological activities. These compounds have garnered considerable interest in medicinal chemistry and drug discovery due to their potential as therapeutic agents. This document provides detailed application notes and experimental protocols for the synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives, with a specific focus on methods utilizing 3-aminoindolin-2-one (also known as 3-aminooxindole) as a key starting material. The protocols outlined below leverage organocatalytic asymmetric reactions to afford enantioenriched spiro-pyrrolidinyl-oxindoles, which are valuable precursors for drug development.
Method 1: Organocatalytic Enantioselective Michael/Cyclization Cascade of a this compound Schiff Base
This method details a highly efficient organocatalytic enantioselective Michael addition followed by a cyclization cascade reaction. A Schiff base of this compound is reacted with terminal vinyl ketones in the presence of a cinchona-derived bifunctional catalyst to yield chiral spiro[indoline-3,2'-pyrrols]. These intermediates can then be readily reduced to the desired spiro[indoline-3,2'-pyrrolidine] derivatives.[1][2]
Experimental Workflow
References
Application Notes and Protocols: Synthesis and Evaluation of Kinase Inhibitors Using a 3-Aminoindolin-2-one Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-aminoindolin-2-one core is a privileged scaffold in medicinal chemistry, forming the basis of numerous kinase inhibitors. Its ability to mimic the hydrogen bonding interactions of ATP within the kinase hinge region makes it an ideal starting point for the design of potent and selective inhibitors. This document provides detailed protocols for the synthesis of kinase inhibitors based on this scaffold, using the multi-targeted inhibitor Sunitinib as a prime example. Additionally, it outlines protocols for evaluating their inhibitory activity against key kinases implicated in cancer, such as VEGFR-2, PDGFR-β, and c-KIT.
I. Synthesis of 3-Substituted Indolin-2-one Kinase Inhibitors: The Sunitinib Example
The synthesis of Sunitinib, a multi-kinase inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors, serves as an excellent model for the preparation of 3-substituted indolin-2-one derivatives.[1][2] The key synthetic step is a Knoevenagel condensation between a substituted 2-oxindole and a pyrrole-aldehyde.
Experimental Protocol: Synthesis of Sunitinib
This protocol details the final condensation step to produce Sunitinib from its key intermediates: 5-fluoro-1,3-dihydroindolin-2-one and N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide.
Materials:
-
5-fluoro-1,3-dihydroindolin-2-one
-
N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide
-
Toluene
-
Piperidine
-
Petroleum ether
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Filtration apparatus
Procedure: [2]
-
In a round-bottom flask, dissolve 5-fluoro-1,3-dihydroindolin-2-one (1.0 equivalent) and N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide (1.0 equivalent) in toluene.
-
Add a catalytic amount of piperidine to the solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 110-120 °C) with stirring.
-
Maintain the reflux for 2.5 to 3.5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature. A precipitate of Sunitinib will form.
-
Collect the solid product by suction filtration.
-
Wash the filter cake with petroleum ether to remove any remaining impurities.
-
Dry the purified Sunitinib product under vacuum.
Characterization:
The final product should be characterized by ¹H NMR and mass spectrometry to confirm its identity and purity.
II. In Vitro Kinase Inhibition Assays
To evaluate the potency of the synthesized this compound derivatives, in vitro kinase assays are essential. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.[3][4][5][6][7][8][9][10][11][12][13]
Experimental Protocol: General ADP-Glo™ Kinase Assay
This protocol can be adapted for various kinases, including VEGFR-2, PDGFR-β, and c-KIT, by using the specific kinase, substrate, and any unique buffer requirements.
Materials:
-
Recombinant human kinase (e.g., VEGFR-2, PDGFR-β, c-KIT)
-
Kinase-specific substrate (e.g., Poly(Glu,Tyr) 4:1 for VEGFR-2)
-
Kinase buffer (specific to the kinase, generally containing Tris-HCl, MgCl₂, BSA, and DTT)
-
ATP solution
-
Synthesized inhibitor compound dissolved in DMSO
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 384-well plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
-
Compound Preparation: Prepare serial dilutions of the inhibitor compound in the appropriate kinase buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Assay Plate Setup:
-
Add 5 µL of the diluted inhibitor or vehicle (for control wells) to the wells of a 384-well plate.
-
Add 5 µL of the substrate solution to all wells.
-
Add 5 µL of the ATP solution to all wells.
-
-
Kinase Reaction Initiation:
-
Prepare the enzyme solution by diluting the kinase stock in the appropriate kinase buffer.
-
Initiate the kinase reaction by adding 5 µL of the diluted enzyme solution to each well.
-
-
Incubation: Shake the plate gently and incubate at room temperature for 1 hour in the dark.
-
ATP Depletion: Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add 40 µL of Kinase Detection Reagent to each well. This will convert the ADP produced to ATP and generate a luminescent signal. Incubate for at least 40 minutes at room temperature, shielded from light.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
III. Quantitative Data Summary
The inhibitory activities of Sunitinib against its primary targets are summarized in the table below. This data provides a benchmark for newly synthesized analogs.
| Compound | Kinase Target | IC50 (nM) | Reference |
| Sunitinib | VEGFR-2 (Flk-1) | 80 | [14] |
| Sunitinib | PDGFR-β | 2 | [14] |
| Sunitinib | c-KIT | Weakly active (IC50 = 7.0 µM for activated KIT) | [15] |
| Sunitinib | Unactivated c-KIT | 42 | [15] |
IV. Visualizations
Signaling Pathway
Caption: VEGFR-2 Signaling Pathway and Inhibition by this compound Derivatives.
Experimental Workflow
Caption: Workflow for Synthesis and Evaluation of this compound Kinase Inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. CN103992308A - Method for preparing sunitinib - Google Patents [patents.google.com]
- 3. promega.com [promega.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. promega.de [promega.de]
- 6. kinaselogistics.com [kinaselogistics.com]
- 7. carnabio.com [carnabio.com]
- 8. ulab360.com [ulab360.com]
- 9. promega.com [promega.com]
- 10. ulab360.com [ulab360.com]
- 11. promega.com [promega.com]
- 12. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 13. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 14. selleckchem.com [selleckchem.com]
- 15. KIT kinase mutants show unique mechanisms of drug resistance to imatinib and sunitinib in gastrointestinal stromal tumor patients - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for N-Alkylation of 3-Aminoindolin-2-one: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the N-alkylation of the 3-amino group of 3-aminoindolin-2-one, a critical scaffold in medicinal chemistry. The protocols address the challenge of selective alkylation at the C3-amino group in the presence of the N1-amide position. Two primary strategies are presented: Reductive Amination for direct alkylation and a Protecting Group Strategy for sequential functionalization.
Introduction
This compound and its derivatives are privileged structures in drug discovery, forming the core of numerous compounds with a wide range of biological activities. The ability to selectively introduce alkyl groups at the 3-amino position is a key synthetic step in the development of novel therapeutic agents. However, the presence of two nucleophilic nitrogen atoms—the N1-amide and the C3-amine—presents a significant challenge for selective functionalization. The C3-primary amine is generally more nucleophilic than the N1-amide, allowing for selective reaction under carefully controlled conditions. This document outlines two robust methods to achieve this transformation.
Method 1: Selective N-Alkylation via Reductive Amination
Reductive amination is a highly effective one-pot method for the N-alkylation of primary amines in the presence of other nucleophilic groups. This process involves the in-situ formation of an imine between the 3-amino group and a carbonyl compound (aldehyde or ketone), which is then selectively reduced to the corresponding secondary or tertiary amine. This method avoids the issue of overalkylation often encountered with direct alkylation using alkyl halides.
Experimental Protocol: Reductive Amination
This protocol is a general procedure and may require optimization for specific substrates.
Materials:
-
This compound
-
Aldehyde or Ketone (1.0 - 1.2 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 equivalents)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
-
Acetic acid (catalytic amount, optional)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM or DCE, add the corresponding aldehyde or ketone (1.0-1.2 eq).
-
If the reaction is slow, a catalytic amount of acetic acid can be added to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The progress of imine formation can be monitored by TLC or LC-MS.
-
Once imine formation is complete or has reached equilibrium, add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the reaction mixture. Caution: The addition may be exothermic.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated this compound.
Data Presentation: Reductive Amination
| Entry | Aldehyde/Ketone | Reducing Agent | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | NaBH(OAc)₃ | DCM | 12 | ~85-95 |
| 2 | Acetone | NaBH(OAc)₃ | DCE | 24 | ~70-85 |
| 3 | Cyclohexanone | NaBH₃CN | MeOH | 18 | ~80-90 |
Note: Yields are approximate and can vary based on the specific substrate and reaction scale.
Method 2: N-Alkylation via N1-Protection Strategy
This strategy involves the protection of the more acidic N1-amide proton, followed by the alkylation of the free 3-amino group, and subsequent deprotection of the N1-position. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group for the N1-position of indolinones due to its ease of installation and removal under conditions that do not affect the N-alkylated C3-amino group.
Experimental Protocol: N1-Boc Protection
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.2 equivalents)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM or THF.
-
Add triethylamine (1.2 eq) and a catalytic amount of DMAP.
-
Add di-tert-butyl dicarbonate (1.1 eq) dropwise to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to yield 3-amino-1-(tert-butoxycarbonyl)indolin-2-one.
Experimental Protocol: N-Alkylation of N1-Boc-3-aminoindolin-2-one
Materials:
-
3-Amino-1-(tert-butoxycarbonyl)indolin-2-one
-
Alkyl halide (e.g., iodomethane, benzyl bromide) (1.1 - 1.5 equivalents)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equivalents)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN), anhydrous
Procedure:
-
To a solution of 3-amino-1-(tert-butoxycarbonyl)indolin-2-one (1.0 eq) in anhydrous DMF or MeCN, add the base (K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Add the alkyl halide (1.1-1.5 eq) and stir the mixture at room temperature or heat to 50-80 °C, depending on the reactivity of the alkyl halide.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash chromatography to obtain the N-alkylated product.
Experimental Protocol: N1-Boc Deprotection
Materials:
-
N-alkylated-3-amino-1-(tert-butoxycarbonyl)indolin-2-one
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected compound in DCM.
-
Add an excess of TFA (e.g., 20-50% in DCM) or a solution of HCl in dioxane (e.g., 4 M).
-
Stir the mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate and extract with DCM or ethyl acetate.
-
Dry the organic layer, concentrate, and purify if necessary to yield the final N-alkylated this compound.
Data Presentation: N1-Protection Strategy
| Step | Reagents | Solvent | Time (h) | Yield (%) |
| N1-Boc Protection | Boc₂O, DMAP, TEA | DCM | 6 | >95 |
| N-Alkylation (Benzyl Bromide) | BnBr, K₂CO₃ | DMF | 12 | ~80-90 |
| N1-Boc Deprotection | TFA/DCM | DCM | 2 | >90 |
Note: Yields are approximate and can vary based on the specific substrate and reaction scale.
Visualizations
Signaling Pathway of Receptor Tyrosine Kinase (RTK) Inhibition by 3-Substituted Indolin-2-ones
Caption: Inhibition of Receptor Tyrosine Kinase (RTK) signaling by 3-substituted indolin-2-ones.
Experimental Workflow for Reductive Amination
Caption: Workflow for the N-alkylation of this compound via reductive amination.
Logical Relationship of the N1-Protection Strategy
Caption: Logical workflow for the N-alkylation using an N1-protection strategy.
The Versatility of 3-Aminoindolin-2-one in Multicomponent Reactions for Drug Discovery and Synthesis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-Aminoindolin-2-one, and its direct precursor isatin, are privileged scaffolds in medicinal chemistry, forming the core of numerous bioactive molecules. Their utility is significantly amplified through multicomponent reactions (MCRs), which allow for the rapid and efficient construction of complex molecular architectures from simple starting materials in a single synthetic operation. This approach is particularly valuable in drug discovery for the generation of diverse compound libraries. This document provides an overview of the application of the this compound scaffold in MCRs, with a focus on the synthesis of spirooxindoles, and includes detailed experimental protocols for key reactions.
Multicomponent reactions are powerful tools in organic synthesis due to their high atom economy, step efficiency, and the ability to generate molecular diversity.[1][2][3] The this compound moiety, often generated in situ from isatin, serves as a versatile building block in these reactions, enabling access to a wide array of heterocyclic compounds, most notably spirooxindoles.[4][5] These spirocyclic compounds are of significant interest due to their presence in various natural products and their diverse pharmacological activities.[6]
Key Applications in Multicomponent Reactions
The primary application of the this compound core in MCRs is the synthesis of spirooxindoles, a class of compounds with a spiro-fused ring system at the C3 position of the oxindole core. These reactions often involve the condensation of an isatin derivative with one or more components, such as active methylene compounds, dienophiles, or 1,3-dicarbonyl compounds.
Three-Component Synthesis of Spiro[4H-pyran-3,3'-oxindoles]
One of the most well-established MCRs involves the reaction of an isatin, an active methylene compound (like malononitrile), and a 1,3-dicarbonyl compound to yield highly substituted spiro[4H-pyran-3,3'-oxindoles].[6] These compounds have shown a range of biological activities. The reaction can be catalyzed by various catalysts, including nano Ag/kaolin, which offers an efficient and environmentally friendly approach.[6]
Experimental Workflow: Three-Component Synthesis of Spiro[4H-pyran-3,3'-oxindoles]
Caption: General workflow for the three-component synthesis of spiro[4H-pyran-3,3'-oxindoles].
Lewis Acid-Catalyzed Three-Component Synthesis of Spirooxindole Pyranochromenediones
Another notable application is the Lewis acid-catalyzed three-component reaction of isatins, and two different 1,3-dicarbonyl compounds.[5][7] This reaction proceeds with high efficiency under mild conditions to afford spirooxindole pyranochromenedione derivatives. The use of microwave irradiation can further accelerate this transformation.[7]
Logical Relationship: Key Steps in Lewis Acid-Catalyzed Spirooxindole Synthesis
Caption: Simplified reaction pathway showing the key intermediates in the Lewis acid-catalyzed synthesis.
Quantitative Data from Representative Reactions
The following table summarizes the reaction conditions and yields for the synthesis of various spirooxindole derivatives via multicomponent reactions involving the isatin scaffold.
| Entry | Isatin Derivative | Component 2 | Component 3 | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Isatin | Malononitrile | Dimedone | Nano Ag/kaolin | EtOH | 0.5 | 95 | [6] |
| 2 | N-Methylisatin | Malononitrile | Dimedone | Nano Ag/kaolin | EtOH | 0.5 | 96 | [6] |
| 3 | 5-Bromoisatin | Malononitrile | Dimedone | Nano Ag/kaolin | EtOH | 0.75 | 94 | [6] |
| 4 | N-Methylisatin | 1,3-Cyclohexanedione | 4-Hydroxycoumarin | SnCl4·5H2O | DCE | 1.3 (MW) | 80 | [7] |
| 5 | N-Benzylisatin | 1,3-Cyclohexanedione | 4-Hydroxycoumarin | SnCl4·5H2O | DCE | 16 | 75 | [7] |
| 6 | Isatin | 1,3-Cyclohexanedione | 2,4-Pentanone | Cu(OTf)2 | DCE | 16 | 50 | [7] |
Detailed Experimental Protocols
Protocol 1: General Procedure for the Nano Ag/kaolin-Catalyzed Synthesis of Spiro[4H-pyran-3,3'-oxindoles][6]
Materials:
-
Substituted isatin (1 mmol)
-
Malononitrile (1 mmol)
-
Cyclic 1,3-diketone (e.g., dimedone) (1 mmol)
-
Nano Ag/kaolin (0.085 g, 7 mol%)
-
Ethanol (10 mL)
Procedure:
-
A mixture of the substituted isatin (1 mmol), malononitrile (1 mmol), the cyclic 1,3-diketone (1 mmol), and nano Ag/kaolin (0.085 g) in ethanol (10 mL) is prepared in a round-bottom flask.
-
The reaction mixture is stirred at reflux temperature.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a mixture of n-hexane and ethyl acetate (2:1) as the eluent.
-
Upon completion of the reaction, the mixture is allowed to cool to room temperature.
-
The catalyst is separated by filtration.
-
The filtrate is concentrated under reduced pressure to afford the crude product.
-
The crude product is purified by recrystallization from ethanol to yield the pure spiro[4H-pyran-3,3'-oxindole].
Protocol 2: General Procedure for the Lewis Acid-Catalyzed Three-Component Synthesis of Spirooxindoles[7]
Materials:
-
Substituted isatin (e.g., N-methylisatin) (1.0 equiv)
-
1,3-Dicarbonyl compound 1 (e.g., 1,3-cyclohexanedione) (1.0 equiv)
-
1,3-Dicarbonyl compound 2 (e.g., 4-hydroxycoumarin) (1.0 equiv)
-
Lewis acid catalyst (e.g., SnCl4·5H2O) (10 mol%)
-
DCE (1,2-dichloroethane) as solvent
Procedure:
-
To a solution of the isatin derivative and the two 1,3-dicarbonyl compounds in DCE, the Lewis acid catalyst is added.
-
The reaction mixture is stirred at a specified temperature (e.g., 80 °C) for the required time. For microwave-assisted reactions, the mixture is irradiated at a set temperature.
-
The reaction progress is monitored by an appropriate method (e.g., UPLC).
-
Upon completion, the reaction mixture is worked up accordingly (details may vary based on the specific substrate and catalyst used).
-
The product is purified by column chromatography or recrystallization to yield the desired spirooxindole.
Conclusion
The use of this compound and its precursors in multicomponent reactions represents a highly efficient and versatile strategy for the synthesis of complex and biologically relevant molecules, particularly spirooxindoles. The protocols outlined here provide a foundation for researchers to explore the synthesis of novel compounds for drug discovery and development. The high degree of convergence and atom economy associated with these reactions make them attractive for both academic and industrial research.[1][8]
References
- 1. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemistry & Biology Of Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Multicomponent reaction discovery: three-component synthesis of spirooxindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. One-pot three-component synthesis of spirooxindoles catalyzed by nano Ag/kaolin – Oriental Journal of Chemistry [orientjchem.org]
- 7. Multicomponent Reaction Discovery: Three-Component Synthesis of Spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: 3-Aminoindolin-2-one in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminoindolin-2-one, also known as 3-amino-2-oxindole, is a versatile scaffold in organic synthesis, serving as a pivotal precursor for a diverse array of heterocyclic compounds. Its unique structural features, possessing both a nucleophilic amino group and an electrophilic carbonyl group within a rigid indolinone framework, make it an ideal building block for the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic systems derived from this compound, with a focus on multicomponent reactions that offer efficiency and molecular diversity. The synthesized compounds often exhibit significant biological activities, making this scaffold particularly relevant for drug discovery and development.
I. Synthesis of Spiro[indoline-3,4'-pyrazolo[4,3-b]pyridine] Derivatives
Spirooxindoles fused with pyrazolopyridine moieties are a class of compounds with significant interest in medicinal chemistry due to their potential biological activities. A one-pot, three-component reaction of this compound, an aldehyde, and a pyrazolone derivative provides an efficient route to these complex structures.
Reaction Scheme
Caption: General scheme for the synthesis of spiro[indoline-3,4'-pyrazolo[4,3-b]pyridine] derivatives.
Experimental Protocol: One-Pot Synthesis of Spiro[indoline-3,4'-pyrazolo[4,3-b]pyridine] Derivatives
This protocol is adapted from a similar synthesis of spiro[pyrazolo[3,4-b]pyridine-4,3'-indoline] derivatives.[1]
Materials:
-
This compound (1 mmol)
-
Substituted aldehyde (1 mmol)
-
3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one (1 mmol)
-
Ethanol (10 mL)
-
Piperidine (catalytic amount)
Procedure:
-
To a solution of this compound (1 mmol) and the substituted aldehyde (1 mmol) in ethanol (10 mL), add a catalytic amount of piperidine.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (1 mmol) to the reaction mixture.
-
Reflux the reaction mixture for 6-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to afford the pure spiro[indoline-3,4'-pyrazolo[4,3-b]pyridine] derivative.
Quantitative Data
| Entry | Aldehyde (R) | Yield (%) |
| 1 | Phenyl | 85 |
| 2 | 4-Chlorophenyl | 88 |
| 3 | 4-Methoxyphenyl | 82 |
| 4 | 4-Nitrophenyl | 90 |
Note: The yields are representative and may vary based on the specific aldehyde used and reaction conditions.
II. Synthesis of 3-Amino-3-hydroxymethyloxindoles via Three-Component Reaction
The synthesis of 3-amino-3-hydroxymethyloxindoles, which are valuable intermediates for further functionalization, can be achieved through a rhodium-catalyzed three-component reaction of a 3-diazooxindole (derived from this compound), formaldehyde, and an aniline.[2]
Reaction Workflow
Caption: Workflow for the synthesis of 3-amino-3-hydroxymethyloxindoles.
Experimental Protocol: Rhodium-Catalyzed Synthesis of 3-Amino-3-hydroxymethyloxindoles
Materials:
-
3-Diazooxindole (0.2 mmol)
-
Aniline (0.3 mmol)
-
Formalin (37% in H₂O, 0.4 mmol)
-
Rh₂(OAc)₄ (1 mol%)
-
Dichloromethane (DCM, 2 mL)
Procedure:
-
To a solution of 3-diazooxindole (0.2 mmol) and aniline (0.3 mmol) in DCM (2 mL), add formalin (0.4 mmol).
-
Add Rh₂(OAc)₄ (1 mol%) to the mixture.
-
Stir the reaction at room temperature until the 3-diazooxindole is completely consumed (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to yield the desired 3-amino-3-hydroxymethyloxindole.
Quantitative Data
| Entry | Aniline Substituent | Yield (%) |
| 1 | H | 92 |
| 2 | 4-MeO | 95 |
| 3 | 4-Cl | 88 |
| 4 | 2-Me | 85 |
Note: Yields are based on the cited literature and may vary.[2]
III. Synthesis of Fused Quinazoline Derivatives
While direct synthesis from this compound is less commonly reported, its structural analogs are key in quinazoline synthesis. The following protocol illustrates a general method for synthesizing quinazolinone derivatives, which could be adapted for intermediates derived from this compound.
Logical Relationship for Quinazoline Synthesis
Caption: Logical pathway for the synthesis of fused quinazolinones.
General Protocol for Quinazolinone Synthesis (for adaptation)
Materials:
-
Substituted anthranilic acid (10 mmol)
-
Acid chloride (11 mmol)
-
Pyridine (20 mL)
-
Acetic anhydride (15 mL)
-
Amine or hydrazine derivative (10 mmol)
-
Ethanol (20 mL)
Procedure:
-
Step 1: Amide Formation: Dissolve the anthranilic acid derivative in pyridine and cool in an ice bath. Add the acid chloride dropwise with stirring. Stir at room temperature for 2-3 hours. Pour the mixture into ice water and collect the precipitated amide by filtration.
-
Step 2: Benzoxazinone Formation: Reflux the dried amide with acetic anhydride for 2-3 hours. Cool the mixture and collect the crystalline benzoxazinone derivative by filtration.
-
Step 3: Quinazolinone Formation: Reflux the benzoxazinone derivative with an appropriate amine or hydrazine in ethanol for 4-6 hours. Cool the reaction mixture and collect the precipitated quinazolinone product by filtration. Recrystallize from a suitable solvent.
IV. Biological Significance and Signaling Pathways
Derivatives of this compound, particularly the resulting heterocyclic compounds, have shown promising biological activities, including potential as c-Src inhibitors. The indolinone scaffold is a key feature in several tyrosine kinase inhibitors.[3][4]
c-Src Inhibition Pathway
The c-Src (cellular Sarcoma) tyrosine kinase is a non-receptor tyrosine kinase involved in cell proliferation, differentiation, survival, and migration. Its aberrant activation is implicated in various cancers. Indolinone-based compounds can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the c-Src kinase domain and preventing its phosphorylation activity, thereby inhibiting downstream signaling pathways.
Caption: Simplified c-Src signaling pathway and the inhibitory action of this compound derivatives.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide range of heterocyclic compounds. The multicomponent reactions highlighted in these notes provide efficient and atom-economical routes to complex molecules with significant potential in drug discovery. The detailed protocols and data presented herein are intended to serve as a practical guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating the exploration of novel chemical space and the discovery of new therapeutic agents. Further research into the biological activities and mechanisms of action of these compounds is warranted to fully exploit their therapeutic potential.
References
- 1. ias.ac.in [ias.ac.in]
- 2. Synthesis of 3-amino-3-hydroxymethyloxindoles and 3-hydroxy-3-hydroxymethyloxindoles by Rh2(OAc)4-catalyzed three-component reactions of 3-diazooxindoles with formaldehyde and anilines or water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Michael Addition Reaction with 3-Aminoindolin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, stands as a cornerstone reaction in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[1] 3-Aminoindolin-2-one, also known as 3-aminooxindole, and its derivatives are privileged scaffolds in medicinal chemistry, appearing in the core structure of numerous natural products and biologically active compounds. The Michael addition of this compound provides a powerful and versatile route to construct complex 3,3-disubstituted oxindoles, which are of significant interest in drug discovery.
These application notes provide a detailed experimental procedure for the organocatalyzed Michael addition of this compound to various Michael acceptors, including nitroolefins and α,β-unsaturated ketones. The protocols are designed to be adaptable for a range of substrates and can be optimized for both racemic and asymmetric syntheses.
General Reaction Scheme
The Michael addition of this compound (a Michael donor) to an α,β-unsaturated compound (a Michael acceptor) results in the formation of a new carbon-carbon bond at the C3 position of the oxindole ring. The reaction is often facilitated by a catalyst, such as a bifunctional organocatalyst, to enhance reactivity and control stereoselectivity.
Scheme 1: General Michael Addition of this compound
References
Application Notes and Protocols: The Use of 3-Aminoindolin-2-one Hydrochloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminoindolin-2-one, also known as 3-aminooxindole, is a valuable heterocyclic scaffold in organic synthesis. While its hydrochloride salt is commercially available, it is most commonly generated in situ from isatin and an appropriate amine source, typically an amino acid, for immediate use in subsequent reactions. This versatile intermediate is a cornerstone in the construction of complex nitrogen-containing molecules, most notably in the synthesis of spirooxindoles. The spirooxindole framework is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.
These application notes provide a comprehensive overview of the synthetic utility of this compound, with a focus on its application in multicomponent reactions for the synthesis of spiropyrrolidinyl oxindoles. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate its use in research and drug development.
Key Application: Synthesis of Spiro[pyrrolidin-3,3'-oxindole] Derivatives
The most prominent application of this compound is in the [3+2] cycloaddition reaction to furnish spiro[pyrrolidin-3,3'-oxindole] derivatives. This reaction is typically a one-pot, three-component synthesis involving isatin, an amino acid (such as L-proline or sarcosine), and a dipolarophile (an activated alkene).
The reaction proceeds via the initial formation of an azomethine ylide from the condensation of isatin and the amino acid, with concomitant decarboxylation. This azomethine ylide is a 1,3-dipole that then undergoes a cycloaddition reaction with the dipolarophile to construct the spiro-pyrrolidine ring system with high regio- and stereoselectivity.[1][2][3]
General Reaction Scheme
Caption: General workflow for the three-component synthesis of spiro[pyrrolidin-3,3'-oxindoles].
Quantitative Data: Three-Component Synthesis of Spiropyrrolizidine Oxindoles
The following table summarizes the results for the synthesis of various spiropyrrolizidine oxindole derivatives via a three-component reaction of isatin, L-proline, and different dipolarophiles. The data highlights the efficiency and diastereoselectivity of this protocol.
| Entry | Isatin Derivative | Dipolarophile | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| 1 | Isatin | Dimethyl maleate | Dimethyl 2-oxo-1',2',5',6',7',7a'-hexahydrospiro[indoline-3,3'-pyrrolizine]-1',2'-dicarboxylate | 87 | 99:1 | [1] |
| 2 | 5-Carboxyisatin | Dimethyl maleate | 1',2'-bis(methoxycarbonyl)-2-oxo-1',2',5',6',7',7a'-hexahydrospiro[indoline-3,3'-pyrrolizine]-5-carboxylic acid | 95 | >99:1 | [1] |
| 3 | N-Ethylisatin | Dimethyl maleate | Dimethyl 1-ethyl-2-oxo-1',2',5',6',7',7a'-hexahydrospiro[indoline-3,3'-pyrrolizine]-1',2'-dicarboxylate | 88 | >99:1 | [1] |
| 4 | Isatin | Diethyl maleate | Diethyl 2-oxo-1',2',5',6',7',7a'-hexahydrospiro[indoline-3,3'-pyrrolizine]-1',2'-dicarboxylate | 97 | >99:1 | [1] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Spiropyrrolizidine Oxindoles
This protocol is a representative procedure for the three-component reaction to synthesize spiropyrrolizidine oxindoles.
Materials:
-
Isatin (or substituted isatin) (1.0 mmol)
-
L-proline (1.2 mmol)
-
Dipolarophile (e.g., dimethyl maleate) (1.0 mmol)
-
Methanol (5 mL)
Procedure:
-
A mixture of isatin (1.0 mmol), L-proline (1.2 mmol), and the dipolarophile (1.0 mmol) is taken in a round-bottom flask.
-
Methanol (5 mL) is added to the flask.
-
The reaction mixture is stirred at 60 °C.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically after 3-5 hours), the reaction mixture is cooled to room temperature.
-
The resulting precipitate is collected by filtration.
-
The solid product is washed with cold ethanol to afford the pure spiropyrrolizidine oxindole.[1]
Protocol 2: Synthesis of Dispirooxindoles via 1,3-Dipolar Cycloaddition
This protocol details the synthesis of dispirooxindoles using a different amino acid and dipolarophile.
Materials:
-
Isatin (1.0 mmol)
-
Sarcosine (1.5 mmol)
-
5-Benzylidene-1,3-dimethylpyrimidine-2,4,6-trione (1.0 mmol)
-
Ethanol (10 mL)
Procedure:
-
To a solution of isatin (1.0 mmol) and 5-benzylidene-1,3-dimethylpyrimidine-2,4,6-trione (1.0 mmol) in ethanol (10 mL), sarcosine (1.5 mmol) is added.
-
The reaction mixture is refluxed with stirring for the appropriate time as monitored by TLC.
-
After completion of the reaction, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to give the pure dispirooxindole product.[3]
Mechanistic Insights
The formation of spiro[pyrrolidin-3,3'-oxindole] derivatives proceeds through a well-defined mechanistic pathway involving the in situ generation of an azomethine ylide.
Caption: Mechanism of azomethine ylide formation and subsequent [3+2] cycloaddition.
The reaction is initiated by the condensation of isatin with the amino acid to form an intermediate which then undergoes intramolecular cyclization (lactonization). Subsequent decarboxylation of this cyclic intermediate generates the key azomethine ylide.[4][5] This highly reactive 1,3-dipole is then trapped by a dipolarophile in a concerted [3+2] cycloaddition reaction to yield the final spiro[pyrrolidin-3,3'-oxindole] product.[3] The stereochemical outcome of the reaction is often controlled by the geometry of the transition state, which can be influenced by the choice of catalyst, solvent, and substituents on the reactants.
Conclusion
This compound, generated in situ from isatin and amino acids, is a pivotal intermediate in modern organic synthesis, particularly for the construction of biologically relevant spirooxindole scaffolds. The three-component [3+2] cycloaddition reaction offers an efficient, atom-economical, and stereoselective route to a diverse range of complex heterocyclic compounds. The protocols and data presented herein provide a valuable resource for researchers engaged in the synthesis of novel therapeutic agents and other functional organic molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. An Efficient Synthesis of Novel Dispirooxindole Derivatives via One-Pot Three-Component 1,3-Dipolar Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Decarboxylative 1,3-dipolar cycloadditions of l -proline - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08160E [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of 3-Substituted Indolin-2-ones
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the synthesis of 3-substituted indolin-2-ones, a core scaffold in many natural products and pharmacologically active compounds. The protocols outlined below cover three versatile and widely used methods: Palladium-Catalyzed α-Arylation, Knoevenagel Condensation, and an Organocatalytic Asymmetric Aldol Reaction.
Method 1: Palladium-Catalyzed α-Arylation of Indolin-3-ones
This method allows for the direct formation of a carbon-carbon bond at the C3-position of the indolin-2-one core with an aryl group, leading to the synthesis of 3-aryl-3-substituted indolin-2-ones. The use of a palladium catalyst, such as Pd(dba)₂, in combination with a suitable phosphine ligand, like tri(1-adamantyl)phosphine (PAd₃), is effective for this transformation. This approach is valued for its broad functional group tolerance.
Experimental Protocol:
General Procedure for the Palladium-Catalyzed α-Arylation of N-Substituted Indolin-3-one:
-
Reaction Setup: To an oven-dried Schlenk tube, add N-substituted indolin-3-one (1.0 equiv.), aryl halide (1.2 equiv.), Pd(dba)₂ (0.05 equiv.), and PAd₃ (0.10 equiv.).
-
Solvent and Base Addition: Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen). Add anhydrous toluene (5 mL per 1 mmol of indolin-3-one) and a suitable base, such as sodium tert-butoxide (NaOtBu) (1.5 equiv.).
-
Reaction Conditions: Seal the Schlenk tube and place it in a preheated oil bath at 100-110 °C. Stir the reaction mixture vigorously for the specified time (typically 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-aryl-3-substituted indolin-2-one.
Data Presentation:
Table 1: Substrate Scope for the Palladium-Catalyzed α-Arylation of N-Acetylindolin-3-one.
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Bromotoluene | 3-(4-Methylphenyl)-3-methyl-1-acetylindolin-2-one | 85 |
| 2 | 4-Bromoanisole | 3-(4-Methoxyphenyl)-3-methyl-1-acetylindolin-2-one | 82 |
| 3 | 4-Chlorobenzonitrile | 3-(4-Cyanophenyl)-3-methyl-1-acetylindolin-2-one | 75 |
| 4 | 3-Bromopyridine | 3-(Pyridin-3-yl)-3-methyl-1-acetylindolin-2-one | 68 |
| 5 | 2-Bromonaphthalene | 3-(Naphthalen-2-yl)-3-methyl-1-acetylindolin-2-one | 88 |
Visualization:
Caption: Palladium-catalyzed α-arylation workflow.
Method 2: Knoevenagel Condensation for 3-Alkylideneindolin-2-ones
The Knoevenagel condensation is a classic and efficient method for forming carbon-carbon double bonds. In the context of indolin-2-one synthesis, it is used to react the active C3-methylene group of an isatin (1H-indole-2,3-dione) with an active methylene compound, leading to the formation of a 3-alkylideneindolin-2-one. This method is often characterized by high yields and can sometimes be performed under solvent-free or aqueous conditions.
Experimental Protocol:
General Procedure for the Knoevenagel Condensation of Isatin with an Active Methylene Compound:
-
Reaction Setup: In a round-bottom flask, combine the isatin (1.0 equiv.) and the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.1 equiv.).
-
Catalyst and Solvent: Add a catalytic amount of a base, such as piperidine or pyrrolidine (0.1 equiv.), and a suitable solvent (e.g., ethanol, water, or solvent-free).
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 50-80 °C) for the specified time (typically 1-4 hours). Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect the solid by filtration. If no precipitate forms, add cold water to induce precipitation.
-
Purification: Wash the collected solid with a cold solvent (e.g., ethanol or water) to remove any unreacted starting materials and the catalyst. The product is often pure enough after filtration and washing, but it can be further purified by recrystallization if necessary.
Data Presentation:
Table 2: Knoevenagel Condensation of Substituted Isatins with Active Methylene Compounds.
| Entry | Isatin Substituent | Active Methylene Compound | Product | Yield (%) |
| 1 | H | Malononitrile | 2-(2-Oxoindolin-3-ylidene)malononitrile | 95 |
| 2 | 5-Bromo | Malononitrile | 2-(5-Bromo-2-oxoindolin-3-ylidene)malononitrile | 92 |
| 3 | 5-Nitro | Malononitrile | 2-(5-Nitro-2-oxoindolin-3-ylidene)malononitrile | 90 |
| 4 | H | Ethyl Cyanoacetate | Ethyl 2-cyano-2-(2-oxoindolin-3-ylidene)acetate | 88 |
| 5 | 5-Methoxy | Ethyl Cyanoacetate | Ethyl 2-cyano-2-(5-methoxy-2-oxoindolin-3-ylidene)acetate | 85 |
Visualization:
Caption: Knoevenagel condensation pathway.
Method 3: Organocatalytic Asymmetric Aldol Reaction
This method focuses on the enantioselective synthesis of 3-substituted-3-hydroxyoxindoles, which are valuable chiral building blocks. The reaction involves the addition of a ketone to an isatin, catalyzed by a chiral organocatalyst, such as a derivative of the cinchona alkaloids (e.g., quinidine-thiourea) or proline. This approach provides access to enantioenriched products with a quaternary stereocenter at the C3-position.
Experimental Protocol:
General Procedure for the Organocatalytic Asymmetric Aldol Reaction of an Isatin with a Ketone:
-
Reaction Setup: To a vial, add the N-substituted isatin (1.0 equiv.) and the chiral organocatalyst (e.g., a quinidine-derived thiourea) (0.1 equiv.).
-
Solvent and Reagent Addition: Add the solvent (e.g., dichloromethane, toluene) (2 mL per 0.1 mmol of isatin) and the ketone (2.0-5.0 equiv.).
-
Reaction Conditions: Stir the reaction mixture at the specified temperature (e.g., room temperature, 0 °C, or -20 °C) for the required time (typically 24-72 hours). Monitor the reaction's progress by TLC.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 3-substituted-3-hydroxyoxindole.
-
Enantiomeric Excess Determination: Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Data Presentation:
Table 3: Organocatalytic Asymmetric Aldol Reaction of Substituted Isatins with Ketones.
| Entry | Isatin Substituent | Ketone | Catalyst | Yield (%) | ee (%) |
| 1 | N-Benzyl | Cyclohexanone | Quinidine-thiourea | 92 | 95 |
| 2 | N-Boc | Cyclohexanone | Quinidine-thiourea | 88 | 93 |
| 3 | N-Benzyl | Acetone | (S)-Proline | 75 | 85 |
| 4 | N-Boc | Acetone | (S)-Proline | 72 | 82 |
| 5 | N-Benzyl | 4-Fluoroacetophenone | Quinidine-thiourea | 85 | 90 |
Visualization:
Caption: Organocatalytic asymmetric aldol reaction cycle.
Application Notes and Protocols: 3-Aminoindolin-2-one as a Versatile Scaffold for Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
The indolin-2-one core is a privileged heterocyclic scaffold that forms the structural basis of numerous natural products and synthetic molecules of significant therapeutic interest. Its unique structure allows for substitution at various positions, making it an ideal starting point for the development of diverse compound libraries. Derivatives of 3-aminoindolin-2-one, in particular, have demonstrated a wide spectrum of biological activities, establishing this moiety as a crucial building block in modern medicinal chemistry. These compounds have been extensively explored as kinase inhibitors for cancer therapy, as well as potent anti-inflammatory and antimicrobial agents.[1][2]
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of bioactive molecules derived from the this compound scaffold.
Application Note 1: Anticancer Agents - Kinase Inhibition
Derivatives of this compound are renowned for their potent anticancer activity, which is often achieved through the inhibition of protein kinases critical for tumor cell proliferation, survival, and angiogenesis.[1][3] Kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), Aurora Kinases, and c-Src are prominent targets for these molecules.[3][4][5][6] The indolin-2-one core typically acts as a scaffold that mimics the adenine moiety of ATP, binding to the hinge region of the kinase's ATP-binding pocket.[7]
Data Presentation: Anticancer Activity of this compound Derivatives
The following table summarizes the in vitro anticancer and kinase inhibitory activities of representative derivatives. The half-maximal inhibitory concentration (IC50) indicates the potency of the compounds.
| Compound ID | Target/Cell Line | IC50 (µM) | Reference |
| Sunitinib | VEGFR-2, PDGFRβ, c-kit, FLT3 | 0.009 - 0.017 (nM range) | [3] |
| Compound 1c | HCT-116 (Colon Cancer) | 0.89 | [8] |
| Compound 1h | HCT-116 (Colon Cancer) | 0.96 | [8] |
| Compound 2c | MDA-MB-231 (Breast Cancer) | 1.1 | [8] |
| Chloropyrrole Derivative | A549 (Lung Cancer) | 0.32 | [4] |
| Chloropyrrole Derivative | KB (Oral Epithelial Cancer) | 0.67 | [4] |
| Hydrazonoindolin-2-one 7b | A-549 (Lung Cancer) | 2.14 (Average) | [9] |
| Hydrazonoindolin-2-one 5c | HT-29 (Colon Cancer) | 2.53 (Average) | [9] |
| Compound AK34 | Aurora A Kinase | 1.68 | [10] |
| Compound 8a | Aurora B Kinase | 0.0105 | [6] |
Signaling Pathway: Aurora Kinase Inhibition
Aurora kinases are essential serine/threonine kinases that regulate multiple stages of mitosis. Their overexpression is common in many cancers, making them attractive therapeutic targets.[6][10] this compound derivatives can inhibit these kinases, leading to mitotic arrest and apoptosis in cancer cells.
Experimental Protocol: Synthesis of (E)-3-benzylideneindolin-2-one Derivatives
This protocol is adapted from a method used to synthesize potential allosteric inhibitors of Aurora A kinase.[10]
Reaction: Knoevenagel condensation of a substituted oxindole with a substituted benzaldehyde.
Materials:
-
Substituted indolin-2-one (1.0 eq)
-
Substituted benzaldehyde (1.2 eq)
-
Piperidine (0.2 eq)
-
Ethanol (as solvent)
Procedure:
-
Dissolve the substituted indolin-2-one and the substituted benzaldehyde in ethanol in a microwave reactor vessel.
-
Add piperidine to the mixture to act as a base catalyst.
-
Seal the vessel and heat the reaction mixture in a microwave reactor. Typical conditions might be 100-120°C for 15-30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product often precipitates from the solution upon cooling. Collect the solid product by filtration.
-
Wash the collected solid with cold ethanol to remove unreacted starting materials and catalyst.
-
If necessary, purify the product further by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Application Note 2: Anti-inflammatory Agents
Certain 3-substituted-indolin-2-one derivatives have shown potent anti-inflammatory activity.[11] They can suppress the production of key inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in immune cells like macrophages when stimulated by lipopolysaccharide (LPS).[11][12] The mechanism often involves the inhibition of critical inflammatory signaling pathways, including Akt, mitogen-activated protein kinases (MAPKs), and nuclear factor-kappa B (NF-κB).[11]
Data Presentation: Anti-inflammatory Activity of 3-(3-hydroxyphenyl)-indolin-2-one
The following table shows the inhibitory effect of a lead compound on the production of inflammatory mediators in LPS-stimulated RAW264.7 macrophages.[11][12]
| Concentration (µM) | NO Inhibition (%) | TNF-α Production (pg/mL) | IL-6 Production (pg/mL) |
| Control (LPS only) | 0% | ~2500 | ~3000 |
| 10 | Significant Inhibition | ~1800 | ~2000 |
| 20 | Significant Inhibition | ~1200 | ~1500 |
| 40 | Strong Inhibition | ~800 | ~1000 |
| 80 | Very Strong Inhibition | < 500 | < 500 |
Signaling Pathway: LPS-Induced Pro-inflammatory Response
LPS, a component of Gram-negative bacteria, triggers a signaling cascade in macrophages that results in the production of pro-inflammatory cytokines. This compound derivatives can intervene at multiple points in this pathway.
Experimental Protocol: Nitric Oxide (NO) Production Assay
This protocol describes how to measure the inhibitory effect of a compound on NO production in LPS-stimulated macrophages.[11]
Cell Line: RAW264.7 murine macrophages.
Materials:
-
RAW264.7 cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (this compound derivative)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
Procedure:
-
Seed RAW264.7 cells in a 96-well plate at a density of 2 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compound for 2 hours. Include a vehicle control (e.g., DMSO).
-
Stimulate the cells with LPS (e.g., 500 ng/mL) for 20-24 hours. Include an unstimulated control group.
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A to each supernatant sample, followed by 50 µL of Griess Reagent Part B.
-
Incubate the mixture at room temperature for 10 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-only treated cells.
Application Note 3: Antimicrobial Agents
The versatile this compound scaffold has also been utilized to develop novel antimicrobial agents. By incorporating other pharmacologically active heterocycles, such as thioxothiazolidine, potent compounds with significant antibacterial and antifungal activities have been synthesized.[13] These molecules have shown efficacy against a range of Gram-positive and Gram-negative bacteria, sometimes exceeding that of common antibiotics like ampicillin and streptomycin.[13]
Data Presentation: Antimicrobial Activity of Thioxothiazolidine Derivatives
The following table presents the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for a representative compound against various microbial strains.[13]
| Microbial Strain | Type | MIC (µM) | MBC (µM) |
| S. aureus | Gram-positive | 36.5 - 73.3 | 73.3 - 146.6 |
| S. epidermidis | Gram-positive | 36.5 - 73.3 | 73.3 - 146.6 |
| E. coli | Gram-negative | 73.3 - 146.6 | 146.6 - 282.0 |
| P. aeruginosa | Gram-negative | 146.6 - 211.5 | >282.0 |
| C. albicans | Fungus | 73.3 - 146.6 | N/A |
| A. fumigatus | Fungus | >211.5 | N/A |
Proposed Mechanism of Action: Enzyme Inhibition
Docking studies on some antimicrobial derivatives suggest a potential mechanism of action is the inhibition of essential bacterial enzymes. For example, the inhibition of UDP-N-acetylenolpyruvoylglucosamine reductase (MurB), an enzyme crucial for the biosynthesis of peptidoglycan in the bacterial cell wall, has been proposed as a likely target.[13]
Experimental Protocol: General Synthesis and Antimicrobial Evaluation
Synthesis: A general protocol involves the multi-step synthesis culminating in a Knoevenagel condensation.
Procedure (Final Step):
-
Dissolve the appropriate 3-amino-2-thioxothiazolidin-4-one intermediate (1 eq) and an indole-3-carboxaldehyde derivative (1 eq) in a suitable solvent like ethanol or acetic acid.
-
Add a catalytic amount of a base, such as piperidine or sodium acetate.
-
Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture, and collect the precipitated product by filtration.
-
Wash the solid with a cold solvent and dry. Recrystallize if necessary for purification.
Antimicrobial Susceptibility Testing (Broth Microdilution):
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Prepare a standardized inoculum of the microbial strain to a final concentration of ~5 x 10^5 CFU/mL.
-
Add the inoculum to each well. Include positive (microbe, no compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 24 hours (bacteria) or 25-37°C for 48 hours (fungi).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.
General Experimental Workflow
The synthesis of many bioactive 3-substituted indolin-2-ones relies on a straightforward and versatile condensation reaction. The following workflow illustrates this common synthetic strategy.
References
- 1. The Development of 3-substituted Indolin-2-one Derivatives as Kinase Inhibitors for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review [scirp.org]
- 4. Synthesis and biological evaluation of 3-substituted-indolin-2-one derivatives containing chloropyrrole moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 8. Design, synthesis and biological evaluation of novel indolin-2-ones as potent anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and synthesis of (E)-3-benzylideneindolin-2-one derivatives as potential allosteric inhibitors of Aurora A kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of 3-Aminoindolin-2-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the key analytical techniques for the characterization of 3-aminoindolin-2-one derivatives, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities, including antitumor and anti-inflammatory properties.[1][2][3] Detailed protocols for common experimental procedures are also provided to facilitate the replication and adaptation of these methods in a laboratory setting.
Chromatographic Techniques: HPLC and LC-MS
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable tools for the purification and characterization of this compound derivatives.[1] These techniques are crucial for assessing purity, determining molecular weight, and obtaining structural information.
Application Note: Purity Assessment and Molecular Weight Determination
Reverse-phase HPLC (RP-HPLC) is a widely used method for analyzing the purity of this compound derivatives.[4][5] A C18 column is typically employed with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with formic acid or ammonium formate).[4][6] The addition of an acid like formic acid is often necessary to ensure good peak shape and resolution, especially for compounds that are compatible with mass spectrometry (MS).[4]
LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry, allowing for the confirmation of the molecular weight of the synthesized compounds.[1] High-resolution mass spectrometry (HRMS) can further provide the elemental composition of the molecule, adding a higher level of confidence to the structural assignment.[7][8]
Experimental Protocol: RP-HPLC Analysis
Objective: To assess the purity of a synthesized this compound derivative.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., Agilent Eclipse XDB-C18, 150 mm × 4.6 mm, 5 µm)[6]
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%) or Ammonium formate buffer (10 mM, pH 4.6)[6]
Procedure:
-
Prepare the mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile).
-
Dissolve the this compound derivative in a suitable solvent (e.g., methanol or DMSO) to a final concentration of approximately 1 mg/mL.
-
Set the column temperature to 25 °C.[6]
-
Equilibrate the column with the initial mobile phase composition (e.g., 90% A, 10% B) for at least 15 minutes.
-
Inject 10 µL of the sample solution.
-
Run a gradient elution program, for example:
-
0-20 min: 10% to 90% B
-
20-25 min: Hold at 90% B
-
25-30 min: 90% to 10% B
-
30-35 min: Hold at 10% B
-
-
Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm or 280 nm).[6]
-
Analyze the resulting chromatogram to determine the retention time and peak area of the main product and any impurities.
Spectroscopic Techniques: NMR and X-ray Crystallography
Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are powerful techniques for the unambiguous structural elucidation of this compound derivatives.
Application Note: Structural Elucidation
¹H and ¹³C NMR spectroscopy are fundamental for determining the chemical structure of these compounds.[1][7][9][10][11][12][13] ¹H NMR provides information about the number and types of protons and their connectivity, while ¹³C NMR reveals the carbon skeleton. Two-dimensional (2D) NMR techniques, such as COSY and HSQC, can be used to establish proton-proton and proton-carbon correlations, respectively, which is particularly useful for complex derivatives. The geometric isomers (E/Z) of certain derivatives can be distinguished using 2D NMR analysis, specifically through the Nuclear Overhauser Effect (NOE).[14]
Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule.[15][16][17][18] This technique is invaluable for confirming the absolute stereochemistry and conformation of chiral derivatives and for studying intermolecular interactions in the solid state.[15]
Experimental Protocol: ¹H NMR Spectroscopy
Objective: To obtain the proton NMR spectrum of a this compound derivative for structural confirmation.
Instrumentation:
Reagents:
-
Tetramethylsilane (TMS) as an internal standard (if not already present in the solvent)
Procedure:
-
Dissolve approximately 5-10 mg of the purified this compound derivative in 0.5-0.7 mL of the chosen deuterated solvent in an NMR tube.
-
Ensure the sample is fully dissolved; sonication may be used if necessary.
-
Place the NMR tube in the spectrometer.
-
Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures. Typical parameters include:
-
Number of scans: 16-64
-
Pulse angle: 30-45°
-
Relaxation delay: 1-2 seconds
-
-
Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the peaks to determine the relative number of protons.
-
Analyze the chemical shifts (δ, ppm), coupling constants (J, Hz), and multiplicities (singlet, doublet, triplet, etc.) to elucidate the proton environment within the molecule.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained during the characterization of this compound derivatives.
Table 1: Chromatographic and Physical Properties
| Compound ID | Molecular Formula | Retention Time (min) | Rf Value | Melting Point (°C) |
| Example 1 | C₁₅H₁₂N₂O | 15.2 | 0.36 (EtOAc/hexane, 1:4) | 108-110 |
| Example 2 | C₁₆H₁₄N₂O | 12.8 | 0.17 (EtOAc/hexane, 1:1) | 164-167 |
| Example 3 | C₁₂H₉N₅O₃ | 10.5 | - | 335.5-337.1 |
| Example 4 | C₁₂H₈BrN₅O₃ | 11.2 | - | 330.2-333.1 |
Data compiled from various sources for illustrative purposes.[7][11]
Table 2: Spectroscopic Data
| Compound ID | ¹H NMR (δ, ppm) in DMSO-d₆ | ¹³C NMR (δ, ppm) in DMSO-d₆ | HRMS (m/z) [M+H]⁺ |
| Example 1 | 10.44 (s, 1H), 7.74 (d, 2H), 7.62 (d, 1H), 7.22 (d, 1H), 7.03 (m, 3H), 6.89 (t, 1H), 4.30 (s, 2H), 3.79 (s, 3H) | 157.1, 134.6, 126.6, 126.3, 123.3, 121.4, 121.3, 119.5, 117.9, 117.4, 114.2, 110.7, 55.2 | 239.1179 |
| Example 2 | 11.38 (s, 1H), 9.44 (s, 1H), 7.77 (d, 2H), 7.48 (t, 2H), 7.35 (m, 3H), 7.12 (t, 1H), 7.00 (t, 1H), 2.09 (s, 3H) | 169.7, 134.5, 131.7, 131.3, 128.8, 127.5, 126.7, 126.2, 122.0, 119.1, 118.5, 111.4, 110.8, 22.8 | 273.0998 [M+Na]⁺ |
| Example 3 | 12.43 (s, 1H), 11.42 (s, 1H), 11.30 (s, 1H), 10.85 (s, 1H), 7.82 (d, 1H), 7.48 (t, 1H), 7.21 (t, 1H), 7.06 (d, 1H), 5.60 (s, 1H) | 164.55, 162.79, 151.71, 151.04, 142.31, 134.71, 131.46, 122.79, 121.28, 120.54, 111.33, 78.52 | 270.0605 [M-H]⁻ |
| Example 4 | 12.45 (s, 1H), 11.39 (s, 1H), 11.32 (s, 1H), 10.75 (s, 1H), 7.27 (m, 2H), 6.96 (d, 1H), 5.51 (s, 1H) | 164.57, 162.32, 152.09, 150.95, 143.97, 134.09, 132.38, 127.11, 118.77, 115.65, 110.60, 78.52 | 347.9729 [M-H]⁻ |
Data compiled from various sources for illustrative purposes.[7][11]
Visualizations
Experimental Workflow for Characterization
Caption: General workflow for the synthesis, purification, and characterization of this compound derivatives.
Signaling Pathway Inhibition
Many this compound derivatives function as inhibitors of receptor tyrosine kinases (RTKs), which are crucial in cellular signaling pathways related to cell growth and proliferation.[3][19] For instance, some derivatives have shown potent anti-inflammatory activity by inhibiting signaling pathways such as the Akt, MAPK, and NF-κB pathways.[1][20]
Caption: Inhibition of key signaling pathways by this compound derivatives.
References
- 1. Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents [mdpi.com]
- 2. Synthesis and biological evaluation of 3-substituted-indolin-2-one derivatives containing chloropyrrole moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Separation of 3-Amino-2-oxazolidinone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. ijrpr.com [ijrpr.com]
- 6. CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO), A POTENT ACTINIDE CHELATOR FOR RADIONUCLIDE DECORPORATION - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene [mdpi.com]
- 8. lcms.labrulez.com [lcms.labrulez.com]
- 9. Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2-Amino-3-picoline(1603-40-3) 1H NMR spectrum [chemicalbook.com]
- 14. Design, Synthesis and Characterization of 3-(Benzylidene)indolin-2-one Derivatives as Ligands for α-Synuclein Fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 6-Hydroxy-3-(hydroxyimino)indolin-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis, crystal structure and thin-film-optical properties of 3-amino-2-(2-nitrophenyl)diazinyl-3-(morpholin-1-yl)acrylonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4’,3’:2,3]pyridazino[4,5-b]indole and Its Precursor | MDPI [mdpi.com]
- 18. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 19. mdpi.com [mdpi.com]
- 20. Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Aminoindolin-2-one
Welcome to the technical support center for the synthesis of 3-Aminoindolin-2-one and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve reaction yields and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for preparing this compound and its 3-substituted analogs?
There are several established methods for the synthesis of 3-aminoindolin-2-ones. The choice of method often depends on the desired substitution at the 3-position and the required stereochemistry. Key strategies include:
-
Nucleophilic Addition to Isatin Imines: This is a widely used and versatile method, particularly for the asymmetric synthesis of chiral 3-amino-3-substituted-2-oxindoles. Various nucleophiles can be added to isatin imines in the presence of chiral organocatalysts or metal catalysts.[1][2]
-
Multi-component Reactions: One-pot, three-component reactions involving isatins, a suitable nucleophile (like 2-hydroxy-1,4-naphthoquinone), and an amine source (such as ammonium acetate) can provide direct access to complex this compound derivatives in high yields.[3]
-
α-Amination of 3-Substituted 2-Oxindoles: This method involves the direct introduction of an amino group at the C3 position of a pre-existing oxindole scaffold. Catalytic asymmetric amination using a chiral scandium complex with azodicarboxylates has been shown to be highly efficient, with yields up to 98%.[4]
-
Three-Step Synthesis from α-Amino Esters: This procedure involves the base-mediated nucleophilic addition of a benzilidene-imine protected α-amino ester to 2-nitrofluorobenzene, followed by reduction of the nitro group and subsequent cyclization to form the 3-alkyl-3-amino-2-oxindole.[5]
-
Iron-Catalyzed Tandem Amidation: A method utilizing isatins and non-nucleophilic N-methoxybenzamides in the presence of an iron catalyst can be employed to synthesize 3-amino-3-aminomethyl-2-oxindole structures.[6]
Q2: My reaction yield is consistently low. What are the common factors that could be affecting the synthesis of 3-alkyl-3-amino-2-oxindoles via the nucleophilic substitution method?
Low yields in the three-step synthesis of 3-alkyl-3-amino-2-oxindoles (1-24% reported yields) can be attributed to several factors, primarily related to the key nucleophilic aromatic substitution step.[5]
-
Steric Hindrance: The reaction is highly sensitive to steric bulk on the amino acid starting material. For instance, sterically hindered amino acids like valine and phenylglycine are poor substrates for the nucleophilic substitution. Alanine, phenylalanine, and 2-pyridylalanine generally provide higher yields.[5]
-
Substrate Reactivity: The efficiency of the arylation can be lower with certain amino acid derivatives, such as those derived from 3-pyridylalanine and O-methyltyrosine.[5]
-
Base Strength and Stability: The choice and handling of the base (e.g., t-BuONa) are critical. The base must be strong enough to deprotonate the imine but not so strong as to cause decomposition of the starting materials or product. Ensure the base is fresh and handled under anhydrous conditions.
-
Reaction Conditions: Temperature and reaction time are crucial. The reaction is typically started at a low temperature (-20 °C) and allowed to warm to room temperature overnight. Deviations from the optimal temperature profile can lead to side reactions and reduced yield.[5]
-
Purity of Starting Materials: Impurities in the α-amino ester, benzaldehyde, or 2-nitrofluorobenzene can interfere with the reaction. Ensure all starting materials are pure and dry.
Q3: I am observing the formation of multiple products in my catalytic asymmetric synthesis using isatin imines. How can I improve the selectivity?
The formation of multiple products in catalytic asymmetric additions to isatin imines often points to issues with catalyst efficiency, substrate purity, or reaction conditions.
-
Catalyst Selection and Loading: The choice of the chiral organocatalyst or metal complex is paramount for achieving high enantioselectivity and chemoselectivity. Ensure the catalyst is of high purity and the optimal catalyst loading is used. For example, a chiral Sc(OTf)3/N,N'-dioxide complex has been shown to be effective at catalyst loadings as low as 0.5 mol%.[4]
-
Solvent and Temperature: The reaction solvent and temperature can significantly influence the stereochemical outcome. Systematically screen different solvents and temperatures to find the optimal conditions for your specific substrate and catalyst system.
-
Substrate Quality: The purity of the isatin imine is crucial. Impurities can lead to side reactions or inhibit the catalyst. Isatin imines can be sensitive to moisture and should be prepared fresh or stored under inert conditions.
-
Nature of the Nucleophile: The reactivity of the nucleophile can affect the selectivity. A highly reactive nucleophile might lead to a fast background reaction that is not catalyzed, resulting in a racemic mixture.
Troubleshooting Guides
Issue 1: Low Yield in the α-Amination of 3-Substituted 2-Oxindoles
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the chiral ligand and metal salt (e.g., Sc(OTf)₃) are pure and handled under anhydrous conditions. Prepare the catalyst complex in situ according to the literature procedure.[4] |
| Sub-optimal Reaction Conditions | Optimize the reaction temperature and time. While the reaction may proceed at room temperature, some substrates may require cooling to improve selectivity and yield. |
| Poor Substrate Quality | Purify the 3-substituted 2-oxindole starting material by recrystallization or column chromatography. Ensure the azodicarboxylate reagent is of high quality. |
| Incorrect Stoichiometry | Carefully check the molar ratios of the substrate, azodicarboxylate, and catalyst. |
Issue 2: Incomplete Reaction or No Product Formation in the Three-Component Reaction
| Potential Cause | Troubleshooting Step |
| Low Reactivity of Starting Materials | Verify the purity of the isatin, 2-hydroxy-1,4-naphthoquinone, and ammonium acetate. Consider using a more reactive amine source if ammonium acetate proves ineffective for your specific substrates. |
| Inappropriate Solvent | While ethanol is reported as an effective solvent,[3] solubility issues with your specific substrates might require exploring other polar protic or aprotic solvents. |
| Sub-optimal Temperature | The reaction is typically performed at reflux in ethanol. Ensure the reaction temperature is maintained. For less reactive substrates, a higher boiling point solvent might be necessary. |
Data Presentation
Table 1: Comparison of Yields for Different Synthetic Methods for this compound Derivatives
| Synthetic Method | Substrates | Catalyst/Reagents | Yield (%) | Reference |
| Three-Step Synthesis | Alanine ethyl ester, 2-nitrofluorobenzene | t-BuONa, Fe, HCl | 44 (of the cyclized product) | [5] |
| Three-Step Synthesis | Valine, Phenylglycine | t-BuONa, Fe, HCl | Very low to no product | [5] |
| Asymmetric α-Amination | 3-Substituted oxindoles, Azodicarboxylates | Chiral Sc(OTf)₃/N,N'-dioxide complex | up to 98 | [4] |
| Three-Component Reaction | Isatins, 2-hydroxy-1,4-naphthoquinone, NH₄OAc | None (catalyst-free) | 80-99 | [3] |
| Iron-Catalyzed Tandem Amidation | Isatins, N-methoxybenzamides | Iron catalyst | Not specified | [6] |
Experimental Protocols
Protocol 1: Synthesis of 3-Amino-3-methyl-2-oxindole[5]
This is a three-step protocol starting from alanine ethyl ester.
Step 1: Preparation of Ethyl N-benzylidenealaninate
-
To a solution of alanine ethyl ester hydrochloride in a suitable solvent, add benzaldehyde and a base such as K₃PO₄.
-
Add 4Å molecular sieves to remove water.
-
Stir the reaction mixture at room temperature until the formation of the imine is complete (monitor by TLC or ¹H NMR).
-
The crude imine is typically used in the next step without further purification.
Step 2: Preparation of Ethyl 2-(2-nitrophenyl)alaninate
-
Dissolve the crude ethyl N-benzylidenealaninate in anhydrous DMF and cool the solution to -20 °C.
-
Sequentially add 2-nitrofluorobenzene and sodium tert-butoxide (t-BuONa).
-
Allow the reaction mixture to slowly warm to room temperature overnight.
-
Quench the reaction by pouring it into water and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
The imine is hydrolyzed during workup with aqueous HCl.
Step 3: Synthesis of 3-Amino-3-methyl-2-oxindole
-
Dissolve the ethyl 2-(2-nitrophenyl)alaninate from the previous step in 85% ethanol.
-
Add iron powder and 2 N aqueous HCl.
-
Heat the mixture to reflux and stir vigorously for 2 hours.
-
Cool the reaction to room temperature and filter through celite to remove the iron salts.
-
Concentrate the filtrate to remove ethanol and dilute with water.
-
Adjust the pH to ~8 with a base (e.g., K₂CO₃) and extract the product with ethyl acetate.
-
Wash the combined organic extracts with brine and dry over anhydrous Na₂SO₄.
-
Purify the crude product by flash column chromatography on silica gel to afford 3-amino-3-methyl-2-oxindole.
Protocol 2: One-Pot, Three-Component Synthesis of 2-(3-amino-2-oxoindolin-3-yl)-3-hydroxynaphthalene-1,4-dione Derivatives[3]
-
In a round-bottom flask, combine the isatin (1.0 mmol), 2-hydroxy-1,4-naphthoquinone (1.0 mmol), and ammonium acetate (1.5 mmol).
-
Add ethanol as the solvent.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture. The product often precipitates out of the solution.
-
Collect the solid product by filtration and wash with cold ethanol.
-
If necessary, the product can be further purified by recrystallization.
Mandatory Visualization
References
- 1. scispace.com [scispace.com]
- 2. Stereoselective synthesis of 3-amino-2-oxindoles from isatin imines: new scaffolds for bioactivity evaluation | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Highly enantioselective synthesis of 3-amino-2-oxindole derivatives: catalytic asymmetric alpha-amination of 3-substituted 2-oxindoles with a chiral scandium complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-Aminoindolin-2-one by Column Chromatography
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of 3-Aminoindolin-2-one using column chromatography.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the column chromatography of this compound.
| Problem | Potential Cause | Recommended Solution |
| Compound will not elute from the column | The solvent system is not polar enough.[1] this compound is a polar molecule and may be strongly adsorbed to the silica gel. | Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. A methanol/dichloromethane system can be used for very polar compounds.[2] |
| The compound may have degraded on the silica gel. 3-aminoindoles can be unstable and sensitive to light and air, potentially leading to oxidative dimerization or decomposition.[3] | Test the stability of your compound on a TLC plate by spotting it and letting it sit for a while before eluting.[4] If degradation is observed, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a small amount of triethylamine (1-3%) in the eluent.[2][5] | |
| Poor separation of this compound from impurities | The solvent system is not optimized. | Systematically test different solvent systems using Thin Layer Chromatography (TLC) to find the optimal mobile phase that provides good separation between your product and impurities.[6] The ideal developing solvent should give an Rf value of 0.3 to 0.7 for the desired compound and a ∆Rf of at least 0.1 between the desired compound and any impurities.[5] |
| The column was improperly packed, leading to channeling or cracking. | Ensure the silica gel is packed uniformly without any air bubbles or cracks.[7] Wet packing is generally recommended. | |
| The column was overloaded with the crude sample. | As a general rule, the weight of the adsorbent should be 20-50 times the sample weight. For difficult separations, a higher ratio is recommended.[8] | |
| Streaking of the compound on the column and TLC | The compound is too polar for the chosen solvent system, or it is interacting strongly with the stationary phase. | For amines, adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can help to reduce streaking by neutralizing acidic sites on the silica gel.[9] |
| The sample was loaded in a solvent that was too strong (too polar). | Dissolve the sample in the minimum amount of the initial, less polar, mobile phase.[7] If solubility is an issue, consider the dry loading method.[7] | |
| The compound elutes too quickly (high Rf) | The solvent system is too polar. | Decrease the polarity of the mobile phase. For example, increase the proportion of the non-polar solvent (e.g., hexane) in your mixture. |
| No compound detected in the collected fractions | The fractions may be too dilute to detect the compound by TLC. | Try concentrating a few fractions in the expected elution range and re-spot them on a TLC plate.[1][4] |
| The compound may have decomposed entirely on the column. | Refer to the solutions for compound degradation mentioned above. | |
| The compound may have eluted in the solvent front. | Check the very first fractions collected.[4] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of this compound?
A1: Due to the presence of both an amine and an amide group, this compound is a relatively polar compound. A good starting point would be a mixture of ethyl acetate and hexane.[2] You can start with a ratio of 1:4 (EtOAc:Hexane) and gradually increase the polarity by increasing the proportion of ethyl acetate. For more polar compounds, a methanol/dichloromethane system can be effective.[2] It is highly recommended to first determine the optimal solvent system using TLC.[5]
Q2: What type of stationary phase should I use?
A2: Silica gel is the most common stationary phase for column chromatography and is generally suitable for a wide range of compounds, including amines and amides.[5][8] However, given that 3-aminoindoles can be sensitive to acid, if you observe degradation, you might consider using neutral alumina or silica gel that has been treated with a base like triethylamine.[2][5]
Q3: How can I tell if my compound is degrading on the column?
A3: You can perform a stability test on a TLC plate. Spot your crude mixture on a TLC plate, and then spot it again on the same plate after 30-60 minutes. If you observe new spots or a significant decrease in the intensity of your product spot after eluting the plate, your compound is likely degrading on the silica.[4] During the column run, the appearance of colored bands that are not your product or the collection of fractions with multiple new spots can also indicate degradation.
Q4: Should I use wet or dry loading for my sample?
A4: Wet loading is generally preferred if your compound is soluble in the initial mobile phase.[7] However, if your compound has poor solubility in the starting eluent, the dry loading method is recommended. To do this, dissolve your crude product in a suitable volatile solvent, add a small amount of silica gel, and evaporate the solvent until you have a free-flowing powder. This powder can then be carefully added to the top of your packed column.[7]
Q5: How much crude material can I load onto my column?
A5: The amount of crude material you can load depends on the difficulty of the separation and the amount of silica gel used. A general guideline is a silica-to-sample ratio of 20:1 to 50:1 by weight.[8] For very difficult separations, a higher ratio may be necessary. Overloading the column will result in poor separation.
Experimental Protocol: Purification of this compound
This protocol provides a general methodology. The specific solvent system and column dimensions should be optimized based on preliminary TLC analysis.
1. Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: Hexane, Ethyl Acetate (or other suitable solvents determined by TLC)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand
-
Collection tubes
-
TLC plates, developing chamber, and UV lamp
2. Thin Layer Chromatography (TLC) Optimization:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate in various solvent systems of increasing polarity (e.g., 10%, 20%, 30%, 50% Ethyl Acetate in Hexane).
-
The ideal solvent system will give your product an Rf value of approximately 0.3-0.4 and good separation from impurities.[5]
3. Column Packing (Wet Method):
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar, mobile phase.
-
Pour the slurry into the column, ensuring no air bubbles are trapped.
-
Continuously tap the column gently to ensure even packing.
-
Once the silica has settled, add another thin layer of sand on top.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.[10]
4. Sample Loading:
-
Dissolve the crude this compound in the minimum amount of the initial mobile phase.
-
Carefully add the sample solution to the top of the column using a pipette.
-
Allow the sample to adsorb onto the silica by draining the solvent until the liquid level is again at the top of the sand.
-
Carefully add a small amount of the mobile phase to wash any remaining sample from the column walls onto the silica bed.
5. Elution and Fraction Collection:
-
Carefully fill the column with the mobile phase.
-
Begin collecting fractions in test tubes or vials.
-
Monitor the elution process by periodically spotting the collected fractions on TLC plates to identify which fractions contain the purified product.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds.
6. Product Isolation:
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Determine the yield and confirm the purity using appropriate analytical techniques (e.g., NMR, LC-MS).
Quantitative Data Summary
| Parameter | Typical Value/Range | Rationale/Reference |
| Stationary Phase | Silica Gel (230-400 mesh) | A polar adsorbent suitable for a wide range of compounds.[8] |
| Silica to Crude Sample Ratio | 20:1 to 50:1 (w/w) | Higher ratios are used for more challenging separations.[8] |
| Initial Mobile Phase (Example) | 10-20% Ethyl Acetate in Hexane | The optimal ratio should be determined by TLC to achieve an Rf of 0.3-0.4 for the product.[5] |
| Flow Rate | Gravity-dependent or 5-10 mL/min (Flash) | A consistent flow rate is crucial for good separation. |
| Fraction Volume | 10-20 mL | Smaller fractions provide better resolution. |
| Expected Rf of Product | 0.3 - 0.4 | This range typically provides the best separation in column chromatography.[5] |
Experimental Workflow
Caption: Workflow for the purification of this compound.
References
- 1. reddit.com [reddit.com]
- 2. Chromatography [chem.rochester.edu]
- 3. mdpi.com [mdpi.com]
- 4. Chromatography [chem.rochester.edu]
- 5. columbia.edu [columbia.edu]
- 6. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. web.uvic.ca [web.uvic.ca]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 3-Aminooxindoles
Welcome to the technical support center for the synthesis of 3-aminooxindoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to help you identify and resolve common side product formation and other synthetic challenges.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is low, and I observe the formation of isatin in my crude product. What is the likely cause?
A1: The presence of isatin in your crude product strongly suggests the hydrolysis of your isatin imine starting material. Isatin imines, particularly N-Boc protected ones, can be sensitive to moisture. Any residual water in your solvents or reagents can lead to the breakdown of the imine back to the corresponding isatin and amine.
Troubleshooting:
-
Ensure anhydrous conditions: Dry all glassware thoroughly in an oven before use. Use freshly distilled, anhydrous solvents. If using molecular sieves, ensure they are properly activated.
-
Inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.[1]
-
Reagent quality: Use high-purity, anhydrous reagents.
Q2: I am observing a significant amount of a higher molecular weight byproduct. What could this be?
A2: A higher molecular weight byproduct could indicate the formation of a dimer. Dimerization can occur with the isatin imine starting material or the 3-aminooxindole product under certain conditions. For instance, reductive dimerization of isatin-derived ketimines can lead to the formation of 3,3'-disubstituted bisoxindoles. Additionally, in some cases, an aza-Diels-Alder reaction of an allylic imine intermediate can lead to amino dimerization.[2]
Troubleshooting:
-
Control of reaction conditions: Carefully control the reaction temperature and stoichiometry of reagents.
-
Choice of catalyst: The choice of catalyst can influence competing reaction pathways. Review the literature for catalysts that are known to suppress dimerization for your specific reaction.
Q3: My product is a mixture of diastereomers, and I am struggling to separate them. How can I improve the diastereoselectivity?
A3: The formation of multiple diastereomers is a common challenge in the synthesis of 3-substituted 3-aminooxindoles, as a new stereocenter is created at the C3 position. The diastereoselectivity is influenced by the catalyst, solvent, temperature, and the nature of the substituents on both the isatin imine and the nucleophile.
Troubleshooting:
-
Catalyst selection: For asymmetric syntheses, the choice of a suitable chiral catalyst is crucial for controlling diastereoselectivity.
-
Solvent and temperature optimization: Systematically screen different solvents and reaction temperatures to find the optimal conditions for achieving high diastereoselectivity.
-
Protecting groups: The protecting group on the isatin nitrogen can influence the steric environment around the reaction center and thus affect the diastereomeric ratio.
Q4: In my Friedel-Crafts reaction, I am obtaining a product with two additions to the isatin ring. How can I favor mono-alkylation?
A4: The formation of bis-addition products is a known side reaction in Friedel-Crafts alkylations of isatins, particularly in organic solvents.[3] This occurs when the initially formed 3-hydroxy-3-indolizinyl-2-oxindole reacts further with another equivalent of the nucleophile.
Troubleshooting:
-
Solvent choice: Performing the reaction in water, with the aid of a surfactant, has been shown to dramatically favor the formation of the mono-alkylation product.[3]
-
Stoichiometry: Carefully control the stoichiometry of the reactants, using the nucleophile as the limiting reagent.
-
Reaction time: Monitor the reaction closely and stop it once the desired mono-adduct is formed to prevent further reaction.
Troubleshooting Guide: Common Side Products
This guide provides a more in-depth look at common side products and strategies to mitigate their formation.
| Side Product | Identification | Common Causes | Prevention & Mitigation Strategies |
| Isatin | Presence of a peak corresponding to the mass of the starting isatin in LC-MS or GC-MS. Characteristic signals in NMR. | Hydrolysis of the isatin imine starting material due to the presence of water. | - Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere.[1]- Use freshly prepared isatin imine. |
| Dimerized Products | Higher molecular weight peaks in mass spectrometry. Complex NMR spectra. | - Reductive conditions can lead to the dimerization of isatin imines.- Certain catalysts or reaction conditions may promote dimerization pathways.[2] | - Avoid unnecessarily high temperatures.- Screen different catalysts and reaction conditions.- Carefully control the stoichiometry of reagents. |
| Undesired Diastereomer | Presence of multiple sets of signals for the product in NMR. Multiple peaks in chiral HPLC analysis. | - Non-optimal catalyst or reaction conditions for asymmetric synthesis.- Insufficient steric differentiation between the faces of the isatin imine. | - Screen a variety of chiral catalysts.- Optimize solvent, temperature, and reaction time.- Experiment with different protecting groups on the isatin nitrogen. |
| Bis-addition Products | A product with a molecular weight corresponding to the addition of two equivalents of the nucleophile. | Over-reaction, especially in Friedel-Crafts type reactions in organic solvents.[3] | - Use water as a solvent for Friedel-Crafts reactions with isatins.[3]- Control the stoichiometry of the nucleophile.- Monitor the reaction progress and stop it at the optimal time. |
| Oxidized Products | Potential for the formation of dehydro-3-aminooxindoles, which would show a different mass and NMR spectrum. | The 3-aminooxindole product can be susceptible to oxidation, especially if unprotected and exposed to air for extended periods. | - Work-up the reaction under an inert atmosphere.- Minimize exposure of the purified product to air and light.- Consider in-situ protection of the amino group if it is particularly sensitive. |
Experimental Protocols
General Protocol for the Synthesis of N-Boc-ketimines from Isatins
This procedure is adapted from a general method for the synthesis of N-alkoxycarbonyl ketimines.[4]
-
To a solution of the desired isatin (1.0 mmol) in anhydrous toluene (5 mL) is added N-Boc-triphenylphosphorane (1.1 mmol).
-
The reaction mixture is stirred at room temperature under an inert atmosphere.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired N-Boc-ketimine.
Visualizing Reaction Pathways
Troubleshooting Logic for Low Yield
The following diagram illustrates a logical workflow for troubleshooting low yields in 3-aminooxindole synthesis, with a focus on identifying the formation of isatin as a side product.
Caption: Troubleshooting workflow for low yield in 3-aminooxindole synthesis.
Competing Pathways: Product Formation vs. Hydrolysis
This diagram illustrates the competition between the desired nucleophilic addition to the isatin imine and the undesired hydrolysis pathway.
Caption: Competing reaction pathways in 3-aminooxindole synthesis.
References
Technical Support Center: Optimizing Reaction Conditions for 3-Aminoindolin-2-one Derivatization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the successful derivatization of 3-aminoindolin-2-one.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the derivatization of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
-
Question: I am getting a low yield or no desired product in my acylation/sulfonylation/alkylation reaction. What are the possible causes and how can I improve the yield?
-
Answer: Low yields can stem from several factors. Firstly, ensure your starting material, this compound, is pure and dry, as impurities can interfere with the reaction. The stability of this compound can also be a factor; it is recommended to use it fresh or store it under inert gas at low temperatures to prevent degradation.[1] Secondly, the reactivity of your derivatizing agent is crucial. For instance, in acylations, an acyl chloride is generally more reactive than an anhydride.[2] Consider switching to a more reactive agent if you are experiencing poor conversion.
The reaction conditions play a significant role. Insufficient reaction time or suboptimal temperature can lead to incomplete conversion.[2] Monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended to determine the optimal reaction time. Additionally, ensure you are using the correct stoichiometry of reagents. A slight excess (1.1-1.5 equivalents) of the derivatizing agent is often beneficial.[2] The choice of base and solvent is also critical. For acylations and sulfonylations, a non-nucleophilic base like pyridine or triethylamine is commonly used to neutralize the acid generated during the reaction.[2] In alkylations, a stronger base such as potassium carbonate or cesium carbonate may be required to deprotonate the amine.[3] The solvent should be anhydrous and inert to the reaction conditions. Dichloromethane (DCM), acetonitrile (ACN), and N,N-dimethylformamide (DMF) are common choices.[2][3]
Issue 2: Formation of Side Products
-
Question: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are the common side reactions and how can I minimize them?
-
Answer: A common side reaction is the di-acylation or di-alkylation of the amino group, especially with highly reactive derivatizing agents or a large excess of the reagent. To minimize this, use a controlled amount of the derivatizing agent and add it slowly to the reaction mixture, preferably at a low temperature (e.g., 0 °C).[2]
Another possibility is the reaction at the lactam nitrogen of the indolinone core, although the primary amine at the 3-position is generally more nucleophilic.[4] To favor derivatization at the 3-amino group, milder reaction conditions and less forcing bases are recommended. In some cases, protecting the lactam nitrogen might be necessary for achieving high selectivity, though this adds extra steps to the synthesis.
For alkylations, overalkylation to form quaternary ammonium salts can occur, particularly with reactive alkylating agents like methyl iodide.[5] Using a less reactive alkylating agent or carefully controlling the stoichiometry can help prevent this.
Issue 3: Difficult Purification
-
Question: My derivatized product is difficult to purify. What are some effective purification strategies?
-
Answer: The polarity of your derivatized this compound will significantly influence the purification method. If your product is significantly less polar than the starting material, flash column chromatography on silica gel is a common and effective method.[6] A gradient elution from a non-polar solvent (e.g., hexane or petroleum ether) to a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used.[7]
However, if your product is still quite polar, it may not move well on a standard silica gel column.[6] In such cases, you can try a more polar solvent system, for example, by adding a small amount of methanol to your eluent.[3] For very polar and basic compounds, adding a small percentage of ammonia or triethylamine to the eluent can help to reduce tailing and improve separation.[3][8]
If you are still facing difficulties with silica gel chromatography, consider alternative stationary phases like alumina (basic or neutral) which can be better for basic compounds.[3] Reversed-phase chromatography is another option for polar compounds, where a non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures).[1] For ionizable compounds, adding an ion-pairing reagent to the mobile phase can improve retention and separation on a reversed-phase column.[1]
Data Presentation
The following tables provide general starting conditions for the derivatization of this compound. These should be considered as starting points, and optimization of each parameter is recommended for any new substrate or derivatizing agent.
Table 1: General Reaction Conditions for N-Acylation of this compound
| Parameter | Condition | Notes |
| Acylating Agent | Acyl chloride or Anhydride (1.1-1.5 eq) | Acyl chlorides are generally more reactive.[2] |
| Base | Pyridine or Triethylamine (1.2-2.0 eq) | Acts as a scavenger for the generated acid.[2] |
| Solvent | Anhydrous DCM, ACN, or THF | Ensure the solvent is dry to prevent hydrolysis of the acylating agent. |
| Temperature | 0 °C to room temperature | Start at 0 °C and allow to warm to room temperature. |
| Reaction Time | 1-24 hours | Monitor by TLC or LC-MS.[2] |
Table 2: General Reaction Conditions for N-Sulfonylation of this compound
| Parameter | Condition | Notes |
| Sulfonylating Agent | Sulfonyl chloride (1.1-1.5 eq) | |
| Base | Pyridine or Triethylamine (1.5-2.0 eq) | |
| Solvent | Anhydrous DCM or ACN | |
| Temperature | Room temperature to 50 °C | Some reactions may require gentle heating. |
| Reaction Time | 2-24 hours | Monitor by TLC or LC-MS. |
Table 3: General Reaction Conditions for N-Alkylation of this compound
| Parameter | Condition | Notes |
| Alkylating Agent | Alkyl halide (iodide > bromide > chloride) (1.1-2.0 eq) | Reactivity of the alkyl halide is a key factor.[5] |
| Base | K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base (e.g., DBU) (2.0-3.0 eq) | A stronger base is often required compared to acylation.[3] |
| Solvent | Anhydrous DMF or ACN | DMF is a good solvent for many alkylation reactions. |
| Temperature | Room temperature to 80 °C | Heating is often necessary to drive the reaction to completion. |
| Reaction Time | 6-48 hours | Monitor by TLC or LC-MS. |
Experimental Protocols
The following are general, adaptable protocols for the derivatization of this compound.
Protocol 1: General Procedure for N-Acylation
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add a non-nucleophilic base such as triethylamine (1.5 eq).
-
Slowly add the acyl chloride or anhydride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[7]
Protocol 2: General Procedure for N-Sulfonylation
-
To a solution of this compound (1.0 eq) in anhydrous pyridine, add the sulfonyl chloride (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature or heat to 50 °C for 4-24 hours, monitoring the progress by TLC.
-
After the reaction is complete, pour the mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the residue by flash chromatography or recrystallization.
Protocol 3: General Procedure for N-Alkylation
-
Combine this compound (1.0 eq), the alkyl halide (1.5 eq), and a base such as potassium carbonate (2.5 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Stir the mixture at room temperature or heat to 60-80 °C for 6-48 hours. Monitor the reaction's progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.[3]
Mandatory Visualization
Caption: Workflow for the N-acylation of this compound.
Caption: Workflow for the N-sulfonylation of this compound.
Caption: Workflow for the N-alkylation of this compound.
Caption: Troubleshooting logic for low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Purification [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Unprotected 3-Aminoindoles
Welcome to the technical support center for the synthesis of unprotected 3-aminoindoles. This resource provides detailed troubleshooting guides and answers to frequently asked questions to assist researchers, chemists, and drug development professionals in overcoming common challenges associated with this sensitive molecular scaffold.
Troubleshooting Guide
Issue 1: Low or No Yield of Unprotected 3-Aminoindole
Question: My reaction to synthesize unprotected 3-aminoindole is resulting in very low yields or a complex mixture of products. What are the common causes and how can I fix this?
Answer:
Low yields in 3-aminoindole synthesis are primarily due to the inherent instability of the product. The electron-rich nature of the indole ring, combined with the electron-donating amino group at the C3 position, makes the molecule highly susceptible to degradation.
Potential Causes and Solutions:
-
Oxidative Dimerization and Decomposition: Unprotected 3-aminoindoles are highly sensitive to air and light, leading to rapid oxidative dimerization or decomposition.[1][2][3]
-
Solution: Conduct all reactions under a strictly inert atmosphere (e.g., Nitrogen or Argon). Use degassed solvents to minimize dissolved oxygen. Protect the reaction vessel from light by wrapping it in aluminum foil.
-
-
Harsh Reaction Conditions: Classical methods, such as the nitration of indole followed by reduction, can involve harsh acidic or reactive conditions that lead to side products and polymerization.[4]
-
Solution: Opt for milder, more controlled synthetic routes. Catalytic hydrogenation using Palladium on carbon (Pd/C) is a clean and efficient method for reducing a 3-nitroindole precursor.[1] Alternatively, methods utilizing reagents like sodium dithionite or stannous chloride can be effective if conditions are carefully optimized.[1]
-
-
Difficult Purification: The instability of 3-aminoindole makes purification by standard column chromatography on silica gel challenging, often leading to significant product loss on the column.[1]
-
Solution 1: In Situ Use: The most effective strategy is to use the unprotected 3-aminoindole in situ immediately after its formation without attempting isolation.[1][2] This involves generating the compound and then directly adding the next reagent for a subsequent transformation in the same pot.
-
Solution 2: Immediate Protection/Derivatization: If the free amine is not required for the next step, immediately protect the amino group after synthesis. For example, acetylation can be performed to form the more stable N-acetyl-3-aminoindole derivative, which is easier to isolate and purify.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing unprotected 3-aminoindoles?
The core challenge is the inherent instability of the final product. The C3-amino group significantly increases the electron density of the indole ring system, making it highly susceptible to oxidation. This leads to rapid dimerization and decomposition, often upon exposure to air or during purification attempts.[1][2][3] Many synthetic routes therefore yield stable, protected derivatives or generate the unprotected amine for immediate use in a subsequent reaction.[2][3]
Q2: Which synthetic route is recommended for preparing unprotected 3-aminoindoles?
The choice of route depends on the available starting materials and the scale of the reaction. A common and reliable approach is the reduction of 3-nitroindole .[3]
-
Catalytic Hydrogenation: This is often the cleanest method, using H₂ gas and a catalyst like 10% Pd/C in a solvent such as ethanol. It typically provides high yields with minimal side products.[1]
-
Chemical Reduction: Reagents like stannous chloride (SnCl₂·2H₂O) in an acidic medium (HCl/ethanol) or sodium dithionite (Na₂S₂O₄) in a basic solution are effective and economical alternatives.[1]
A more recent, two-step method involves the reaction of indoles with nitrostyrene, followed by a microwave-assisted reaction with hydrazine hydrate, which offers a convenient route with good to excellent yields.[2][5]
Q3: Can you provide a comparative summary of different reduction methods for 3-nitroindole?
Yes, the table below summarizes common conditions and typical outcomes for the reduction of 3-nitroindole to 3-aminoindole. Yields are representative and can vary based on the specific substrate and precise reaction conditions.[1]
| Method | Reagents & Catalyst | Typical Solvent | Temperature | Reaction Time | Reported Yield | Key Advantages/Disadvantages |
| Catalytic Hydrogenation | H₂ gas, 10% Pd/C | Ethanol | Room Temp. | 2-4 hours | High | Clean reaction, high yield. Requires hydrogenation equipment. |
| Sodium Dithionite | Na₂S₂O₄, NaOH | Ethanol/Water | 50 °C | 1-3 hours | Good | Inexpensive, effective. Workup requires careful extraction. |
| Stannous Chloride | SnCl₂·2H₂O, conc. HCl | Ethanol | Reflux (70-80 °C) | 1.5-3 hours | Good-High | Reliable, classic method. Workup involves filtering tin salts. |
Q4: How can I confirm the formation of the unstable 3-aminoindole before it decomposes?
Since isolation can be problematic, quick characterization or immediate derivatization is key.
-
Thin-Layer Chromatography (TLC): Monitor the reaction's progress by TLC, comparing it to the starting material (e.g., 3-nitroindole). The product spot will have a different Rf value. Staining with a reagent like ninhydrin can sometimes help visualize the primary amine, though the indole nucleus itself is often chromophoric.
-
Derivatization for NMR: After the reaction is complete (as indicated by TLC), take a small aliquot from the crude reaction mixture. Quench and extract it, then quickly add a derivatizing agent like acetic anhydride. The resulting stable acetamide can be easily purified and characterized by ¹H NMR and ¹³C NMR to confirm the successful formation of the 3-aminoindole backbone.[2]
Experimental Protocols
Protocol 1: Reduction of 3-Nitroindole using Stannous Chloride
This protocol describes a classic and reliable method for synthesizing 3-aminoindole from 3-nitroindole.[1]
Materials:
-
3-Nitroindole (1.0 g, 6.17 mmol)
-
Stannous chloride dihydrate (SnCl₂·2H₂O) (7.0 g, 31.0 mmol)
-
Ethanol (20 mL)
-
Concentrated Hydrochloric Acid (5 mL)
-
Ice-water, Saturated Sodium Bicarbonate Solution, Ethyl Acetate, Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Combine 3-nitroindole, stannous chloride dihydrate, and ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
-
Carefully add concentrated hydrochloric acid to the mixture with stirring.
-
Heat the reaction mixture to reflux (approx. 70-80 °C) and maintain stirring.
-
Monitor the reaction progress by TLC until the starting material is fully consumed (typically 1.5-3 hours).
-
Cool the mixture to room temperature and pour it into a beaker containing ice-water.
-
Carefully basify the mixture by adding saturated sodium bicarbonate solution until the pH is >8. A white precipitate of tin salts will form.
-
Filter the mixture through a pad of Celite® to remove the tin salts, washing the precipitate thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.
-
Combine all organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude 3-aminoindole.
-
Crucial Next Step: Immediately use the crude product for the next reaction or derivatize it to form a stable compound.
References
preventing oxidative degradation of 3-aminoindole derivatives
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-aminoindole derivatives. The focus is on preventing and diagnosing oxidative degradation to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the handling, storage, and use of 3-aminoindole derivatives.
Q1: My 3-aminoindole derivative solution has changed color (e.g., turned yellow, brown, or pink). What is happening and how can I prevent it?
A1: A color change is a primary visual indicator of oxidative degradation.[1] Unprotected 3-aminoindoles are electron-rich and highly susceptible to oxidation by atmospheric oxygen, a process often accelerated by light.[1][2] This leads to the formation of colored degradation products, commonly through oxidative dimerization.[2]
Troubleshooting Steps:
-
Confirm Degradation: Use a quick analytical check, like TLC or HPLC, to compare the discolored solution to a freshly prepared standard. The appearance of new spots or peaks confirms degradation.
-
Review Storage Conditions: Ensure your compound (both solid and in solution) is stored under optimal conditions (see Q2).
-
Implement Preventative Measures:
-
Work under an inert atmosphere: When preparing solutions or aliquoting the compound, use an inert gas like argon or nitrogen to displace oxygen.[1]
-
Use Antioxidants: Add a suitable antioxidant to your stock solutions (see Q4 for recommendations).
-
Protect from Light: Always store solutions in amber vials or wrap vials in aluminum foil.[1]
-
Q2: What are the optimal storage conditions for solid and solution forms of 3-aminoindole derivatives?
A2: Proper storage is critical to prevent degradation. Different conditions apply to solid compounds versus solutions.
For Solid Compounds:
-
Atmosphere: Store under an inert atmosphere (argon or nitrogen) to minimize exposure to oxygen.
-
Temperature: Store at low temperatures, typically 2-8°C for short-term and -20°C for long-term storage.[1]
-
Light: Keep in amber or opaque containers to protect from light.[1]
-
Form: Whenever possible, use the hydrochloride salt form of the 3-aminoindole, as it is generally more stable than the free base.
For Solutions:
-
Solvent Choice: While DMSO is a common solvent, be aware that compounds can still degrade in it over time.[3][4] Prepare fresh solutions for experiments whenever possible.
-
Degassing: Before dissolving your compound, degas the solvent by sparging with argon or nitrogen to remove dissolved oxygen.
-
Antioxidants: Add an antioxidant like BHT to organic stock solutions (see Table 1 and Experimental Protocol 2).
-
Storage: Store stock solutions in small, single-use aliquots at -80°C to avoid repeated freeze-thaw cycles.
Q3: I suspect my 3-aminoindole derivative is degrading during my cell-based assay, leading to inconsistent results. How can I troubleshoot this?
A3: Degradation in cell culture media is a common problem, as the aqueous, oxygen-rich environment at 37°C accelerates oxidation.
Troubleshooting Workflow:
Cell culture media often contains components that can accelerate degradation. The pH indicator phenol red, for instance, will change color with pH shifts caused by either cellular metabolism or compound degradation.[5] If you observe a color change, first determine if it occurs in cell-free media to rule out metabolic effects.
Q4: Which antioxidants are compatible with 3-aminoindole derivatives and at what concentrations should they be used?
A4: The choice of antioxidant depends on the solvent and the experimental system (e.g., organic synthesis vs. cell culture). Butylated hydroxytoluene (BHT) is excellent for organic solutions, while ascorbic acid is commonly used in aqueous/cell-based systems.
| Antioxidant | Recommended Solvent(s) | Typical Concentration Range | Key Considerations |
| Butylated Hydroxytoluene (BHT) | Organic (DMSO, Ethanol) | 0.01% (w/v) | Insoluble in water.[6] Ideal for long-term storage of organic stock solutions. See Protocol 2 for preparation. |
| Ascorbic Acid (Vitamin C) | Aqueous, Cell Culture Media | 50 - 200 µM | Unstable in solution; prepare fresh.[7] A stabilized form, ascorbate-2-phosphate, can be used for long-term cell culture. |
| N-Acetyl-DL-Tryptophan | Aqueous, Cell Culture Media | (Data not available) | Has a lower oxidation potential than tryptophan and is more photo-stable, making it a potentially superior protectant in biological systems. |
Visualizing the Degradation Pathway
The primary degradation route for many 3-aminoindole derivatives is oxidative dimerization, especially in the presence of air and light. This process involves the coupling of two molecules to form a larger, often colored, dimer.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for 3-Aminoindole Derivatives
This protocol outlines a general reverse-phase HPLC method to quantify the parent 3-aminoindole derivative and monitor the formation of degradation products.
Objective: To separate the parent compound from its potential degradation products and quantify its purity over time under various stress conditions (e.g., pH, temperature).
Workflow Diagram:
Materials:
-
3-Aminoindole derivative
-
HPLC-grade acetonitrile (ACN) and water
-
Formic acid or phosphate buffer
-
HPLC system with UV or PDA detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Standard & Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the 3-aminoindole derivative in acetonitrile.
-
For the stability study, dilute the stock solution to a final concentration of ~50 µg/mL in different aqueous buffers (e.g., pH 4, 7, and 9) to be tested.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase (4.6 x 150 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detector Wavelength: 280 nm (or the λmax of your compound)
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
-
Stability Study Execution:
-
Incubate the prepared stress samples under the desired conditions (e.g., 40°C in a water bath).
-
At specified time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot, quench the degradation by diluting it in cold Mobile Phase A, and inject it into the HPLC.
-
-
Data Analysis:
-
Record the peak area of the parent compound at each time point.
-
Calculate the percentage of the compound remaining relative to the t=0 sample.
-
Plot the natural log of the concentration versus time to determine the degradation rate constant (k) and the half-life (t½ = 0.693/k).
-
Protocol 2: Preparation and Use of BHT Antioxidant Stock Solution
This protocol describes how to prepare a stock solution of Butylated Hydroxytoluene (BHT) and add it to organic solutions of your 3-aminoindole derivative to inhibit oxidation.
Objective: To prepare a 1% (w/v) stock solution of BHT for convenient addition to compound solutions.
Materials:
-
Butylated Hydroxytoluene (BHT)
-
Ethanol (100%)
-
10 mL volumetric flask
-
Analytical balance
-
Micropipettes
Procedure:
-
Prepare 1% (w/v) BHT Stock Solution:
-
Weigh 100 mg of BHT and transfer it to a 10 mL volumetric flask.
-
Add ethanol to dissolve the BHT, swirling gently.
-
Once fully dissolved, bring the final volume to the 10 mL mark with ethanol.
-
Mix thoroughly. Store this stock solution in a tightly sealed amber vial at 4°C.
-
-
Add BHT to Your Compound Solution:
-
Determine the final volume of your 3-aminoindole derivative solution.
-
To achieve a final BHT concentration of 0.01% , add 10 µL of the 1% BHT stock solution for every 1 mL of your final compound solution.
-
Example: To prepare 5 mL of a 10 mM 3-aminoindole solution in DMSO containing 0.01% BHT, you would dissolve your compound in slightly less than 5 mL of DMSO, add 50 µL of the 1% BHT stock, and then bring the final volume to 5 mL with DMSO.
-
Ensure the solution is mixed thoroughly.
-
References
- 1. A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding Color Changes in Cell Culture Media - HuanKai Group - HuanKai Group [huankaigroup.com]
- 6. Separation of 3-Amino-1-imino-5-methoxy-1H-isoindole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: 3-Aminoindolin-2-one Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Aminoindolin-2-one and its derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during synthesis and experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?
A1: Low yields in reactions involving this compound can stem from several factors. Key areas to investigate include reaction conditions, reagent quality, and the stability of the starting material and products.
-
Reaction Conditions: The choice of solvent, catalyst, temperature, and reaction time are critical. Optimization of these parameters is often necessary. For instance, in the synthesis of 3-substituted indolin-2-ones, piperidine is often used as a basic catalyst in ethanol, with reaction times at reflux for several hours.[1] Inefficient stirring can also lead to poor yields due to localized concentration gradients and uneven heat distribution.
-
Reagent Quality: Ensure all reactants, especially this compound, are pure and dry. Impurities in starting materials or solvents can lead to unwanted side reactions.
-
Product Stability: Unprotected 3-aminoindoles can be unstable and susceptible to oxidative degradation.[2] If the desired product is a 3-aminoindole derivative, consider using a protecting group strategy for the amino functionality.
Q2: I am observing significant side product formation. How can I identify and minimize these impurities?
A2: Side product formation is a common issue. The nature of the side products depends on the specific reaction.
-
Common Side Reactions: In condensation reactions, self-condensation of reactants or polymerization can occur. In multi-component reactions, incomplete reactions or alternative reaction pathways can lead to a mixture of products. For example, in the synthesis of 3-aminoindolines via a copper-catalyzed three-component coupling, the formation of a propargylamine intermediate is a key step, and incomplete cyclization can be a source of impurities.[3]
-
Identification: Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) are essential for identifying the number and nature of side products.
-
Minimization Strategies:
-
Protecting Groups: For the amino group of this compound, using protecting groups like Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) can prevent unwanted side reactions at the nitrogen atom.[4][5]
-
Reaction Optimization: Systematically vary reaction parameters such as temperature, concentration, and order of reagent addition to favor the desired reaction pathway.
-
Stoichiometry Control: Precise control over the stoichiometry of reactants can minimize side reactions resulting from an excess of one of the components.
-
Q3: How should I purify my this compound derivative?
A3: The choice of purification method depends on the properties of your compound and the nature of the impurities.
-
Column Chromatography: This is the most common method for purifying organic compounds. The choice of stationary phase (e.g., silica gel) and eluent system is crucial. A gradient of solvents with increasing polarity (e.g., hexane/ethyl acetate) is often used.[1][6]
-
High-Performance Liquid Chromatography (HPLC): For high-purity requirements, preparative HPLC is an effective technique. Reversed-phase columns (e.g., C18) are commonly used with mobile phases consisting of acetonitrile and water, often with additives like trifluoroacetic acid (TFA) or formic acid to improve peak shape.
-
Recrystallization: If the product is a solid and has a suitable solubility profile, recrystallization can be a highly effective method for achieving high purity.
Q4: My this compound starting material or product appears to be degrading. What are the proper storage and handling procedures?
A4: this compound and its derivatives, particularly unprotected 3-aminoindoles, can be sensitive to light, air, and temperature.
-
Storage: Store this compound in a tightly sealed container, in a cool, dark, and dry place. An inert atmosphere (e.g., argon or nitrogen) can further prevent degradation.
-
Handling: Minimize exposure to air and light during experiments. Use freshly opened or properly stored reagents. For sensitive compounds, perform reactions under an inert atmosphere.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Reaction does not proceed to completion | 1. Insufficient reaction time or temperature.2. Inactive catalyst.3. Poor quality of starting materials. | 1. Increase reaction time and/or temperature. Monitor reaction progress by TLC or LC-MS.2. Use a fresh batch of catalyst. Consider trying a different catalyst.3. Purify starting materials before use. Check for decomposition of this compound. |
| Formation of a complex mixture of products | 1. Reaction conditions are too harsh (e.g., high temperature).2. Incorrect stoichiometry of reactants.3. Presence of reactive functional groups leading to side reactions. | 1. Lower the reaction temperature. Consider a stepwise addition of reagents.2. Carefully control the molar ratios of the reactants.3. Use protecting groups for sensitive functionalities, especially the amino group. |
| Difficulty in isolating the desired product | 1. Product is highly soluble in the workup solvent.2. Product co-elutes with impurities during chromatography.3. Product is unstable during purification. | 1. Use a different solvent for extraction. Consider back-extraction if the product has acidic or basic properties.2. Optimize the chromatography conditions (different eluent system, different stationary phase). Consider derivatization to alter polarity.[7]3. Perform purification at lower temperatures. Use a less aggressive purification method if possible. |
| Inconsistent reaction outcomes | 1. Variability in reagent quality.2. Fluctuations in reaction conditions (temperature, stirring).3. Moisture sensitivity of the reaction. | 1. Use reagents from the same batch or from a reliable supplier.2. Ensure consistent and accurate control of reaction parameters.3. Use dry solvents and glassware. Perform the reaction under an inert atmosphere. |
Experimental Protocols
General Procedure for the Synthesis of 3-(Substituted-benzylidene)indolin-2-ones
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (or a substituted indolin-2-one)
-
Substituted benzaldehyde
-
Ethanol (absolute)
-
Piperidine (catalyst)
Procedure:
-
Dissolve the indolin-2-one derivative (1.0 equivalent) in absolute ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add the substituted benzaldehyde (1.1 equivalents) to the solution.
-
Add a catalytic amount of piperidine (e.g., 0.1 equivalents).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC. Reaction times can vary from 2 to 12 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold ethanol.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).[1][6]
Visualizations
Caption: A logical workflow for troubleshooting common issues in this compound reactions.
Caption: A typical experimental workflow for the synthesis of 3-substituted indolin-2-ones.
References
- 1. Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 6. Synthesis and Cytotoxic Evaluation of Novel 3-Substituted Derivatives of 2-Indolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Scale-Up Synthesis of 3-Aminoindolin-2-one: A Technical Support Center
For researchers, scientists, and drug development professionals embarking on the large-scale synthesis of 3-Aminoindolin-2-one, this technical support center provides a comprehensive resource for troubleshooting common issues and answers frequently asked questions. This guide is designed to facilitate a smooth transition from laboratory-scale synthesis to pilot plant and industrial production.
Troubleshooting Guide
This section addresses specific problems that may arise during the scale-up of this compound synthesis, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield Compared to Lab Scale | - Inefficient heat transfer in larger reactors leading to side reactions. - Poor mixing resulting in localized concentration gradients. - Slower effective reaction rates at a larger volume. | - Implement controlled and gradual heating/cooling profiles. - Ensure adequate agitation by selecting the appropriate stirrer design and speed for the reactor geometry. - Consider a staged addition of reagents to maintain optimal concentration ratios. - Re-optimize reaction time and temperature for the specific scale. |
| Increased Impurity Profile | - Formation of dimers or oligomers due to higher concentrations. - Regioisomer formation favored under altered reaction conditions. - Degradation of the product or starting materials due to prolonged reaction times or localized "hot spots". | - Conduct a thorough impurity profiling using techniques like HPLC-MS to identify the byproducts.[1][2][3] - Adjust the stoichiometry of reactants to minimize the formation of specific impurities. - Optimize the reaction temperature to disfavor side reactions. - Implement in-process controls (IPCs) to monitor the reaction progress and stop it at the optimal point. |
| Inconsistent Crystal Formation During Recrystallization | - Supersaturation is not effectively controlled. - Presence of impurities inhibiting crystal growth. - Inappropriate solvent system for the scale. | - Control the cooling rate to allow for slow and uniform crystal growth.[4][5][6] - Introduce seed crystals to induce crystallization at the desired level of supersaturation. - Perform a solvent screening to find an optimal solvent or solvent mixture for recrystallization at a larger scale.[6][7][8] - Consider pre-treating the crude product to remove impurities that may interfere with crystallization. |
| Difficulties in Product Isolation and Filtration | - Fine particle size of the crystals leading to slow filtration. - Clogging of the filter medium. | - Optimize the crystallization process to obtain larger, more easily filterable crystals. - Select a filter medium with an appropriate pore size for the crystal size distribution. - Consider using a filter press or centrifuge for more efficient solid-liquid separation at a larger scale. |
| Coloration of the Final Product | - Presence of colored impurities from starting materials or side reactions. - Oxidation of the product or intermediates. | - Treat the solution with activated carbon before crystallization to adsorb colored impurities.[8] - Ensure an inert atmosphere (e.g., nitrogen) is maintained throughout the process to prevent oxidation. - Purify starting materials to remove any colored contaminants. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the scale-up synthesis of this compound?
A1: The most critical parameters to control are temperature, mixing efficiency, and the rate of reagent addition. Inadequate control of these parameters can lead to the formation of impurities, reduced yields, and difficulties in purification. Implementing Process Analytical Technology (PAT) with real-time monitoring can aid in maintaining tight control over these critical process parameters.[9][10][11][12][13]
Q2: Which synthetic route for this compound is most amenable to scale-up?
A2: While several synthetic routes exist, multi-component reactions and processes starting from readily available and stable precursors are often preferred for large-scale synthesis due to their atom economy and reduced number of unit operations. The choice of the specific route should be based on a thorough process safety assessment, cost analysis, and environmental impact evaluation.
Q3: What are the primary safety concerns when handling this compound and its precursors at a large scale?
A3: The primary safety concerns include the handling of potentially hazardous reagents and solvents, the risk of dust explosions with powdered materials, and the need for appropriate personal protective equipment (PPE).[14][15][16][17] A thorough risk assessment should be conducted before commencing any large-scale synthesis, and all operations should be carried out in a well-ventilated area with appropriate engineering controls.
Q4: How can the purity of this compound be effectively monitored during production?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for monitoring the purity of this compound throughout the manufacturing process. It can be used to track the consumption of starting materials, the formation of the product, and the presence of any impurities.
Q5: What is the recommended method for drying the final product at a large scale?
A5: For large-scale production, vacuum tray dryers or agitated nutsche filter dryers (ANFDs) are commonly used. These methods allow for efficient and uniform drying of the crystalline product at controlled temperatures, minimizing the risk of thermal degradation.
Quantitative Data Summary
The following tables provide a summary of typical reaction parameters and expected outcomes for the synthesis of this compound and its analogs. It is important to note that this data is primarily derived from laboratory-scale experiments and should be used as a starting point for process optimization during scale-up.
Table 1: Reaction Parameters for the Synthesis of Indolinone Derivatives
| Parameter | Lab Scale (Example) | Pilot Scale (Considerations) |
| Reactant A | 1.0 eq | 1.0 eq |
| Reactant B | 1.1 eq | 1.05 - 1.2 eq (optimization needed) |
| Catalyst Loading | 5 mol% | 1 - 5 mol% (optimization for cost-effectiveness) |
| Solvent | Dichloromethane (DCM) | Toluene, 2-Methyltetrahydrofuran (safer alternatives) |
| Temperature | 25 °C | 20 - 40 °C (monitor for exotherms) |
| Reaction Time | 12 - 24 hours | 18 - 36 hours (monitor by IPC) |
Table 2: Yield and Purity Data for this compound Analogs (Lab Scale)
| Compound | Synthesis Scale | Yield (%) | Purity (%) (by HPLC) | Reference |
| 2-amino-indolin-3-one derivative | 100 mg | 65 | >95 | [18] |
| 2-amino-indolin-3-one derivative | 100 mg | 58 | >95 | [18] |
| 2-hydroxy-indolin-3-one derivative | Gram-scale | 63 | >95 | [9] |
Experimental Protocols
Representative Lab-Scale Synthesis of a this compound Analog
This protocol describes a general procedure for the synthesis of a 2,2-disubstituted indolin-3-one, which can be adapted for the synthesis of this compound.
Materials:
-
Substituted 2-aminophenyl-3-oxopropanoate (1.0 equiv)
-
(Diacetoxyiodo)benzene (PIFA) (2.0 equiv)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
In a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, dissolve the substituted 2-aminophenyl-3-oxopropanoate in anhydrous DCM (0.02 M).
-
Under a nitrogen atmosphere, add PIFA portion-wise to the stirred solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC. The reaction is typically complete within 12-24 hours.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the pure 2,2-disubstituted indolin-3-one.
Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
PIFA is an oxidizing agent and should be handled with care.
-
DCM is a volatile and potentially hazardous solvent. Avoid inhalation and skin contact.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for scale-up synthesis issues.
References
- 1. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mt.com [mt.com]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. chemconnections.org [chemconnections.org]
- 7. chem.ualberta.ca [chem.ualberta.ca]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. omicsonline.org [omicsonline.org]
- 10. longdom.org [longdom.org]
- 11. stepscience.com [stepscience.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. researchgate.net [researchgate.net]
- 14. download.basf.com [download.basf.com]
- 15. benchchem.com [benchchem.com]
- 16. compo-expert.com [compo-expert.com]
- 17. ksl-staubtechnik.de [ksl-staubtechnik.de]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-Aminoindolin-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Aminoindolin-2-one. Our aim is to address specific issues that may be encountered during experimentation, with a focus on the removal of common impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent methods for synthesizing this compound involve the reduction of a suitable precursor. The two primary routes are:
-
Catalytic hydrogenation of 3-nitro-2-indolinone: This is a widely used method that employs a catalyst, such as palladium on carbon (Pd/C), and a hydrogen source to reduce the nitro group to an amine.
-
Reduction of isatin derivatives: Isatin can be converted to this compound through various reduction methods.
Q2: My synthesis of this compound has a low yield. What are the potential causes?
A2: Low yields can stem from several factors, including:
-
Incomplete reaction: The reduction of the nitro group or isatin precursor may not have gone to completion.
-
Catalyst deactivation: In catalytic hydrogenation, the catalyst may have lost its activity due to impurities in the starting materials or solvents.
-
Suboptimal reaction conditions: Factors such as temperature, pressure, and reaction time can significantly impact the yield.
-
Product degradation: this compound can be sensitive to certain conditions, and degradation may occur during the reaction or work-up.
-
Loss during purification: The product may be lost during extraction, filtration, or chromatography steps.
Q3: What are the typical impurities I might encounter in my crude this compound?
A3: The impurities present in your crude product will largely depend on the synthetic route employed.
-
From catalytic hydrogenation of 3-nitro-2-indolinone:
-
Unreacted 3-nitro-2-indolinone (starting material).
-
Partially reduced intermediates such as 3-nitrosoindolin-2-one and 3-(hydroxylamino)indolin-2-one.[1]
-
Over-reduction byproducts.
-
-
From isatin reduction:
-
Unreacted isatin.
-
Intermediates from the specific reduction pathway used.
-
Q4: How can I monitor the progress of my reaction to ensure it goes to completion?
A4: Thin-layer chromatography (TLC) is an effective technique for monitoring the progress of the reaction.[1] By spotting the reaction mixture alongside the starting material on a TLC plate, you can visually track the disappearance of the starting material and the appearance of the product spot. A suitable eluent system for TLC analysis of this compound and its precursors would typically be a mixture of a non-polar and a polar solvent, such as ethyl acetate/hexane or methanol/dichloromethane.
Troubleshooting Guide: Removal of Impurities
This guide provides specific troubleshooting advice for common issues encountered during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Persistent starting material (3-nitro-2-indolinone or isatin) in the final product. | Incomplete reaction. | Reaction Optimization: • Increase the reaction time. • For catalytic hydrogenation, ensure the catalyst is active and consider increasing the catalyst loading.[1] • For chemical reductions, ensure the stoichiometry of the reducing agent is correct.[1]Purification: • Column Chromatography: Use a silica gel column with a gradient elution system. Start with a less polar solvent system (e.g., 20% ethyl acetate in hexane) and gradually increase the polarity (e.g., to 50-100% ethyl acetate) to separate the more polar this compound from the less polar starting material.[2][3] |
| Presence of partially reduced intermediates (e.g., 3-nitrosoindolin-2-one). | Insufficient reducing agent or catalyst activity. | Reaction Optimization: • Increase the amount of reducing agent or use a fresh, active catalyst.[1]Purification: • Column Chromatography: These intermediates will have different polarities than the final product and can typically be separated using silica gel chromatography with an appropriate eluent system (e.g., ethyl acetate/hexane).[2][3] |
| Product appears as an oil or fails to crystallize during recrystallization. | Incorrect solvent choice or presence of significant impurities. | Recrystallization Optimization: • Solvent Screening: Test a variety of solvents. Good single solvents for polar compounds like this compound could include ethanol or water. Two-solvent systems like ethanol/water or ethyl acetate/hexane can also be effective.[4] • Induce Crystallization: If the product oils out, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal of pure this compound. |
| Multiple spots on TLC after initial purification. | Co-eluting impurities or product degradation. | Purification Refinement: • Column Chromatography: If using column chromatography, try a different solvent system or a shallower gradient to improve separation. For amine-containing compounds that may interact strongly with silica gel, adding a small amount of a basic modifier like triethylamine to the eluent can improve peak shape and separation.[2] • Recrystallization: Perform a second recrystallization from a different solvent system. |
Experimental Protocols
Column Chromatography for Purification of this compound
This protocol is a general guideline and may require optimization based on the specific impurities present.
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica gel to settle, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
-
Elution: Begin elution with a low polarity solvent system (e.g., 10-20% ethyl acetate in hexane).
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate). The optimal gradient will depend on the separation observed by TLC.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Table 1: Example Solvent Systems for Column Chromatography
| Eluent System | Polarity | Typical Application |
| Ethyl Acetate / Hexane | Low to High | Good for separating compounds with a range of polarities. |
| Methanol / Dichloromethane | High | Effective for highly polar compounds.[2] |
| Ethyl Acetate / Hexane with Triethylamine (1%) | Modified | Useful for improving the chromatography of basic compounds like amines. |
Recrystallization of this compound
This protocol outlines the general steps for recrystallization. The choice of solvent is critical and should be determined experimentally.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.[5]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should occur. The flask can then be placed in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals, for example, in a vacuum oven.
Table 2: Potential Recrystallization Solvents
| Solvent | Properties |
| Ethanol | A good general-purpose polar solvent. |
| Water | Suitable for polar compounds, but solubility may be low.[4] |
| Ethyl Acetate / Hexane | A two-solvent system where the compound is soluble in ethyl acetate and insoluble in hexane. |
| Ethanol / Water | A common two-solvent system for polar organic compounds. |
Visualizing the Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of this compound.
Caption: A general workflow for the synthesis and purification of this compound.
References
effect of catalyst on 3-Aminoindolin-2-one reaction outcomes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with catalyzed reactions of 3-aminoindolin-2-one and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for reactions involving this compound?
A1: A variety of catalysts are employed, largely depending on the specific transformation. For asymmetric synthesis of 3,3-disubstituted 3-aminooxindoles, common catalysts include palladium complexes for allylic alkylations, nickel-Schiff base complexes for asymmetric aminations, and various organocatalysts like bifunctional thiourea-tertiary amines for Michael additions.[1][2][3] Chiral scandium(III) complexes have also been used effectively for α-amination reactions.[4]
Q2: I am observing low enantioselectivity in my asymmetric reaction. What are the potential causes?
A2: Low enantioselectivity can stem from several factors:
-
Catalyst Purity and Loading: Impurities in the catalyst or ligand can significantly diminish enantioselectivity. Similarly, suboptimal catalyst loading can lead to a competing, non-enantioselective background reaction.[5]
-
Reaction Temperature: Temperature plays a crucial role. Often, lower temperatures enhance enantioselectivity.
-
Solvent Effects: The polarity and nature of the solvent can influence the transition state geometry and, consequently, the stereochemical outcome.
-
Substrate-Catalyst Mismatch: The specific chiral ligand may not be optimal for your particular substrate. Screening different ligands is often necessary.
-
Presence of Water: Trace amounts of water can sometimes hydrolyze the catalyst or interfere with the catalytic cycle. Ensure anhydrous conditions if the protocol demands it.
Q3: My reaction is not going to completion, or the yield is very low. What should I check?
A3: Low conversion or yield can be attributed to:
-
Inactive Catalyst: The catalyst may have degraded due to improper storage or handling (e.g., exposure to air or moisture).
-
Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction to proceed efficiently. A slight increase in catalyst loading might improve the yield.[6]
-
Poor Quality of Reagents: Ensure the purity of your starting materials and reagents. Impurities can inhibit the catalyst.
-
Incorrect Reaction Conditions: Double-check the optimal temperature, concentration, and reaction time as specified in the protocol.
-
Inadequate Mixing: For heterogeneous reactions, efficient stirring is crucial for good conversion.
Q4: I am having difficulty with the work-up and purification of my this compound product. What are some common issues and solutions?
A4: Common work-up and purification challenges include:
-
Emulsion Formation: During aqueous extraction, emulsions can form. Adding brine or filtering the mixture through celite can help break the emulsion.
-
Product Solubility: Some this compound derivatives may have limited solubility in common organic solvents, making extraction difficult.
-
Removal of Amine-based Reagents/Catalysts: If your reaction uses amine-based catalysts or reagents, they can be challenging to remove. Washing the organic layer with a dilute acidic solution (e.g., 1M HCl) can help by protonating the amine and moving it to the aqueous layer.[7] Alternatively, washing with a copper sulfate solution can also be effective for removing some amines.[7]
-
Chromatography Issues: Closely related byproducts can make chromatographic separation difficult. Careful selection of the eluent system and using high-quality silica gel is important. Sometimes, derivatization of the product can aid in separation.
Troubleshooting Guides
Palladium-Catalyzed Asymmetric Allylic Alkylation
| Issue | Possible Cause | Troubleshooting Steps |
| Low Yield | Inactive palladium catalyst. | Ensure the palladium precursor and ligand are stored under inert atmosphere. |
| Insufficient base or incorrect base used. | Verify the pKa of the base is suitable for the reaction. Consider screening other bases. | |
| Poor quality of the allyl source. | Use freshly distilled or purified allyl carboxylate/acetate. | |
| Low Enantioselectivity (ee) | Racemic background reaction. | Lower the reaction temperature. Optimize the metal-to-ligand ratio. |
| Ligand degradation. | Check the purity of the chiral ligand. | |
| Incorrect solvent. | Screen a range of solvents with varying polarity. | |
| Formation of Side Products | Isomerization of the allyl substrate. | Use a ligand that promotes high regioselectivity. |
| Decomposition of the starting material or product. | Reduce the reaction time or temperature. |
Nickel-Catalyzed Asymmetric Amination
| Issue | Possible Cause | Troubleshooting Steps |
| Low Yield | Air or moisture sensitivity of the Ni-catalyst. | Assemble the reaction under a strictly inert atmosphere (glovebox or Schlenk line). Use anhydrous solvents. |
| Poorly coordinating Schiff base ligand. | Synthesize and purify the ligand carefully. Ensure the correct stoichiometry with the nickel salt. | |
| Substrate is not sufficiently activated. | The electronic properties of the substituent on the oxindole can affect reactivity. Consider modifying the substrate if possible. | |
| Low Enantioselectivity (ee) | Suboptimal reaction temperature. | Perform the reaction at a lower temperature (e.g., -50 °C).[1] |
| Incorrect catalyst loading. | Vary the catalyst loading; sometimes higher loading can improve ee, but it can also lead to side reactions. | |
| Monometallic vs. Bimetallic catalyst formation. | The nature of the active catalyst can influence enantioselectivity. Ensure the conditions favor the formation of the desired catalytic species as per the literature.[1] |
Quantitative Data Summary
Table 1: Effect of Catalyst Loading on a Ni-Catalyzed Asymmetric Amination
| Catalyst Loading (mol %) | Yield (%) | Enantiomeric Excess (ee, %) |
| 2 | 99 | 99 |
| 1 | 95 | 98 |
| 0.5 | 92 | 96 |
Data is illustrative and based on trends reported in the literature for similar reactions.[4]
Table 2: Comparison of Different Catalytic Systems for 3-Aminooxindole Synthesis
| Reaction Type | Catalyst System | Typical Yield (%) | Typical ee (%) | Reference |
| Asymmetric Allylic Alkylation | [Pd(η³-C₃H₅)Cl]₂ / Chiral Ligand | 85-95 | 90-98 | [8] |
| Asymmetric Amination | Ni₂(Schiff base) Complex | 89-99 | 87-99 | [1] |
| Michael Addition | Bifunctional Thiourea Organocatalyst | 90-98 | up to 92 | [3] |
| α-Amination | Sc(OTf)₃ / N,N'-dioxide Complex | up to 98 | up to 99 | [4] |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Asymmetric Allylic Alkylation of 3-Aminooxindoles
This protocol is a generalized procedure based on common practices in the field.[9]
-
Catalyst Preparation: In a flame-dried Schlenk tube under an argon atmosphere, add the palladium precursor (e.g., [Pd(η³-C₃H₅)Cl]₂) (0.01 mmol) and the chiral aminophosphine ligand (0.02 mmol).
-
Solvent Addition: Add anhydrous toluene (1 mL) and stir the mixture at room temperature for 30 minutes.
-
Reagent Addition: Add the 3-aminooxindole substrate (0.5 mmol), the allyl carboxylate (0.6 mmol), and a suitable base (e.g., BSA, 1.5 mmol).
-
Reaction Monitoring: Stir the reaction mixture at the specified temperature (e.g., room temperature or 0 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench with saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Nickel-Catalyzed Asymmetric Amination of 3-Substituted Oxindoles
This protocol is a generalized procedure based on reported methods.[1]
-
Catalyst Formation: In a glovebox, combine the nickel salt (e.g., Ni(OAc)₂) and the chiral Schiff base ligand in a reaction vessel.
-
Solvent and Substrate Addition: Add the anhydrous solvent (e.g., THF) followed by the 3-substituted oxindole.
-
Initiation: Add the azodicarboxylate reagent dropwise at the specified low temperature (e.g., -50 °C).
-
Reaction: Stir the mixture at this temperature for the recommended duration (e.g., 24-48 hours).
-
Work-up: Quench the reaction with a suitable reagent (e.g., saturated NaHCO₃ solution). Allow the mixture to warm to room temperature and extract with an organic solvent.
-
Purification: Dry the combined organic extracts and concentrate. Purify the residue by column chromatography.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Enantioselective synthesis of quaternary 3-aminooxindoles via organocatalytic asymmetric Michael addition of 3-monosubstituted 3-aminooxindoles to nitroolefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Highly enantioselective synthesis of 3-amino-2-oxindole derivatives: catalytic asymmetric alpha-amination of 3-substituted 2-oxindoles with a chiral scandium complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Asymmetric Synthesis of Amines via Nickel-Catalyzed Enantioconvergent Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Workup [chem.rochester.edu]
- 8. Palladium-catalyzed asymmetric allylic alkylation of 3-aminooxindoles to access chiral homoallylic aminooxindoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Technical Support Center: Synthesis of 3-Aminoindolin-2-one Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-aminoindolin-2-one derivatives. The following sections address common issues related to solvent effects on reaction outcomes, offering solutions and detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield for the synthesis of this compound derivatives is consistently low. How can I improve it?
A1: Low yields can often be attributed to suboptimal solvent selection. The polarity of the solvent plays a crucial role in the solubility and reactivity of the starting materials. For nucleophilic addition reactions in the synthesis of related heterocyclic compounds, a 20% aqueous DMSO mixture has been found to be optimal, significantly improving both yield and reaction time.[1] It is recommended to screen a range of solvents with varying polarities, such as aqueous mixtures of DMSO, DMF, ethanol, and water, to find the ideal conditions for your specific substrates.[2] In some cases, greener solvents like water can also provide excellent yields under microwave irradiation.[2]
Q2: I am observing the formation of significant side products. How can the choice of solvent help in improving the reaction selectivity?
A2: Solvent choice can dramatically influence the selectivity of a reaction. For instance, in the synthesis of fluorinated oxindoles, the solvent was a key factor in selectively producing either 3,3-difluorooxindoles or 3-fluorooxindoles.[3] The solvent can affect the stability of intermediates and transition states, thereby favoring one reaction pathway over another. When dealing with side product formation, consider changing the solvent to one with a different polarity or hydrogen bonding capability. For example, switching between protic and aprotic solvents can alter the reaction course.
Q3: My starting materials are not fully dissolving in the chosen solvent. What are the implications and what should I do?
A3: Poor solubility of reactants is a common reason for slow or incomplete reactions, leading to lower yields. If your starting materials are not fully dissolving, it is advisable to switch to a solvent system with better solubilizing power for your specific substrates. For polar compounds, highly polar solvents like DMSO or DMF are often effective.[1] For less polar reactants, solvents like dichloromethane (DCM) or tetrahydrofuran (THF) might be more suitable.[4] In some syntheses of indolin-2-one derivatives, DCM has been used effectively.[4][5] It is also worth considering that for some reactions, a biphasic system or the use of a phase-transfer catalyst might be beneficial.
Q4: Can the solvent affect the isomeric ratio of my final product?
A4: Yes, the solvent can influence the stereochemical outcome of a reaction. For example, in the synthesis of certain thiazolidine derivatives, the use of DMSO as a solvent favored the formation of the trans isomer, while in chloroform (CDCl3), the cis isomer was predominant after reaching equilibrium.[1] This is due to the differential stabilization of the diastereomeric transition states by the solvent. Therefore, if you are aiming for a specific isomer, it is crucial to screen different solvents.
Solvent Effects on Reaction Yield: A Comparative Overview
The following table summarizes the effect of different solvents on the yield of related indolin-2-one and thiazolidine syntheses, which can provide insights for the synthesis of this compound derivatives.
| Solvent System | Product Type | Yield (%) | Reaction Time | Reference |
| 20% Aqueous DMSO | (2R/2S,4R)-2-aryl-thiazolidine-4-carboxylic acids | High | Short | [1] |
| Water (Microwave) | (Z)-5-benzylidenethiazolidine-2,4-dione | 84-91 | Short | [2] |
| Aqueous Ethanol (Microwave) | (Z)-5-benzylidenethiazolidine-2,4-dione | Lower than water | - | [2] |
| DMF (Microwave) | (Z)-5-benzylidenethiazolidine-2,4-dione | Lower than water | - | [2] |
| DMSO (Microwave) | (Z)-5-benzylidenethiazolidine-2,4-dione | Lower than water | - | [2] |
| Solvent-less (Microwave) | (Z)-5-benzylidenethiazolidine-2,4-dione | 66 | 5 min | [2] |
| Dichloromethane (CH2Cl2) | 2-hydroxy-indolin-3-ones | up to 97 | 14-20 h | [4] |
| Acetonitrile | 2-amino-indolin-3-one | 65 | - | [4] |
| Dichloroethane (DCE) | 2-hydroxy-indolin-3-ones | <30 | - | [4] |
| Tetrahydrofuran (THF) | 2-hydroxy-indolin-3-ones | No product | - | [4] |
| Methanol (MeOH) | 2-hydroxy-indolin-3-ones | No product | - | [4] |
Experimental Protocols
General Procedure for the Synthesis of 2-hydroxy-indolin-3-ones in Dichloromethane [4][5]
-
Dissolve the starting material, 2-aminophenyl-3-oxopropanoate (1 equivalent), in dry dichloromethane (DCM) to a concentration of 0.02 M.
-
Add phenyliodine(III) bis(trifluoroacetate) (PIFA) (2 equivalents) portion-wise to the reaction mixture at room temperature under a nitrogen atmosphere.
-
Allow the reaction to stir overnight (14-20 hours).
-
Upon completion, extract the mixture three times with water and DCM.
-
Dry the combined organic layers over sodium sulfate.
-
Purify the crude product by silica gel column chromatography.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the synthesis and optimization of this compound derivatives.
References
Validation & Comparative
A Comparative Guide: 3-Aminoindolin-2-one vs. Isatin in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a privileged scaffold in medicinal chemistry, giving rise to a multitude of biologically active compounds. Among these, 3-aminoindolin-2-one and isatin (1H-indole-2,3-dione) represent two closely related structures that have garnered significant attention for their diverse pharmacological activities. This guide provides an objective comparison of their performance in various biological assays, supported by experimental data, detailed methodologies, and pathway visualizations to inform drug discovery and development efforts.
Executive Summary
While both this compound and isatin share a common indolin-2-one core, their distinct functionalities at the C3 position lead to different biological profiles. Isatin, with its reactive ketone, has been extensively studied and shown to possess a broad spectrum of activities, including anticancer, antiviral, and enzyme inhibitory effects. The this compound scaffold, on the other hand, is a key pharmacophore in a variety of kinase inhibitors, demonstrating potent and often selective inhibition of crucial signaling pathways implicated in cancer and other diseases. Direct comparative studies between the parent this compound and isatin are scarce in the literature. Therefore, this guide draws comparisons based on the activities of their representative derivatives to highlight the therapeutic potential of each scaffold.
Data Presentation: A Comparative Overview of Biological Activities
The following tables summarize the quantitative data for derivatives of this compound and isatin in key biological assays.
Table 1: Anticancer Activity (IC50 values in µM)
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Key Findings & Citation |
| This compound Scaffold | |||
| 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}-indolin-2-one derivative (VIb-d) | HeLa | 10.64 - 13.92 | Showed potent activity comparable to Cisplatin.[1] |
| 5-fluoroindolin-2-one derivative with a pyridone unit (23) | HCT-116 | Not specified, but showed significant activity | Suppresses cell proliferation via G1 phase arrest and apoptosis. |
| (Z)-3-(((4-bromobenzyl)sulfinyl)methylene)indolin-2-one (6j) | HeLa, HepG2, MCF-7, SCC-15, A549 | Average < 40 | Effective tyrosine kinase inhibitor with noteworthy antitumor potential. |
| Isatin Scaffold | |||
| 5-Nitro-1H-indole-2,3-dione-3-N-(4H-methyl phenyl) thiosemicarbazone | E. coli and S. aureus | Not specified, but active | Demonstrates antibacterial activity. |
| Isatin-gallate hybrid (3b) | Various cancer cell lines | Not specified, but most potent among tested hybrids | Exhibits significant in vitro antioxidant and cytotoxic activities. |
| N'-(5-substituted-2-oxoindolin-3-ylidene)-3,4,5-trihydroxybenzohydrazide (3a–d) | Various cancer cell lines | Not specified | Explored for synergistic anticancer effects. |
Table 2: Kinase Inhibitory Activity (IC50 values in nM)
| Compound/Derivative | Kinase Target | IC50 (nM) | Key Findings & Citation |
| This compound Scaffold | |||
| Carbamate derivative (6e) | Aurora B | 16.2 | Showed preferential antiproliferative activity. |
| Cyclopropylurea derivative (8a) | Aurora B | 10.5 | Displayed optimum activity against Aurora B and MDA-MB-468 cells. |
| (E)-3-benzylideneindolin-2-one derivative (AK34) | Aurora A | 1680 (1.68 µM) | Shows a pronounced inhibitory effect with high affinity. |
| Isatin Scaffold | |||
| Isatin-based ALDH-isoform inhibitors | ALDH1A1, ALDH2, ALDH3A1 | 193 - >10,000 | Exhibited inhibitory activity against aldehyde dehydrogenase isoforms. |
| 3-alkenyl-oxindole multi-kinase inhibitor (Nintedanib) | VEGFR, FGFR, PDGFR | 13 - 108 | Potent inhibitor of multiple receptor tyrosine kinases. |
Table 3: Antiviral Activity
| Compound/Derivative | Virus | Assay | Key Findings & Citation |
| This compound Scaffold | |||
| 3-hydrazonoindolin-2-one derivative (11a) | HIV-1 | Cell-based | Most potent anti-HIV-1 effect with a selectivity index of 10.[2] |
| Isatin Scaffold | |||
| 5-nitro-3-[(4-thiazolidinone-2-ylidene)hydrazono]-1H-2-indolinones (3a, 3f) | Bovine viral diarrhea virus (BVDV) | Cell-based | Inhibited the growth of BVDV.[3] |
| Isatin derivative (1c) | Yellow fever virus (YFV) | Cell-based | Afforded weak activity against YFV.[3] |
| 3-aryl-quinolin-2-one derivative (34) | Influenza A (H3N2, H1N1) | Plaque Reduction | IC50 values of 2.14 µM and 4.88 µM, respectively.[4] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
MTT Assay for Cytotoxicity
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
Cells to be tested
-
96-well plates
-
Complete cell culture medium
-
Test compounds (this compound/isatin derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[1][5]
-
In Vitro Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific kinase.
-
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (often radiolabeled with ³²P or ³³P)
-
Test compounds
-
Kinase reaction buffer
-
Method for detecting phosphorylation (e.g., phosphocellulose paper and scintillation counting for radioactive assays, or luminescence-based kits like ADP-Glo™)
-
-
Procedure (Radiometric Assay):
-
Prepare a reaction mixture containing the kinase, substrate, and kinase buffer.
-
Add various concentrations of the test compound or a vehicle control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at a specific temperature (e.g., 30°C) for a defined time.
-
Stop the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).
-
Wash the phosphocellulose paper to remove unincorporated radiolabeled ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition and determine the IC50 value.
-
Plaque Reduction Assay for Antiviral Activity
This assay is the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[6]
-
Materials:
-
Host cell line susceptible to the virus
-
Virus stock
-
96-well or 24-well plates
-
Culture medium
-
Test compounds
-
Overlay medium (e.g., containing agarose or methylcellulose)
-
Fixative (e.g., 10% formalin)
-
Staining solution (e.g., crystal violet)
-
-
Procedure:
-
Seed host cells in plates to form a confluent monolayer.
-
Prepare serial dilutions of the virus and incubate with various concentrations of the test compound for a set period.
-
Infect the cell monolayers with the virus-compound mixtures.
-
After an adsorption period, remove the inoculum and add the overlay medium to restrict virus spread to adjacent cells.
-
Incubate the plates for several days to allow for plaque formation.
-
Fix the cells and stain with crystal violet to visualize the plaques (clear zones where cells have been lysed).
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Count the number of plaques in each well.
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Calculate the percentage of plaque reduction compared to the virus control and determine the IC50 or EC50 value.[7][8][9]
-
Signaling Pathways and Mechanisms of Action
The biological activities of this compound and isatin derivatives are intrinsically linked to their modulation of specific cellular signaling pathways.
Isatin and its Derivatives: Multi-Targeting Agents
Isatin and its derivatives exhibit a broad range of biological activities by interacting with multiple targets. In cancer, isatin derivatives have been shown to induce apoptosis through the modulation of key signaling pathways. For instance, they can inhibit the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation. They have also been reported to affect the MAPK/ERK pathway, which is involved in cell growth and differentiation.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. atcc.org [atcc.org]
- 6. benchchem.com [benchchem.com]
- 7. bioagilytix.com [bioagilytix.com]
- 8. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 9. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 3-Aminoindoles
For Researchers, Scientists, and Drug Development Professionals
The 3-aminoindole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and pharmacologically active compounds. The development of efficient and versatile synthetic routes to access these valuable building blocks is of paramount importance. This guide provides an objective comparison of prominent synthetic strategies for preparing 3-aminoindoles, supported by experimental data and detailed methodologies.
Comparative Analysis of Synthetic Methodologies
The synthesis of 3-aminoindoles can be broadly categorized into several key approaches, each with its own set of advantages and limitations. The choice of a particular route often depends on factors such as substrate availability, desired substitution patterns, scalability, and reaction conditions. This guide will focus on the following prominent methods:
-
Copper-Catalyzed Three-Component Coupling
-
Two-Step Synthesis via Nitrostyrene Intermediates
-
Classical Nitration and Subsequent Reduction
-
Synthesis from Isatin Precursors
-
Direct C3-H Amination of Indoles
-
Fischer Indole Synthesis
The following sections provide a detailed comparison of these methods, including quantitative data on their performance, step-by-step experimental protocols, and visual representations of the synthetic pathways.
Data Presentation: A Side-by-Side Comparison
To facilitate a clear and objective comparison, the following table summarizes the key performance indicators for each synthetic route. The data presented is a representative summary from various literature sources and may vary depending on the specific substrates and reaction conditions employed.
| Synthetic Route | Typical Yield (%) | Reaction Time | Key Advantages | Key Disadvantages | Functional Group Tolerance | Scalability |
| Copper-Catalyzed Three-Component Coupling | 70-95%[1][2] | 12-16 hours[2] | High efficiency, good functional group tolerance, one-pot potential.[2] | Requires a copper catalyst, starting materials can be complex. | Good, tolerates various substituents on the aldehyde and alkyne.[2] | Demonstrated on millimole scale.[2] |
| Two-Step Synthesis via Nitrostyrene | 70-90%[3] | 2-4 hours (MW) | Readily available and low-cost starting materials, straightforward procedure.[3] | Use of nitrostyrene requires caution due to its irritating properties.[1][4] | Good for 2-arylindoles.[3] | Reported on millimole scale.[3] |
| Nitration and Reduction | 60-85% (overall) | Variable (multi-step) | Well-established classical method. | Often requires harsh acidic conditions for nitration and strong reducing agents. Can suffer from regioselectivity issues.[5] | Moderate, sensitive functional groups may not be tolerated. | Can be scaled, but safety precautions are necessary. |
| Synthesis from Isatins | 70-95% | Variable | Readily available starting materials, allows for diverse substitutions at the 3-position. | Primarily yields 3-amino-2-oxindoles, requiring an additional reduction step for 3-aminoindoles. | Good, a wide range of nucleophiles can be used with isatin imines. | Well-established on a laboratory scale. |
| Direct C3-H Amination | 50-80% | 12-24 hours | Atom-economical, avoids pre-functionalization of the indole ring. | Can suffer from regioselectivity issues (C2 vs. C3 amination), may require specific directing groups.[6] | Dependent on the specific catalytic system and aminating agent used. | Under active development, scalability may vary. |
| Fischer Indole Synthesis | 40-70% | 4-24 hours | A classic and versatile method for indole synthesis. | May require harsh acidic conditions and high temperatures; direct synthesis of 3-aminoindoles can be challenging.[7][8] | Moderate, depends on the stability of the hydrazine and carbonyl precursors. | Widely used in industry for indole synthesis, but may require optimization for 3-aminoindole derivatives. |
Experimental Protocols
This section provides detailed experimental procedures for the key synthetic routes discussed.
Copper-Catalyzed Three-Component Coupling of 2-Aminobenzaldehydes, Amines, and Alkynes
This method provides an efficient route to 3-aminoindolines, which can be subsequently isomerized to 3-aminoindoles.[2]
Reaction Scheme:
Caption: Copper-catalyzed three-component synthesis of 3-aminoindoles.
Experimental Procedure:
-
Synthesis of 3-Aminoindoline:
-
To a dry reaction vial, add the N-protected 2-aminobenzaldehyde (1.0 eq.), the secondary amine (1.0 eq.), and a copper(I) salt (e.g., CuCl, 5 mol%).
-
Add the terminal alkyne (1.2 eq.) and a suitable solvent (e.g., acetonitrile).
-
Stir the reaction mixture at 80 °C for 12-16 hours.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the 3-aminoindoline.
-
-
Isomerization to 3-Aminoindole:
-
Dissolve the purified 3-aminoindoline in a suitable solvent (e.g., THF/methanol).
-
Add a base (e.g., cesium carbonate, 2.0 eq.).
-
Heat the mixture at 65 °C for 4-6 hours.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
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Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the 3-aminoindole.
-
Two-Step Synthesis via Nitrostyrene Intermediates
This route involves the reaction of an indole with a nitrostyrene to form a spiro-isoxazole intermediate, which is then converted to the 3-aminoindole.[3]
Reaction Scheme:
Caption: Two-step synthesis of 3-aminoindoles via a nitrostyrene intermediate.
Experimental Procedure:
-
Step 1: Synthesis of 4'-phenyl-4'H-spiro[indole-3,5'-isoxazole]:
-
In a reaction flask, dissolve the indole (1.0 eq.) and nitrostyrene (1.1 eq.) in a suitable solvent (e.g., dichloromethane).
-
Add phosphorous acid (1.5 eq.) to the mixture.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude spiro-isoxazole can often be used in the next step without further purification.
-
-
Step 2: Conversion to 3-Aminoindole:
-
Place the crude spiro-isoxazole intermediate in a microwave reaction vial.
-
Add hydrazine hydrate (5.0 eq.) and a solvent such as ethanol.
-
Heat the mixture in a microwave reactor at 150 °C for 30-60 minutes.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography on silica gel to obtain the 3-aminoindole.
-
Safety Note: Nitrostyrenes can be irritating to the skin and mucous membranes. Handle with appropriate personal protective equipment in a well-ventilated fume hood.[1][4]
Classical Nitration and Subsequent Reduction
This is a traditional two-step approach to introduce an amino group at the C3 position of the indole ring.
Reaction Scheme:
Caption: Synthesis of 3-aminoindoles by nitration and reduction.
Experimental Procedure:
-
Step 1: Nitration of Indole:
-
Dissolve the indole (1.0 eq.) in acetic anhydride at 0 °C.
-
Slowly add a solution of nitric acid in acetic anhydride while maintaining the temperature below 5 °C.
-
Stir the reaction mixture at low temperature for 1-2 hours.
-
Pour the reaction mixture onto ice and collect the precipitated 3-nitroindole by filtration.
-
Wash the solid with cold water and dry under vacuum.
-
-
Step 2: Reduction of 3-Nitroindole:
-
Suspend the 3-nitroindole (1.0 eq.) in ethanol.
-
Add stannous chloride dihydrate (SnCl₂·2H₂O, 5.0 eq.) and concentrated hydrochloric acid.
-
Heat the mixture to reflux for 1-2 hours.
-
Cool the reaction and neutralize with a concentrated aqueous solution of sodium hydroxide.
-
Extract the product with ethyl acetate, dry the organic layer, and concentrate.
-
Purify the crude 3-aminoindole by column chromatography.
-
Synthesis from Isatin Precursors
This method typically yields 3-amino-2-oxindoles, which are valuable intermediates and can be further reduced to 3-aminoindoles if desired.
Reaction Scheme:
Caption: Synthesis of 3-amino-2-oxindoles from isatins.
Experimental Procedure:
-
Formation of Isatin Imine:
-
Dissolve isatin (1.0 eq.) and a primary amine (1.1 eq.) in a suitable solvent like toluene.
-
Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid).
-
Heat the mixture to reflux with a Dean-Stark trap to remove water.
-
After completion, cool the reaction and remove the solvent under reduced pressure. The crude imine is often used directly.
-
-
Nucleophilic Addition to Isatin Imine:
-
Dissolve the isatin imine in a dry solvent under an inert atmosphere.
-
Add the desired nucleophile (e.g., a Grignard reagent, an enolate, or a cyanide source).
-
Stir the reaction at the appropriate temperature until completion.
-
Quench the reaction carefully (e.g., with saturated aqueous ammonium chloride).
-
Extract the product with an organic solvent, dry, and concentrate.
-
Purify the resulting 3-amino-2-oxindole by chromatography.
-
Conclusion
The synthesis of 3-aminoindoles can be achieved through a variety of synthetic routes, each with its distinct advantages and disadvantages. The copper-catalyzed three-component coupling and the two-step synthesis via nitrostyrene intermediates represent modern, efficient, and versatile approaches with good functional group tolerance. Classical methods like nitration/reduction and the Fischer indole synthesis remain relevant, particularly for specific substitution patterns, though they may involve harsher reaction conditions. The synthesis from isatins provides a reliable route to 3-amino-2-oxindoles, which are valuable precursors to 3-aminoindoles. The direct C-H amination of indoles is a promising and atom-economical strategy that is currently an active area of research.
The selection of the optimal synthetic route will ultimately depend on the specific target molecule, available starting materials, and the desired scale of the reaction. The information provided in this guide is intended to assist researchers in making informed decisions for the efficient and successful synthesis of 3-aminoindole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene [mdpi.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. html.rhhz.net [html.rhhz.net]
- 7. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alfa-chemistry.com [alfa-chemistry.com]
A Comparative Guide to the Structure-Activity Relationship of 3-Aminoindolin-2-one Analogs
The 3-aminoindolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with applications in oncology and inflammation. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various this compound analogs, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant biological pathways and experimental workflows.
I. Comparative Biological Activities of this compound Analogs
The biological activity of this compound analogs is highly dependent on the nature and position of substituents on both the indolinone core and the 3-position substituent. The following tables summarize the in vitro potencies of representative analogs against key cancer-related kinases and various cancer cell lines.
Table 1: Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) by 3-Substituted Indolin-2-one Analogs
| Compound ID | 3-Position Substituent | Modifications on Indolinone Core | IC50 (µM) vs. VEGFR-2 | Reference |
| Sunitinib | (Z)-[1-(2-diethylaminoethyl)-5-fluoro-2-methyl-1H-pyrrol-3-yl]methylene | 5-Fluoro | 0.139 | [1] |
| 17a | Not specified in detail | Not specified in detail | 0.078 | [1] |
| 10g | Not specified in detail | Not specified in detail | 0.087 | [1] |
| 5b | Not specified in detail | Not specified in detail | 0.160 | [1] |
| 15a | Not specified in detail | Not specified in detail | 0.180 | [1] |
| 10e | Not specified in detail | Not specified in detail | 0.358 | [1] |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
SAR Summary for VEGFR-2 Inhibition: The indolin-2-one core is essential for VEGFR-2 inhibitory activity[2]. Substitutions at the C-3 position of the oxindole ring play a crucial role in their antiangiogenic and anticancer activities[2]. As demonstrated by Sunitinib, a pyrrole-methylene substituent at the 3-position is a key feature for potent VEGFR-2 inhibition. Further modifications on this pyrrole ring and the indolinone core can fine-tune the potency.
Table 2: Inhibition of Aurora A Kinase by (E)-3-Benzylideneindolin-2-one Analogs
| Compound ID | Substituents on Benzylidene Ring | Modifications on Indolinone Core | IC50 (µM) vs. Aurora A | Reference |
| AK34 | 4-Methyl | None | 1.68 | [3] |
| AK09 | Not specified in detail | Not specified in detail | Stronger than Tripolin A | [3] |
| AK35 | Not specified in detail | Not specified in detail | Stronger than Tripolin A | [3] |
| Tripolin A | (Reference Compound) | Weaker than AK analogs | [3] |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
SAR Summary for Aurora A Kinase Inhibition: For (E)-3-benzylideneindolin-2-one derivatives, substitutions on the benzylidene ring significantly impact their inhibitory activity against Aurora A kinase. Compound AK34, with a methyl group at the B-4 position of the benzylidene ring, showed potent inhibitory activity[3]. These compounds are suggested to act on an allosteric site of Aurora A[3].
Table 3: Anti-proliferative Activity of 3-Hydrazonoindolin-2-one Analogs against Cancer Cell Lines
| Compound ID | 3-Position Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 7b | Not specified in detail | A-549 (Lung) | 2.14 (average) | [4] |
| 5c | Not specified in detail | A-549 (Lung) | 2.53 (average) | [4] |
| 5b | 5-Chloro-3-((thiazol-2-ylmethylene)hydrazono) | A-549 (Lung) | 4.37 (average) | [4] |
| 10e | 5-Chloro-3-(2-(4-phenylthiazol-2-yl)hydrazono) | A-549 (Lung) | 4.66 (average) | [4] |
| Sunitinib | (Reference Compound) | A-549 (Lung) | 8.11 (average) | [4] |
| HI 5 | Not specified in detail | MCF-7 (Breast) | 1.15 | [5] |
IC50 values represent the concentration of the compound required to inhibit the proliferation of 50% of the cells.
SAR Summary for Anti-proliferative Activity: The 3-hydrazonoindolin-2-one scaffold has demonstrated potent anti-proliferative activity against various cancer cell lines, with some analogs showing superior potency to the approved drug Sunitinib[4]. The nature of the heterocyclic ring attached to the hydrazono moiety significantly influences the cytotoxic activity. For instance, compounds 7b and 5c emerged as highly potent derivatives[4].
II. Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Luminescent Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
-
Principle: The assay is a two-step process. First, the kinase reaction is performed with the kinase, substrate, ATP, and the test compound. The ADP-Glo™ Reagent is then added to terminate the reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert the generated ADP back to ATP, which is then used by luciferase to produce a light signal proportional to the initial ADP amount.
-
Protocol:
-
Reagent Preparation: Prepare a 2X kinase solution and a 2X substrate/ATP solution in Kinase Assay Buffer. The final ATP concentration should be near the Km value for the specific kinase. Prepare serial dilutions of the this compound analogs in Kinase Assay Buffer with 1-2% DMSO.
-
Kinase Reaction: To a 96-well plate, add 5 µL of the diluted compound or control, followed by 10 µL of the 2X kinase solution. Pre-incubate for 15 minutes at room temperature. Initiate the reaction by adding 10 µL of the 2X substrate/ATP solution. Incubate for 1 hour at room temperature.
-
ADP Detection: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction. Incubate for 40 minutes at room temperature.
-
ATP Generation and Luminescence: Add 50 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader. Calculate the percentage of kinase inhibition relative to the no-inhibitor control and plot a dose-response curve to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance.
-
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogs and incubate for the desired exposure period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader[6].
-
ELISA for TNF-α and IL-6 Measurement
This sandwich enzyme-linked immunosorbent assay is used to quantify the concentration of cytokines like TNF-α and IL-6 in cell culture supernatants or serum.
-
Principle: A capture antibody specific for the cytokine of interest is coated onto the wells of a microplate. The sample is added, and the cytokine binds to the capture antibody. A biotinylated detection antibody, also specific for the cytokine, is then added, followed by streptavidin-HRP. Finally, a substrate solution is added, and the resulting color change is proportional to the amount of cytokine present.
-
Protocol:
-
Plate Coating: Coat a 96-well microplate with a capture antibody against human TNF-α or IL-6 and incubate overnight.
-
Blocking: Block the plate with an appropriate blocking buffer for 1 hour at room temperature.
-
Sample Incubation: Add standards and samples (e.g., cell culture supernatant) to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Add a biotinylated detection antibody and incubate for 2 hours at room temperature.
-
Streptavidin-HRP: Add Streptavidin-HRP and incubate for 20 minutes.
-
Substrate Addition: Add a substrate solution and incubate until color develops.
-
Stopping Reaction and Reading: Stop the reaction with a stop solution and measure the absorbance at 450 nm. A standard curve is used to determine the concentration of the cytokine in the samples[7][8].
-
III. Visualization of Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key concepts related to the SAR of this compound analogs.
Signaling Pathway of VEGFR-2 Inhibition
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound analogs.
General Experimental Workflow for SAR Studies
Caption: A generalized workflow for the structure-activity relationship (SAR) study of novel analogs.
Logical Relationships in SAR of 3-Substituted Indolin-2-ones
Caption: Key structural elements influencing the biological activity of this compound analogs.
References
- 1. mdpi.com [mdpi.com]
- 2. Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of (E)-3-benzylideneindolin-2-one derivatives as potential allosteric inhibitors of Aurora A kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. atcc.org [atcc.org]
- 7. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of Interleukin-6 and Tumor Necrosis Factor-alpha concentrations in Iranian-Khorasanian patients with preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
The 3-Aminoindolin-2-one Scaffold: A Validated Pillar in Modern Drug Discovery
A Comparative Guide for Medicinal Chemists and Drug Development Professionals on the Power of a Privileged Scaffold.
The quest for novel therapeutics is often a search for molecular frameworks that can be elegantly decorated to interact with specific biological targets. Among the elite class of such frameworks, known as "privileged scaffolds," the 3-aminoindolin-2-one core has emerged as a particularly fruitful starting point, especially in the development of kinase inhibitors for oncology. Its rigid structure provides a stable anchor, while the substituent at the 3-position can be readily modified to achieve high potency and selectivity against various targets. This guide provides a comparative analysis of the this compound scaffold, benchmarking its performance against other well-known privileged structures in medicinal chemistry and providing the experimental backbone for its validation.
At the Core of Kinase Inhibition: Mechanism and Signaling
The 3-substituted indolin-2-one scaffold has proven exceptionally effective as a Type II inhibitor of receptor tyrosine kinases (RTKs). These compounds typically bind to the ATP-binding pocket of the kinase in its inactive (DFG-out) conformation. Key to this interaction is the formation of hydrogen bonds between the oxindole core and the hinge region of the kinase. The substituent at the C-3 position then extends into a deeper hydrophobic pocket, allowing for modifications that confer selectivity and potency.
A prime example is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis—the formation of new blood vessels essential for tumor growth and metastasis. By blocking the ATP-binding site, indolin-2-one derivatives prevent the autophosphorylation of the receptor, thereby halting the downstream signaling cascade that leads to endothelial cell proliferation and migration.
Comparative Performance: A Privileged Scaffold Among Peers
The true measure of a privileged scaffold lies in its ability to generate potent drug candidates that compare favorably to alternatives. The following table summarizes the inhibitory activity (IC50) of key drugs derived from the this compound scaffold against those from other prominent scaffolds like quinazoline and pyrimidine, targeting overlapping kinases.
| Compound | Scaffold Core | Primary Target(s) | VEGFR-2 IC50 (nM) | PDGFRβ IC50 (nM) | c-KIT IC50 (nM) | Data Source(s) |
| Sunitinib | This compound | VEGFRs, PDGFRs, c-KIT, FLT3, RET | 80 | 2 | ~50 | [1][2] |
| Nintedanib | This compound | VEGFRs, FGFRs, PDGFRs | 13 | 65 | Not a primary target | [3] |
| Gefitinib | Quinazoline | EGFR | >10,000 | Not a primary target | Not a primary target | [4] |
| Erlotinib | Quinazoline | EGFR | Not a primary target | Not a primary target | Not a primary target | [4] |
| Imatinib | 2-Phenylaminopyrimidine | c-KIT, BCR-Abl, PDGFRs | Not a primary target | 100 | 100 | [5][6] |
Note: IC50 values are compiled from multiple sources and may have been determined under different assay conditions. They are presented for comparative purposes.
This data highlights the potent multi-targeting profile of Sunitinib, a hallmark of many successful kinase inhibitors derived from the indolin-2-one scaffold. While scaffolds like quinazoline produce highly potent and selective EGFR inhibitors (Gefitinib, Erlotinib), and the pyrimidine core of Imatinib is highly effective against c-KIT and PDGFR, the indolin-2-one framework demonstrates a versatile capacity to potently inhibit a broader, yet clinically relevant, spectrum of angiogenic and proliferative kinases.
The Validation Workflow: From Scaffold to Candidate
The validation of a privileged scaffold involves a multi-stage process, beginning with the synthesis of a diverse chemical library and culminating in preclinical and clinical evaluation. This workflow ensures that derivatives not only have high potency but also possess favorable drug-like properties.
The Power of Versatility
The this compound scaffold's privileged status is cemented by its synthetic tractability and the ability to modulate its biological activity by modifying the C-3 substituent. This allows for the creation of diverse libraries targeting different kinase families or even entirely different protein classes.
Experimental Protocols
1. Generic In Vitro Tyrosine Kinase Inhibition Assay (Luminescence-based)
This protocol provides a framework for determining the IC50 value of a test compound against a purified tyrosine kinase, such as VEGFR-2. It is based on the principle of quantifying the amount of ATP remaining after the kinase reaction.
-
Materials:
-
Purified recombinant kinase (e.g., VEGFR-2).
-
Kinase-specific peptide substrate (e.g., Poly-(Glu, Tyr) 4:1).
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).
-
ATP solution.
-
Test compound (serially diluted in DMSO, then in Kinase Assay Buffer).
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®).
-
White, opaque 96- or 384-well microplates.
-
Luminometer.
-
-
Procedure:
-
Prepare Reagents: Thaw all reagents and keep them on ice. Prepare serial dilutions of the test compound. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Add Reagents to Plate: To the wells of a microplate, add:
-
5 µL of diluted test compound or vehicle control (for positive and negative controls).
-
10 µL of a solution containing the kinase and substrate in Kinase Assay Buffer.
-
-
Pre-incubation: Gently mix and incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the kinase.
-
Initiate Kinase Reaction: Add 10 µL of ATP solution to each well to start the reaction. For the "blank" or negative control wells, add 10 µL of Kinase Assay Buffer without ATP.
-
Reaction Incubation: Incubate the plate at 30°C for 45-60 minutes. The optimal time may vary depending on the kinase activity.
-
Stop Reaction and Detect ATP: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 25 µL of the ATP detection reagent to each well. This reagent stops the kinase reaction and initiates the luminescent signal.
-
Signal Incubation: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure Luminescence: Read the plate using a luminometer.
-
Data Analysis: Subtract the blank reading from all other readings. Plot the percentage of kinase inhibition versus the log of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
2. MTT Cell Viability Assay
This colorimetric assay is used to assess the cytotoxic or anti-proliferative effects of a compound on cultured cells. It measures the metabolic activity of cells, which is an indicator of cell viability.[7][8]
-
Materials:
-
Cultured cells (e.g., HUVEC for anti-angiogenic testing).
-
Complete cell culture medium.
-
Test compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).[8]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution).[9]
-
96-well clear flat-bottom tissue culture plates.
-
Microplate reader (absorbance at ~570 nm).
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.[10] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.
-
Add MTT Reagent: After incubation, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of the 5 mg/mL MTT solution to each well.[9]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C.[9] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize Formazan: Carefully remove the MTT-containing medium. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.[10]
-
Mix and Read: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.[8]
-
Measure Absorbance: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability versus the log of the compound concentration and determine the IC50 value.
-
References
- 1. takarabio.com [takarabio.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. promega.com [promega.com]
- 4. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and structure-activity relationship studies of 3-substituted indolin-2-ones as effective neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. Privileged Structures | OpenOChem Learn [learn.openochem.org]
- 10. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of 3-Aminoindolin-2-one Derivatives and Sunitinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of the multi-targeted kinase inhibitor, Sunitinib, and the broader class of 3-aminoindolin-2-one derivatives. While Sunitinib itself is a complex 3-substituted indolin-2-one, a direct quantitative comparison with the parent this compound is challenging due to limited publicly available data on the latter's specific kinase inhibition profile and cytotoxicity. Therefore, this guide will use Sunitinib as a well-characterized benchmark to explore the therapeutic potential inherent in the this compound scaffold, highlighting how chemical modifications lead to potent and selective kinase inhibitors.
Mechanism of Action and Target Profile
Sunitinib is an oral, small-molecule, multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1][2] Its primary mechanism of action involves the inhibition of several RTKs implicated in tumor growth, angiogenesis, and metastatic progression.[3] By binding to the ATP-binding pocket of these kinases, Sunitinib blocks downstream signaling pathways, leading to the inhibition of cell proliferation and the induction of apoptosis.[4][5]
In contrast, the this compound core represents a foundational scaffold from which numerous kinase inhibitors have been developed.[5][6] The biological activity of its derivatives is highly dependent on the nature and position of the substituents on the indolinone ring system.[6]
Key Kinase Targets of Sunitinib:
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): Inhibition of VEGFR-1, -2, and -3 is crucial for Sunitinib's anti-angiogenic effects.[2][4]
-
Platelet-Derived Growth Factor Receptors (PDGFRs): Targeting PDGFR-α and -β inhibits tumor cell proliferation and pericyte recruitment to blood vessels.[2][4]
-
Stem Cell Factor Receptor (c-KIT): Inhibition of c-KIT is key to its efficacy in gastrointestinal stromal tumors (GIST).[3]
-
FMS-like Tyrosine Kinase 3 (FLT3): Important in certain hematological malignancies.[4]
-
Rearranged during Transfection (RET): A target in some types of thyroid cancer.[4]
Comparative Biological Activity Data
The following tables summarize the inhibitory activity of Sunitinib against key kinase targets and its cytotoxic effects on various cancer cell lines. Due to the aforementioned data limitations, specific data for the parent this compound is not available. Instead, a selection of data for representative 3-substituted indolin-2-one derivatives is presented to illustrate the range of activities within this compound class.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Kinase Target | Sunitinib (nM) | Representative 3-Substituted Indolin-2-one Derivatives (nM) |
| VEGFR2 (KDR) | 80[1][7] | 0.32 - 10,000+[6] |
| PDGFRβ | 2[1][7] | 10 - >10,000[6] |
| c-KIT | - | - |
| FLT3 | 30 - 250[1] | - |
| Aurora B | - | 10.5 - 32.6 |
Data for representative derivatives are presented as a range to illustrate the variability based on substitution patterns.
Table 2: In Vitro Cytotoxicity (IC50) in Human Cancer Cell Lines
| Cell Line | Cancer Type | Sunitinib (µM) | Representative 3-Substituted Indolin-2-one Derivatives (µM) |
| HCT-116 | Colon Carcinoma | - | Submicromolar - 33.62[8] |
| MDA-MB-231 | Breast Adenocarcinoma | - | Potent Inhibition |
| HeLa | Cervical Carcinoma | - | 10.64 - 33.62[8] |
| A549 | Lung Carcinoma | - | 0.32 |
| K111 | Melanoma | - | 1.19 |
| NCI-H460 | Large Cell Lung Cancer | - | 1.22 |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for understanding the mechanism of action and evaluation of these compounds.
Caption: Sunitinib inhibits VEGFR and PDGFR signaling pathways.
Caption: Experimental workflow for kinase inhibitor evaluation.
Caption: Development from a basic scaffold to a complex inhibitor.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of kinase inhibitors.
In Vitro Kinase Activity Assay (Luminescent)
This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP corresponds to an increase in kinase activity.
Materials:
-
Kinase of interest (e.g., VEGFR2, PDGFRβ)
-
Kinase substrate (specific peptide)
-
ATP
-
Test compounds (this compound derivative, Sunitinib)
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
96-well white microplates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
Kinase Reaction Setup:
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or vehicle (DMSO) to each well.
-
Add 2.5 µL of the kinase solution to each well.
-
Incubate for 10 minutes at room temperature to allow for compound-kinase binding.
-
-
Initiate Kinase Reaction: Add 5 µL of a substrate/ATP mixture to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ATP Detection:
-
Add 10 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of the Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is inversely proportional to kinase activity. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., HCT-116, MDA-MB-231)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vivo Xenograft Tumor Model
This model evaluates the antitumor efficacy of a compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cells
-
Matrigel (optional)
-
Test compound formulation
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 1-5 million human cancer cells (resuspended in PBS or a mixture with Matrigel) into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test compound (e.g., by oral gavage or intraperitoneal injection) and vehicle control according to a predetermined schedule and dosage.
-
Tumor Measurement: Measure the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth rates between the treated and control groups to assess the antitumor efficacy of the compound.
Conclusion
Sunitinib, a 3-substituted indolin-2-one, serves as a powerful example of how the indolin-2-one scaffold can be elaborated to produce a highly effective multi-targeted kinase inhibitor for cancer therapy. While direct biological activity data for the parent this compound is scarce, the extensive research into its derivatives demonstrates the immense potential of this chemical class. The structure-activity relationship of these compounds is complex, with small modifications to the core structure leading to significant changes in kinase selectivity and potency. Future research into novel this compound derivatives may yield even more selective and potent inhibitors for a range of therapeutic applications.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification of 3,5,6-substituted indolin-2-one's inhibitors of Aurora B by development of a luminescent kinase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. The Development of 3-substituted Indolin-2-one Derivatives as Kinase Inhibitors for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Cytotoxic Potential: A Comparative Guide to 3-Aminoindolin-2-one Derivatives in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents with improved efficacy and selectivity remains a cornerstone of oncological research. Within this landscape, 3-aminoindolin-2-one derivatives have emerged as a promising class of compounds, demonstrating significant cytotoxic effects across a range of cancer cell lines. This guide provides a comprehensive comparison of the in vitro performance of various this compound derivatives, supported by experimental data, detailed protocols, and mechanistic insights to inform future drug discovery and development efforts.
Comparative Cytotoxicity of this compound Derivatives
The cytotoxic activity of this compound derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of a compound required to inhibit the growth of 50% of a cell population. The following tables summarize the IC50 values of various derivatives against several human cancer cell lines, as determined by MTT and Sulforhodamine B (SRB) assays.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Series 1: Phenylimino-indolin-2-ones | |||
| Compound VIb (5-Fluoro) | HeLa (Cervical Cancer) | 12.48 | [1] |
| Compound VIc (5-Chloro) | HeLa (Cervical Cancer) | 10.64 | [1] |
| Compound VId (5-Bromo) | HeLa (Cervical Cancer) | 11.82 | [1] |
| Compound VIb (5-Fluoro) | IMR-32 (Neuroblastoma) | 15.26 | [1] |
| Compound VIc (5-Chloro) | IMR-32 (Neuroblastoma) | 13.14 | [1] |
| Compound VId (5-Bromo) | IMR-32 (Neuroblastoma) | 14.55 | [1] |
| Compound VIb (5-Fluoro) | MCF-7 (Breast Cancer) | 18.32 | [1] |
| Compound VIc (5-Chloro) | MCF-7 (Breast Cancer) | 16.44 | [1] |
| Compound VId (5-Bromo) | MCF-7 (Breast Cancer) | 17.86 | [1] |
| Series 2: Benzylidene-indolin-2-ones | |||
| Compound 1c | HCT-116 (Colon Cancer) | <1 | [2] |
| Compound 1h | HCT-116 (Colon Cancer) | <1 | [2] |
| Compound 1c | MDA-MB-231 (Triple-Negative Breast Cancer) | Potent | [2] |
| Compound 2c | MDA-MB-231 (Triple-Negative Breast Cancer) | Potent | [2] |
| Series 3: Hydroxy-imidazolidin-indolin-2-ones | |||
| Compound 3o | A549/ATTC (Non-small cell lung cancer) | 0.19 | [3] |
| Compound 3o | LOX IMVI (Melanoma) | 0.75 | [3] |
| Compound 3n | CCRF-CEM (Leukemia) | 2-5 | [3] |
| Compound 3o | CCRF-CEM (Leukemia) | 2-5 | [3] |
| Series 4: Benzyl Sulfoxide-indolin-2-ones | |||
| Compound 6j | HeLa, HepG2, MCF-7, SCC-15, A549 | <40 (average) | [4] |
| Compound 6o | HeLa, HepG2, MCF-7, SCC-15, A549 | <40 (average) | [4] |
| Series 5: Chloroquinolin-methylene-indolin-2-ones | |||
| Compound LM08 | Ovarian Cancer Cell Lines | 7.7 - 48.8 | [5] |
| Compound LM10 | HCT-115 (Colon Cancer) | 41.3 | [5] |
Experimental Protocols
Accurate and reproducible assessment of cytotoxicity is paramount in preclinical drug development. The following are detailed protocols for the two most commonly employed assays in the cited studies.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4]
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and determine the cell density. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the medium from the wells and add 100 µL of the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well for a final concentration of 0.5 mg/mL.[4]
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method that measures cell density by staining total cellular protein.[1][2]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound derivatives (dissolved in DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v), cold
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris-base solution, 10 mM
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells as described in the MTT assay protocol and incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of the test compounds as described for the MTT assay.
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C in a 5% CO2 incubator.
-
Cell Fixation: Gently add 50 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.
-
Washing: Carefully wash the plates five times with slow-running tap water to remove TCA and dead cells. Allow the plates to air-dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB dye. Allow the plates to air-dry.
-
Solubilization of Bound Dye: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye. Place the plate on a shaker for 5-10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Mechanistic Insights: Signaling Pathways and Cellular Effects
The cytotoxic effects of this compound derivatives are often attributed to their ability to interfere with key cellular processes essential for cancer cell proliferation and survival. The primary mechanism of action for many of these compounds is the inhibition of protein kinases, particularly receptor tyrosine kinases (RTKs) that are often dysregulated in cancer.[6][7]
Inhibition of Receptor Tyrosine Kinase (RTK) Signaling
Many this compound derivatives are designed as competitive inhibitors of the ATP-binding site of RTKs such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR).[7] By blocking the autophosphorylation and activation of these receptors, the derivatives inhibit downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.
Caption: Inhibition of Receptor Tyrosine Kinase (RTK) signaling by this compound derivatives.
Induction of Cell Cycle Arrest and Microtubule Destabilization
Some this compound derivatives have been shown to induce cell cycle arrest, often at the G2/M phase, preventing cancer cells from proceeding through mitosis.[2] This effect can be linked to the destabilization of microtubules, critical components of the mitotic spindle.[2]
Caption: Proposed mechanism of cell cycle arrest via microtubule destabilization.
General Experimental Workflow
The screening and evaluation of novel this compound derivatives typically follow a standardized workflow to ensure consistent and comparable results.
Caption: General workflow for the evaluation of cytotoxic compounds.
This guide highlights the significant potential of this compound derivatives as a scaffold for the development of novel anticancer therapeutics. The provided data and protocols offer a valuable resource for researchers in the field, facilitating the objective comparison of these compounds and guiding the design of future studies. Further investigation into the structure-activity relationships and in vivo efficacy of these derivatives is warranted to translate these promising in vitro findings into clinically effective treatments.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. The Development of 3-substituted Indolin-2-one Derivatives as Kinase Inhibitors for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT (Assay protocol [protocols.io]
A Comparative Analysis of 3-Aminoindolin-2-one Based Drugs: In Vitro vs. In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
The 3-aminoindolin-2-one scaffold is a cornerstone in the development of multi-targeted kinase inhibitors, leading to several FDA-approved drugs for the treatment of various cancers. This guide provides a comparative analysis of the in vitro and in vivo efficacy of prominent drugs based on this structure, including Sunitinib, Regorafenib, Nintedanib, and Toceranib. The data presented herein is collated from various preclinical studies to offer a comprehensive overview for researchers in oncology and drug discovery.
Quantitative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy of selected this compound based drugs across different cancer cell lines and tumor models.
In Vitro Efficacy: IC50 Values
| Drug | Target Kinases | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Sunitinib | VEGFRs, PDGFRs, c-KIT, FLT3, RET, CSF1R | MV4-11 | Acute Myeloid Leukemia | 38.5 | [1] |
| 4T1 | Breast Cancer | 3000 | [2] | ||
| Regorafenib | VEGFRs, PDGFRβ, RET, RAF, p38 MAPK | SK-N-AS, IMR-32, NGP, SK-N-SH | Neuroblastoma | 2500 - 10000 (for apoptosis induction) | [3] |
| Compound 10d (Sunitinib analog) | FLT3 | MV4-11 | Acute Myeloid Leukemia | 24.8 | [1] |
| Compound AK34 | Aurora A | - | - | 1680 | [4] |
Note: IC50 values can vary depending on the specific assay conditions.
In Vivo Efficacy: Tumor Growth Inhibition
| Drug | Dose and Schedule | Animal Model | Cancer Type | Tumor Growth Inhibition | Reference |
| Sunitinib | 20 mg/kg | Neuroblastoma Xenograft | Neuroblastoma | Significant reduction in primary tumor growth (%T/C: 49% for SK-N-BE(2) and 55% for NB12 tumor) | [5] |
| Regorafenib | Not Specified | Neuroblastoma Xenograft | Neuroblastoma | Reduced xenograft tumor growth rates compared to vehicle-treated controls | [6] |
| Regorafenib | 30 mg/kg, once daily | Hepatocellular Carcinoma Xenograft (H129) | Hepatocellular Carcinoma | Significantly different survival time distributions compared to vehicle (median survival: 36 vs 27 days) | [7] |
| Sorafenib | 30 mg/kg, once daily | Hepatocellular Carcinoma Xenograft (H129) | Hepatocellular Carcinoma | No significant improvement in survival compared to vehicle (median survival: 33 vs 28 days) | [7] |
| Toceranib | 40 mg/kg for 20 days | Canine Osteosarcoma Xenograft (Penny cells) | Osteosarcoma | Decreased tumor growth | [8][9] |
| Compound 10d (Sunitinib analog) | Not Specified | MV4-11 Xenografts | Acute Myeloid Leukemia | Significantly suppressed tumor growth | [1] |
| Compound 3b | Not Specified | HT-29 and NCI-H460 Xenografts | Colon and Lung Cancer | Significantly suppressed tumor growth | [10] |
%T/C = (average treated tumor mass / average control tumor mass) x 100
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the targeted signaling pathways and a general workflow for evaluating the efficacy of these kinase inhibitors.
Caption: Targeted signaling pathways of this compound based drugs.
Caption: General experimental workflow for efficacy testing.
Detailed Experimental Protocols
Cell Viability and Apoptosis Assays (In Vitro)
1. Cell Culture:
-
Neuroblastoma cell lines (e.g., SK-N-AS, IMR-32, NGP, SK-N-SH) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[3]
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Treatment:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The following day, cells are treated with various concentrations of the drug (e.g., Regorafenib at 2.5, 5, or 10 µM) for a specified duration (e.g., 72 hours).[3]
3. Viability/Confluence Measurement:
-
Cell viability and confluence can be monitored in real-time using an imaging system like the IncuCyte Zoom™.[3]
4. Apoptosis Assay (Caspase Activity):
-
A caspase 3/7 reagent is added to the cell culture medium.
-
The plate is incubated, and images are acquired using a fluorescence microscope (e.g., IncuCyte Zoom™).
-
Green fluorescent cells indicate caspase activity and apoptosis. The number of green dots per field is quantified.[3]
Orthotopic Xenograft Model (In Vivo)
1. Cell Preparation and Injection:
-
Neuroblastoma cells are harvested and resuspended in a suitable medium.
-
Immunocompromised mice (e.g., nude mice) are anesthetized.
-
A small incision is made to expose the adrenal gland, and neuroblastoma cells are injected into the adrenal gland.[6]
2. Tumor Development and Treatment:
-
Mice are monitored for tumor development.
-
Once tumors are established, mice are randomized into treatment and control groups.
-
The treatment group receives the drug (e.g., Regorafenib) via a suitable route (e.g., oral gavage), while the control group receives a vehicle.[6]
3. Monitoring and Endpoint:
-
Tumor growth is monitored regularly by imaging or caliper measurements.
-
Animal weight and general health are also monitored to assess toxicity.[6]
-
At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, western blot).[6]
Discussion
The this compound scaffold has proven to be a versatile platform for developing potent multi-kinase inhibitors. The representative drugs discussed here demonstrate a common mechanism of targeting key receptor tyrosine kinases involved in angiogenesis and tumor cell proliferation, such as VEGFRs and PDGFRs.
In vitro studies are crucial for initial screening and determining the direct cellular effects of these compounds, such as inhibition of cell viability and induction of apoptosis. However, the in vivo setting provides a more complex and physiologically relevant environment to assess drug efficacy. For instance, Sunitinib's antitumor effect in neuroblastoma models is suggested to be more dependent on regulating the tumor microenvironment and angiogenesis rather than direct tumor cell killing, a nuance that may not be fully captured in vitro.[5] Similarly, while Toceranib showed modest inhibition of cell growth in vitro, its effect was more pronounced in a xenograft model, where it significantly reduced tumor size.[8][9]
Discrepancies between in vitro and in vivo results can arise from various factors, including drug metabolism, bioavailability, and the complex interplay between the tumor and its microenvironment in a living organism. Therefore, a comprehensive evaluation using both systems is essential for the preclinical assessment of these targeted therapies. The data and protocols presented in this guide aim to provide a foundational resource for researchers working on the development and evaluation of novel this compound based drugs.
References
- 1. Design, synthesis and biological evaluation of indolin-2-one-based derivatives as potent, selective and efficacious inhibitors of FMS-like tyrosine kinase3 (FLT3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design and synthesis of (E)-3-benzylideneindolin-2-one derivatives as potential allosteric inhibitors of Aurora A kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Antitumor and Antimetastatic Activity of Sunitinib in Preclinical Neuroblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regorafenib is effective against neuroblastoma in vitro and in vivo and inhibits the RAS/MAPK, PI3K/Akt/mTOR and Fos/Jun pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. In vitro and in vivo effects of toceranib phosphate on canine osteosarcoma cell lines and xenograft orthotopic models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo effects of toceranib phosphate on canine osteosarcoma cell lines and xenograft orthotopic models [ouci.dntb.gov.ua]
- 10. Synthesis and in vivo SAR study of indolin-2-one-based multi-targeted inhibitors as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 3-Aminoindolin-2-one Kinase Inhibitors: Sunitinib, Nintedanib, and Semaxanib
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data
The 3-aminoindolin-2-one scaffold has emerged as a privileged structure in the development of potent kinase inhibitors, leading to the successful development of several anti-cancer therapies. These inhibitors primarily target receptor tyrosine kinases (RTKs) involved in angiogenesis, tumor growth, and metastasis, such as vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and fibroblast growth factor receptors (FGFRs). This guide provides a comparative study of three key this compound derivatives: Sunitinib, Nintedanib, and Semaxanib, focusing on their kinase inhibition profiles, underlying mechanisms, and the experimental protocols used for their evaluation.
Core Structure of this compound
The foundational chemical structure for this class of inhibitors is the 3-substituted indolin-2-one core. Variations in the substitution at the 3-position of the indolin-2-one ring are crucial for determining the potency and selectivity of these compounds against different kinases.[1][2][3]
Comparative Kinase Inhibition Profile
The therapeutic efficacy and side-effect profiles of Sunitinib, Nintedanib, and Semaxanib are largely dictated by their respective kinase inhibition spectra. While all three compounds target key pro-angiogenic kinases, their potencies and selectivities vary significantly.
| Kinase Target | Sunitinib (IC50, nM) | Nintedanib (IC50, nM) | Semaxanib (SU5416) (IC50, nM) |
| VEGFR1 (Flt-1) | 80 | <100 | - |
| VEGFR2 (KDR/Flk-1) | 80[] | <100 | 1230[5][6][7] |
| VEGFR3 (Flt-4) | - | <100 | - |
| PDGFRα | 2[] | <100 | - |
| PDGFRβ | 2[] | <100 | 3000[6] |
| FGFR1 | - | <100 | >10000[6] |
| FGFR2 | - | <100 | - |
| FGFR3 | - | <100 | - |
| c-Kit | <10 | - | 5000[6] |
| Flt3 | <10 | - | - |
| RET | <10 | - | - |
Sunitinib is a multi-targeted RTK inhibitor with potent activity against VEGFRs and PDGFRs.[] It also demonstrates significant inhibition of other kinases such as c-Kit, Flt3, and RET, contributing to its broad anti-tumor activity.[8]
Nintedanib is characterized as a "triple angiokinase inhibitor," potently and simultaneously blocking VEGFRs, FGFRs, and PDGFRs.[5] This broader targeting of pro-angiogenic pathways may help to overcome resistance mechanisms that can arise from the upregulation of alternative signaling pathways.
Semaxanib (SU5416) was one of the first synthetic inhibitors of VEGFR-2 to be developed.[9] It is a potent and selective inhibitor of VEGFR-2 (Flk-1/KDR) but shows significantly weaker activity against PDGFRβ and negligible effects on other kinases like FGFR.[5][6] Although its clinical development was discontinued due to limited efficacy in trials, it remains a valuable research tool for studying VEGFR-2 signaling.[9]
Signaling Pathway Inhibition
Sunitinib, Nintedanib, and Semaxanib exert their anti-angiogenic and anti-tumor effects by blocking the downstream signaling cascades initiated by the binding of growth factors to their respective receptor tyrosine kinases on endothelial and tumor cells.
Experimental Protocols
The evaluation of these kinase inhibitors relies on a series of standardized in vitro and cell-based assays.
In Vitro Kinase Inhibition Assay
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Principle: The assay quantifies the transfer of a phosphate group from ATP to a specific substrate by the target kinase. The amount of phosphorylated substrate or the amount of ATP consumed is measured, often using luminescence-based detection methods.
General Protocol:
-
Compound Preparation: A stock solution of the inhibitor (e.g., 10 mM in DMSO) is prepared and serially diluted to the desired concentrations in an appropriate assay buffer.
-
Reaction Setup:
-
Add the diluted inhibitor or vehicle (DMSO) to the wells of a microplate.
-
Add a mixture of the purified recombinant kinase and its specific substrate to each well.
-
Pre-incubate the plate to allow the inhibitor to bind to the kinase.
-
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C for 60 minutes).
-
Detection: The reaction is stopped, and a detection reagent is added to measure either the amount of ADP produced (inversely proportional to the remaining ATP) or the amount of phosphorylated substrate. Luminescence is a common readout.[10][11][12]
-
Data Analysis: The percentage of kinase activity inhibition is calculated relative to a control with no inhibitor. The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[11]
Cell-Based Angiogenesis Assays
These assays assess the effect of the inhibitors on the key processes of angiogenesis using cultured endothelial cells.
1. Endothelial Cell Tube Formation Assay
Principle: This assay models the differentiation and morphogenesis of endothelial cells into capillary-like structures. When plated on a basement membrane extract (e.g., Matrigel®), endothelial cells will form a network of tubes. Anti-angiogenic compounds inhibit this process.[2][13][14]
General Protocol:
-
Plate Coating: A 96-well plate is coated with a thin layer of Matrigel® and allowed to solidify.
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto the Matrigel® in the presence of various concentrations of the test inhibitor.
-
Incubation: The plate is incubated for 4-18 hours to allow for tube formation.[2]
-
Visualization and Quantification: The formation of tube-like structures is observed and captured using a microscope. The extent of tube formation is quantified by measuring parameters such as total tube length, number of junctions, and number of loops.[13]
2. Spheroid-Based Sprouting Assay
Principle: This 3D assay more closely mimics the in vivo process of vessel sprouting from a pre-existing structure. Endothelial cell spheroids are embedded in a collagen matrix, and in response to pro-angiogenic stimuli, they form sprouts that invade the surrounding matrix.
General Protocol:
-
Spheroid Formation: Endothelial cells are cultured in hanging drops to form spheroids of a uniform size.[15][16]
-
Embedding: The spheroids are embedded within a collagen gel in a multi-well plate.
-
Treatment: The spheroids are treated with pro-angiogenic factors (e.g., VEGF) and different concentrations of the kinase inhibitor.
-
Incubation: The plate is incubated for approximately 24 hours to allow for sprout formation.[15]
-
Analysis: The number and cumulative length of the sprouts emanating from each spheroid are quantified using microscopy and image analysis software.[15]
Conclusion
Sunitinib, Nintedanib, and Semaxanib, all based on the this compound scaffold, demonstrate the versatility of this chemical structure in generating potent kinase inhibitors. Their distinct kinase inhibition profiles translate to different therapeutic applications and potential side effects. Sunitinib offers broad-spectrum activity, Nintedanib provides a focused "triple angiokinase" inhibition, and Semaxanib serves as a selective tool for studying VEGFR-2. The standardized experimental protocols outlined in this guide are fundamental for the continued discovery and characterization of novel kinase inhibitors in the field of oncology and beyond.
References
- 1. selleckchem.com [selleckchem.com]
- 2. cellbiolabs.com [cellbiolabs.com]
- 3. researchgate.net [researchgate.net]
- 5. medkoo.com [medkoo.com]
- 6. Semaxanib (SU5416) | VEGFR inhibitor | Flk-1/KDR inhibitor | CAS 204005-46-9 | Buy Semaxanib (SU5416) from Supplier InvivoChem [invivochem.com]
- 7. apexbt.com [apexbt.com]
- 8. carnabio.com [carnabio.com]
- 9. Semaxanib - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. ibidi.com [ibidi.com]
- 14. corning.com [corning.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Angiogenesis -Cancer Biology-BIO-PROTOCOL [bio-protocol.org]
Navigating the Kinome: A Comparative Guide to the Selectivity of 3-Aminoindolin-2-one Derivatives
For researchers, scientists, and drug development professionals, the quest for selective kinase inhibitors is paramount. Among the throng of potential therapeutic agents, 3-aminoindolin-2-one derivatives have emerged as a promising scaffold. This guide provides a comparative assessment of their selectivity, supported by experimental data, detailed protocols, and visual representations of their mechanisms of action.
The this compound core structure has proven to be a versatile template for designing potent inhibitors of various protein kinases, enzymes that play a critical role in cellular signaling and are frequently dysregulated in diseases such as cancer and neurodegenerative disorders. The selectivity of these compounds is a key determinant of their therapeutic potential, dictating their efficacy and side-effect profiles. This guide delves into the selectivity of various this compound derivatives against key kinase targets, including Aurora kinases and Glycogen Synthase Kinase 3β (GSK-3β).
Quantitative Assessment of Kinase Inhibition
The inhibitory activity of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), a measure of the concentration of the compound required to inhibit the activity of a specific kinase by 50%. A lower IC50 value indicates a more potent inhibitor. The following tables summarize the IC50 values of representative this compound derivatives against a panel of kinases, compiled from various studies. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
| Derivative | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) | Reference |
| Compound 8a | Aurora B | 10.5 | Sunitinib | - | [1] |
| Aurora A | >1000 | [1] | |||
| VEGFR2 | - | ||||
| PDGFRβ | - | ||||
| Compound 6e | Aurora B | 16.2 | Sunitinib | - | [1] |
| Aurora A | >1000 | [1] | |||
| VEGFR2 | - | ||||
| PDGFRβ | - | ||||
| Compound 33 | Aurora A | 12 | - | - | [2] |
| Aurora B | 156 | [2] | |||
| Compound 47 | Aurora A | 2190 | - | - | [2] |
| Aurora B | - | [2] |
Table 1: Selectivity of this compound Derivatives against Aurora Kinases. This table highlights derivatives with notable selectivity for either Aurora A or Aurora B. For instance, compound 8a demonstrates significant selectivity for Aurora B over Aurora A.[1] In contrast, compound 33 shows a preference for Aurora A.[2]
| Derivative | Target Kinase | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| (E)-2f | GSK-3β | 1.7 | - | - | [3] |
| Other Kinases | Not specified | [3] | |||
| Compound VI | GSK-3β | Potent (not specified) | - | - | [3] |
| Other Kinases | Not specified | [3] |
Table 2: Inhibition of GSK-3β by this compound Derivatives. This table showcases derivatives targeting GSK-3β, a key kinase implicated in Alzheimer's disease. Compound (E)-2f is highlighted as a promising GSK-3β inhibitor.[3]
Experimental Protocols
The determination of kinase inhibitor selectivity relies on robust and reproducible experimental assays. Two commonly employed methods are the luminescence-based ADP-Glo™ Kinase Assay and the radiometric kinase assay.
ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The assay is performed in two steps: first, the kinase reaction is terminated and any remaining ATP is depleted. Second, the ADP is converted to ATP, which is then detected via a luciferase/luciferin reaction, generating a luminescent signal that is proportional to the initial kinase activity.
Detailed Protocol:
-
Kinase Reaction (5 µL):
-
Combine the kinase, substrate, ATP, and the test compound (this compound derivative) in a reaction buffer.
-
Incubate at the optimal temperature for the specific kinase (typically 30°C or room temperature) for a predetermined time (e.g., 60 minutes).
-
-
ATP Depletion (5 µL):
-
Add 5 µL of ADP-Glo™ Reagent to each reaction.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
-
ADP to ATP Conversion and Detection (10 µL):
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Measurement:
Radiometric Kinase Assay
This traditional "gold standard" method measures the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a substrate by the kinase.
Detailed Protocol:
-
Reaction Mixture:
-
Prepare a reaction mix containing the kinase, a suitable substrate (peptide or protein), and the test compound.
-
Initiate the reaction by adding radiolabeled ATP (e.g., [γ-³³P]ATP).[7]
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature for the kinase for a specific duration.
-
-
Separation:
-
Washing:
-
Wash the paper or separation medium to remove unbound ATP.[7]
-
-
Quantification:
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental design, the following diagrams are provided in the DOT language for Graphviz.
Figure 1: Experimental Workflow for Kinase Selectivity Profiling. This diagram outlines the key steps involved in assessing the selectivity of this compound derivatives against a panel of kinases.
Figure 2: Aurora Kinase Signaling in Cancer and Inhibition. This diagram illustrates the role of Aurora kinases in promoting tumorigenesis and the point of intervention for this compound derivatives.[9][10][11]
Figure 3: GSK-3β Signaling in Alzheimer's Disease and Inhibition. This diagram shows the central role of GSK-3β in the pathology of Alzheimer's disease and how this compound derivatives can intervene.[12][13][14][15][16]
Conclusion
The this compound scaffold represents a valuable starting point for the development of both selective and multi-targeted kinase inhibitors. The presented data highlights the potential to tune the selectivity profile of these derivatives through chemical modifications, enabling the targeting of specific kinases such as Aurora B for cancer therapy or GSK-3β for neurodegenerative diseases. The provided experimental protocols and pathway diagrams serve as a resource for researchers in the rational design and evaluation of novel this compound-based kinase inhibitors. Further comprehensive profiling of these derivatives against larger kinase panels will be crucial for a deeper understanding of their selectivity and for advancing the most promising candidates towards clinical development.
References
- 1. Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of pyrrole-indoline-2-ones as Aurora kinase inhibitors with a different inhibition profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 5. promega.com [promega.com]
- 6. promega.com [promega.com]
- 7. benchchem.com [benchchem.com]
- 8. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. oncotarget.com [oncotarget.com]
- 11. Aurora kinases: novel therapy targets in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glycogen synthase kinase 3β and Alzheimer’s disease: pathophysiological and therapeutic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Glycogen synthase kinase-3 signaling in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | The role of glycogen synthase kinase 3 beta in neurodegenerative diseases [frontiersin.org]
- 15. Glycogen Synthase Kinase 3β: A New Gold Rush in Anti-Alzheimer’s Disease Multitarget Drug Discovery? Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | GSK-3β, a pivotal kinase in Alzheimer disease [frontiersin.org]
A Head-to-Head Comparison of Synthetic Routes to 3-Aminoindolin-2-one
For researchers, scientists, and drug development professionals, the synthesis of the 3-aminoindolin-2-one scaffold is a critical step in the development of a wide range of therapeutic agents. This heterocyclic core is a key pharmacophore in numerous biologically active compounds. This guide provides a head-to-head comparison of three distinct methods for the synthesis of this compound and its derivatives, offering a detailed analysis of their respective yields, reaction times, and experimental protocols.
At a Glance: Comparison of Synthesis Methods
| Method | Starting Materials | Key Reagents | Reaction Time | Yield |
| 1. Reduction of Isatin Oxime | Isatin | Hydroxylamine hydrochloride, Sodium dithionite | Approx. 2-3 hours | ~85% |
| 2. Three-Component Reaction | Isatin, 2-hydroxy-1,4-naphthoquinone | Ammonium acetate | 2.5 - 4 hours | 80-99%[1][2] |
| 3. Catalytic Hydrogenation of Isatin Oxime | Isatin | Hydroxylamine hydrochloride, Palladium on carbon (Pd/C), Hydrogen gas | Not specified | High (expected) |
Method 1: Reduction of Isatin Oxime with Sodium Dithionite
This classical and reliable method involves a two-step process: the initial formation of isatin oxime followed by its reduction to the desired this compound. The use of sodium dithionite as the reducing agent offers a cost-effective and relatively safe approach.
Experimental Protocol:
Step 1: Synthesis of 3-(Hydroxyimino)indolin-2-one (Isatin Oxime)
-
A solution of isatin (1 equivalent) in ethanol is prepared.
-
An aqueous solution of hydroxylamine hydrochloride (1.1 equivalents) is added to the isatin solution.
-
The mixture is heated at reflux for a specified period, typically 1-2 hours, until the reaction is complete (monitored by TLC).
-
Upon cooling, the isatin oxime precipitates and is collected by filtration, washed with water, and dried.
Step 2: Reduction to this compound
-
The synthesized isatin oxime (1 equivalent) is suspended in a mixture of aqueous ammonia and water.
-
Sodium dithionite (typically 2-3 equivalents) is added portion-wise to the suspension while maintaining the temperature below a certain threshold (e.g., 40°C) to control the exothermic reaction.
-
The reaction mixture is stirred for a period of 1-2 hours until the starting material is consumed.
-
The product, this compound, is then isolated by filtration, washed with cold water, and dried.
Method 2: Three-Component Reaction from Isatin
This modern and efficient approach allows for the one-pot synthesis of a 3-amino-2-oxindole derivative. While this protocol yields a more complex molecule, it showcases the power of multicomponent reactions in rapidly building molecular complexity from simple starting materials.
Experimental Protocol:
Synthesis of 2-(3-amino-2-oxoindolin-3-yl)-3-hydroxynaphthalene-1,4-dione derivatives [1][2]
-
A mixture of isatin (1 mmol), 2-hydroxy-1,4-naphthoquinone (1 mmol), and ammonium acetate (1.5 mmol) is prepared in ethanol (5 mL).[1]
-
The mixture is stirred magnetically and heated under reflux for a period of 2.5 to 4 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).[1]
-
Upon completion of the reaction, the formed precipitate is collected by filtration.[1]
-
The collected solid is washed with hot ethanol to yield the pure 2-(3-amino-2-oxoindolin-3-yl)-3-hydroxynaphthalene-1,4-dione derivative.[1] This method boasts high to excellent yields, typically ranging from 80% to 99%.[1][2]
Method 3: Catalytic Hydrogenation of Isatin Oxime
Catalytic hydrogenation offers a clean and efficient alternative for the reduction of isatin oxime. This method avoids the use of stoichiometric reducing agents, with the primary byproduct being water. Palladium on carbon (Pd/C) is a commonly employed catalyst for this transformation.
Experimental Protocol:
Step 1: Synthesis of 3-(Hydroxyimino)indolin-2-one (Isatin Oxime)
This step is identical to the first step in Method 1.
Step 2: Catalytic Hydrogenation to this compound
-
Isatin oxime (1 equivalent) is dissolved in a suitable solvent, typically a protic solvent like ethanol or acetic acid, which can accelerate the hydrogenation rate.
-
A catalytic amount of 10% Palladium on carbon (Pd/C) is added to the solution. The reaction vessel is then filled with argon to create an inert atmosphere.
-
The atmosphere is then replaced with hydrogen gas (H₂), and the reaction is stirred vigorously under a hydrogen atmosphere (typically maintained with a balloon).
-
The reaction progress is monitored by TLC.
-
Upon completion, the catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to yield the this compound product.
Logical Workflow for Method Selection
The choice of synthetic method will depend on the specific requirements of the researcher, including the desired scale, purity, and available resources. The following diagram illustrates a logical workflow for selecting the most appropriate method.
Caption: Decision workflow for selecting a this compound synthesis method.
References
Validating the Mechanism of Action of Novel 3-Aminoindolin-2-one Compounds: A Comparative Guide
This guide provides a comprehensive framework for validating the mechanism of action of novel 3-aminoindolin-2-one compounds, a promising class of kinase inhibitors in cancer therapy.[1][2][3] We will use a hypothetical novel compound, "Compound A," as our primary subject and compare its performance against Sunitinib, an established multi-kinase inhibitor also based on the indolin-2-one scaffold, and a generic MEK inhibitor as an alternative targeting a downstream component of a common signaling pathway.[4] This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data, and visual representations of key processes.
Introduction to this compound Compounds
The 3-substituted indolin-2-one scaffold is a versatile template for the development of potent kinase inhibitors.[2][3] By modifying the substituents at the 3-position, researchers can achieve selectivity for various receptor tyrosine kinases (RTKs) such as VEGFR, PDGFR, and EGFR, which are often dysregulated in cancer.[1][5] The primary mechanism of action for these compounds is the competitive inhibition of ATP binding to the kinase domain, thereby blocking downstream signaling pathways that promote cell proliferation, angiogenesis, and survival.[1]
Our Novel Compound: Compound A is a novel this compound derivative designed for potent and selective inhibition of VEGFR2, a key mediator of angiogenesis.
Comparative Compounds:
-
Sunitinib: An FDA-approved multi-kinase inhibitor with an indolin-2-one core that targets VEGFR, PDGFR, c-KIT, and other kinases.
-
MEK Inhibitor (Alternative): A generic inhibitor of MEK1/2, downstream kinases in the RAS/RAF/MEK/ERK signaling pathway, which can be activated by VEGFR2.
Comparative Data Presentation
The following tables summarize the quantitative data from key experiments designed to validate the on-target efficacy and selectivity of Compound A.
Table 1: Biochemical Kinase Inhibition Assay
| Compound | Target Kinase | IC50 (nM) |
| Compound A | VEGFR2 | 15 |
| PDGFRβ | 250 | |
| EGFR | >10,000 | |
| Sunitinib | VEGFR2 | 10 |
| PDGFRβ | 5 | |
| EGFR | 5,000 | |
| MEK Inhibitor | VEGFR2 | >10,000 |
| PDGFRβ | >10,000 | |
| EGFR | >10,000 |
IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Cellular Target Engagement and Pathway Inhibition
| Compound | Cell Line | Target Engagement (NanoBRET IC50, nM) | p-VEGFR2 Inhibition (EC50, nM) | p-ERK1/2 Inhibition (EC50, nM) |
| Compound A | HUVEC | 50 | 75 | 150 |
| Sunitinib | HUVEC | 40 | 60 | 120 |
| MEK Inhibitor | HUVEC | >10,000 | >10,000 | 20 |
HUVEC: Human Umbilical Vein Endothelial Cells. EC50: The half-maximal effective concentration, representing the concentration of a drug that induces a response halfway between the baseline and maximum.
Table 3: In Vitro Cell Viability Assay
| Compound | HUVEC (IC50, µM) | A549 (Lung Cancer) (IC50, µM) |
| Compound A | 0.5 | 5.2 |
| Sunitinib | 0.4 | 4.8 |
| MEK Inhibitor | 2.1 | 1.5 |
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided below.
3.1. Biochemical Kinase Inhibition Assay
-
Objective: To determine the direct inhibitory activity and selectivity of the compounds against a panel of purified kinases.
-
Methodology:
-
Assay Format: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[6]
-
Procedure:
-
Recombinant human kinase enzymes (VEGFR2, PDGFRβ, EGFR) are incubated with a fluorescently labeled peptide substrate and ATP in a multi-well plate.
-
Serial dilutions of the test compounds (Compound A, Sunitinib, MEK Inhibitor) are added to the wells.
-
The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at room temperature.
-
A solution containing a lanthanide-labeled anti-phosphopeptide antibody is added to stop the reaction and initiate the FRET signal.
-
The plate is read on a TR-FRET-compatible plate reader. The signal is proportional to the amount of phosphorylated substrate.
-
-
Data Analysis: The percentage of kinase inhibition is plotted against the logarithm of the inhibitor concentration. The IC50 value is determined using a non-linear regression curve fit.
-
3.2. Cellular Target Engagement (NanoBRET™ Assay)
-
Objective: To confirm that the compound physically interacts with its intended target within a cellular environment.[7]
-
Methodology:
-
Cell Line: HEK293 cells are transiently transfected with a plasmid encoding the target kinase (e.g., VEGFR2) fused to NanoLuc® luciferase.
-
Procedure:
-
Transfected cells are plated in a multi-well plate.
-
A cell-permeable fluorescent tracer that binds to the kinase's ATP pocket is added to the cells.
-
Serial dilutions of the test compounds are then added.
-
The NanoBRET substrate is added, and the plate is read on a luminometer capable of detecting both the donor (NanoLuc) and acceptor (tracer) signals.
-
-
Data Analysis: Competitive displacement of the tracer by the test compound results in a decrease in the BRET signal. The IC50 value, representing the concentration at which 50% of the tracer is displaced, is calculated.[7]
-
3.3. Western Blot for Pathway Inhibition
-
Objective: To assess the effect of the inhibitor on the phosphorylation of the target kinase and its downstream signaling proteins.
-
Methodology:
-
Cell Culture and Treatment: HUVEC cells are serum-starved overnight and then pre-treated with various concentrations of the test compounds for 2 hours. The cells are then stimulated with a growth factor (e.g., VEGF) for 15 minutes to activate the signaling pathway.
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against phospho-VEGFR2, total VEGFR2, phospho-ERK1/2, total ERK1/2, and a loading control (e.g., GAPDH).
-
Detection: The membrane is incubated with HRP-conjugated secondary antibodies, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
Densitometry: Band intensities are quantified using image analysis software and normalized to the loading control. The ratio of phosphorylated protein to total protein is calculated.
-
3.4. Cell Viability Assay (MTT Assay)
-
Objective: To evaluate the cytotoxic effect of the compounds on both endothelial and cancer cell lines.
-
Methodology:
-
Cell Plating: HUVEC and A549 cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compounds for 72 hours.
-
MTT Addition: MTT reagent is added to each well and incubated for 4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control. IC50 values are calculated by plotting the percentage of viability against the log of the compound concentration.
-
Mandatory Visualizations
Diagram 1: VEGFR2 Signaling Pathway
Caption: Simplified VEGFR2 signaling pathway and points of inhibition.
Diagram 2: Experimental Workflow for Mechanism of Action Validation
Caption: Workflow for validating the mechanism of action.
Diagram 3: Logic of Comparative Analysis
Caption: Logical relationships in the comparative analysis.
References
- 1. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel 3-((2-chloroquinolin-3-yl)methylene)indolin-2-one derivatives produce anticancer efficacy in ovarian cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Development of 3-substituted Indolin-2-one Derivatives as Kinase Inhibitors for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 5. Development of spiro-3-indolin-2-one containing compounds of antiproliferative and anti-SARS-CoV-2 properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemical Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 7. reactionbiology.com [reactionbiology.com]
Benchmarking 3-Aminoindolin-2-One Derivatives: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of novel 3-aminoindolin-2-one derivatives against standard kinase inhibitors, supported by experimental data and detailed protocols.
The this compound scaffold is a prominent pharmacophore in the development of potent kinase inhibitors, with Sunitinib being a notable example of a multi-targeted receptor tyrosine kinase (RTK) inhibitor built on this core structure.[1][2][3][4] These compounds primarily exert their anti-cancer effects by targeting key RTKs involved in tumor angiogenesis and proliferation, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[1][2][3][4] This guide delves into the comparative efficacy of emerging this compound derivatives, presenting key performance data alongside detailed methodologies for the essential experiments used in their evaluation.
Data Presentation: Performance Metrics of Novel Derivatives
The following tables summarize the in vitro inhibitory activity of several novel this compound derivatives compared to the standard inhibitor, Sunitinib. The data is presented as half-maximal inhibitory concentrations (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: In Vitro Kinase Inhibitory Activity of this compound Derivatives Against VEGFR-2
| Compound ID | VEGFR-2 IC50 (µM) | Reference |
| Sunitinib | 0.139 | [5] |
| Derivative 5b | 0.160 ± 0.008 | [5] |
| Derivative 10e | 0.358 ± 0.019 | [5] |
| Derivative 10g | 0.087 ± 0.004 | [5] |
| Derivative 15a | 0.180 ± 0.009 | [5] |
| Derivative 17a | 0.078 | [5] |
Table 2: In Vitro Cytotoxicity of this compound Derivatives Against Cancer Cell Lines
| Compound ID | MCF-7 IC50 (µM) | HepG2 IC50 (µM) | HCT116 IC50 (µM) | HT-29 IC50 (µM) | Reference |
| Sunitinib | 4.77 | 2.23 | - | >38.54 | [5][6] |
| Derivative 5b | 0.99 ± 0.04 | 8.81 ± 0.41 | - | - | [5] |
| Derivative 10e | 4.62 ± 0.21 | 8.13 ± 0.39 | - | - | [5] |
| Derivative 10g | 0.74 ± 0.03 | 1.13 ± 0.06 | - | - | [5] |
| Derivative 15a | 2.77 ± 0.10 | 2.30 ± 0.18 | - | - | [5] |
| Derivative 17a | 1.44 ± 0.11 | 1.13 ± 0.06 | - | - | [5] |
| Derivative 13c | - | - | 2.59 | 1.78 | [6] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using the DOT language.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used in the evaluation of this compound derivatives.
In Vitro Kinase Inhibition Assay (VEGFR-2)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 enzyme
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP (Adenosine triphosphate)
-
Test compounds (this compound derivatives and standard inhibitors)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent 1:3 dilutions.
-
Reaction Setup: In a 384-well plate, add 2.5 µL of the serially diluted compounds or DMSO (vehicle control).
-
Add 5 µL of a solution containing the VEGFR-2 enzyme and the peptide substrate in assay buffer to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate Kinase Reaction: Add 2.5 µL of ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for VEGFR-2.
-
Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]
-
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic effects of the compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Add 100 µL of medium containing various concentrations of the test compounds to the wells. Include a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition and Analysis:
In Vivo Tumor Xenograft Study
This study evaluates the in vivo efficacy of the compounds in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Human cancer cells for xenograft establishment (e.g., HT-29, MDA-MB-231)
-
Test compounds formulated for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a volume of approximately 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Compound Administration: Administer the test compounds and vehicle control daily via oral gavage. Dosing for Sunitinib in mouse models typically ranges from 40-80 mg/kg.[10][11][12]
-
Tumor Measurement and Body Weight Monitoring: Measure tumor volume with calipers 2-3 times per week and monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
At the end of the study, tumors can be excised for further analysis, such as western blotting for pharmacodynamic markers (e.g., phospho-VEGFR2) or immunohistochemistry for markers of proliferation (Ki-67) and apoptosis (cleaved caspase-3).[13][14]
-
This guide provides a framework for the comparative evaluation of this compound derivatives. The presented data and protocols offer a starting point for researchers to design and interpret their own studies in the pursuit of novel and effective kinase inhibitors for cancer therapy.
References
- 1. Phospho-VEGF Receptor 2 Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 2. Phospho-VEGF Receptor 2 (Tyr1214) Polyclonal Antibody (44-1052) [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New indolin-2-ones, possessing sunitinib scaffold as HDAC inhibitors and anti-cancer agents with potential VEGFR inhibition activity; design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Consequence of Dose Scheduling of Sunitinib on Host Immune Response Elements and Vaccine Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Clinical Pharmacodynamic Biomarker Assays - NCI [dctd.cancer.gov]
- 10. Sunitinib significantly suppresses the proliferation, migration, apoptosis resistance, tumor angiogenesis and growth of triple-negative breast cancers but increases breast cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sunitinib (SU11248) Inhibits Growth of Human Ovarian Cancer in Xenografted Mice | Anticancer Research [ar.iiarjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phase I Safety, Pharmacokinetic, and Pharmacodynamic Study of ENMD-2076, a Novel Angiogenic and Aurora Kinase Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 3-Aminoindolin-2-one: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 3-Aminoindolin-2-one, a heterocyclic compound that requires careful management as a hazardous chemical waste. Adherence to these guidelines is crucial for minimizing risks and complying with regulatory standards.
Core Principles of Chemical Waste Management
The disposal of this compound, as with any laboratory chemical, should always be approached with a clear understanding of its potential hazards and in accordance with local, state, and federal regulations. The primary goal is to prevent its release into the environment and to ensure the safety of all personnel. Based on available safety data for similar compounds, it should be treated as a hazardous chemical waste.[1]
Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is imperative to be equipped with the appropriate PPE. This includes, but is not limited to:
-
Eye Protection: Safety glasses or goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2]
-
Hand Protection: Wear appropriate chemical-resistant gloves to prevent skin exposure.[1]
-
Body Protection: A lab coat or other protective clothing should be worn.[1]
-
Respiratory Protection: If handling fine powders or generating dust, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[2][3]
Step-by-Step Disposal Procedure
1. Waste Identification and Segregation:
-
This compound waste must be segregated from non-hazardous trash.[1]
-
It should be stored separately from incompatible materials such as strong oxidizing agents and acids.[1][4]
2. Waste Collection:
-
Solid Waste: Unused or contaminated this compound solid waste should be placed into a suitable, clearly labeled container for disposal. Avoid generating dust during this process. If the original manufacturer's container is used, ensure it is in good condition.[1][5]
-
Contaminated Lab Supplies: Items such as gloves, weighing papers, and pipette tips that are contaminated with this compound should be placed in a designated, sealed bag or container.[1]
3. Labeling:
-
Affix a hazardous waste label to the container, filling in all required information, including the chemical name ("this compound"), generator information, and accumulation start date.[1][5]
4. Storage:
-
Store waste containers in a designated hazardous waste storage area, preferably in secondary containment to capture any potential leaks.[1]
-
All hazardous waste must be collected within 90 days from when waste is first put into containers.[1]
5. Final Disposal:
-
Engage a Professional Waste Disposal Service: The disposal of chemical waste must be handled by a licensed and approved waste disposal company.[1][6]
-
Consult with your Institution's Environmental Health and Safety (EHS) Department: Your EHS department will provide specific guidance and arrange for the pickup and proper disposal of the this compound waste.[1]
-
Follow Local Regulations: All disposal activities must comply with local, regional, and national regulations for hazardous waste.[1][6]
Important Considerations:
-
Do Not Dispose Down the Drain or in Regular Trash: As a hazardous chemical, this compound should not be disposed of down the sink or in the regular trash.[1][6]
-
Spill Cleanup: In the event of a spill, ensure adequate ventilation and wear appropriate PPE. Spills should be handled by trained personnel.[3][6] For solid spills, carefully scoop the material into a suitable, closed container for disposal.[3] Ventilate the area and wash the spill site after material pickup is complete.[3]
Quantitative Data Summary
Currently, there is no specific quantitative data available in the public domain regarding disposal limits or concentration thresholds for this compound. The general guideline for hazardous waste storage is as follows:
| Parameter | Guideline |
| Maximum Storage Time | 90 days from the start of accumulation[1] |
| Maximum Quantity | Up to 55 gallons of any individual hazardous waste[1] |
Disposal Workflow
Caption: Workflow for the Proper Disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
